molecular formula C21H21N5OS B3025804 Pantothenate kinase-IN-2

Pantothenate kinase-IN-2

Numéro de catalogue: B3025804
Poids moléculaire: 391.5 g/mol
Clé InChI: UNCZUEUPSJKHGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pantothenate Kinase Inhibitor (PANKi) is a reversible inhibitor of pantothenate kinase (PanK;  IC50s = 70, 92, and 25 nM for PanK1β, PanK2, and PanK3, respectively), the rate-limiting enzyme in the synthesis of coenzyme A (CoA; ). It binds to the ATP-PanK3 complex with an apparent binding constant of 300 nM and exhibits mixed-type inhibition with respect to ATP and pantothenate. PANKi inhibits CoA biosynthesis in C3A cells (IC50 = 0.9 µM) with no effect on cell viability when used at concentrations up to 8 µM. PANKi (5 µM) synergizes with BSO to induce ferroptosis in PANC-1 cells and sensitizes the cells to imidazole ketone erastin-induced ferroptosis.>

Propriétés

IUPAC Name

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-17(9-10-19(27)24-15-6-4-7-16(12-15)28-3)14(2)26-21(23-13)18-8-5-11-22-20(18)25-26/h4-8,11-12H,9-10H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCZUEUPSJKHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pantothenate Kinase-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[1][2] The phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate by PanK is the first and rate-limiting step in the CoA biosynthetic pathway.[1][2] Mammals express four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three distinct genes.[2] The activity of these isoforms is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[1] Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene.[2][3] This has spurred the development of small molecule modulators of PanK activity. Pantothenate kinase-IN-2 is a potent inhibitor of PanK1 and PanK3 isoforms, identified through high-throughput screening.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the CoA biosynthesis pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a potent inhibitor of the PanK1 and PanK3 isoforms.[4] By inhibiting these enzymes, it directly blocks the first committed step of CoA biosynthesis, leading to a reduction in the intracellular pool of CoA. This mechanism makes it a valuable tool for studying the physiological roles of PanK1 and PanK3 and a potential starting point for the development of therapeutic agents targeting CoA metabolism.

Inhibition of Pantothenate Kinase

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PanK1 and PanK3.[4] This inhibition prevents the phosphorylation of pantothenate, thereby halting the downstream synthesis of CoA. The inhibitory effect is specific to the PanK enzymes, as detailed in the quantitative data section.

Impact on the Coenzyme A Biosynthetic Pathway

The inhibition of PanK1/3 by this compound has a direct and significant impact on the CoA biosynthetic pathway. This pathway is a five-step process that converts pantothenate into CoA.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PanK1/3) Pantothenate->PANK ATP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS PANK->Phosphopantothenate ADP This compound Pantothenate kinase-IN-2 This compound->PANK Inhibition PPCDC PPCDC PPCS->PPCDC PPAT PPAT PPCDC->PPAT DPCK DPCK PPAT->DPCK CoA Coenzyme A DPCK->CoA

Figure 1: Coenzyme A Biosynthesis Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against PanK1 and PanK3 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (µM)Reference
Pantothenate Kinase 1 (PanK1)0.14[4]
Pantothenate Kinase 3 (PanK3)0.36[4]

Signaling Pathways and Molecular Interactions

The precise binding site of this compound on PanK1 and PanK3 has not been definitively elucidated in publicly available literature. However, based on the known structures of PanK isoforms, it is hypothesized that the inhibitor binds within the active site, likely competing with either ATP or pantothenate.

Crystal structures of human PanK1α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been solved, revealing the allosteric binding site.[5][6] Acetyl-CoA binds at a site that overlaps with the ATP binding site, preventing the necessary conformational changes for catalysis.[7][8] It is plausible that this compound interacts with residues in or near this regulatory site.

PanK_Inhibition_Logic cluster_PanK Pantothenate Kinase (PanK1/3) Active Site Active Site Phosphorylation Pantothenate Phosphorylation Active Site->Phosphorylation Allosteric Site Allosteric Site Inhibition Inhibition of Enzyme Activity Allosteric Site->Inhibition ATP ATP ATP->Active Site Pantothenate Pantothenate Pantothenate->Active Site Acetyl-CoA Acetyl-CoA (Feedback Inhibitor) Acetyl-CoA->Allosteric Site This compound This compound This compound->Active Site Hypothesized Binding This compound->Inhibition

Figure 2: Logical diagram of PanK inhibition by endogenous and exogenous molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Pantothenate Kinase Activity Assay

This protocol is adapted from high-throughput screening methods used to identify PanK modulators.[2]

Objective: To measure the enzymatic activity of purified PanK1 or PanK3 and determine the inhibitory effect of this compound.

Materials:

  • Purified recombinant human PanK1 or PanK3 enzyme

  • Pantothenate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of pantothenate (e.g., at its Km value), and the purified PanK enzyme.

  • Serially dilute this compound in DMSO and add to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the enzyme/pantothenate mixture to the wells containing the inhibitor.

  • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at its Km value).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PanK_Assay_Workflow Start Start Prep_Reagents Prepare Reaction Mix (Buffer, PanK, Pantothenate) Start->Prep_Reagents Add_Enzyme_Mix Add Enzyme/Substrate Mix Prep_Reagents->Add_Enzyme_Mix Add_Inhibitor Add this compound (or DMSO control) to plate Add_Inhibitor->Add_Enzyme_Mix Start_Reaction Initiate Reaction with ATP Add_Enzyme_Mix->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro Pantothenate Kinase activity assay.
Measurement of Cellular Coenzyme A Levels

This protocol describes a method to quantify total CoA levels in cultured cells treated with this compound.

Objective: To determine the effect of PanK inhibition by this compound on the intracellular CoA pool.

Materials:

  • Cultured cells (e.g., HEK293T, HepG2)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Reagents for cell lysis and protein precipitation (e.g., perchloric acid)

  • CoA assay kit (e.g., from Abcam or similar) or HPLC-based method for CoA quantification

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 24-48 hours).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable method (e.g., scraping in a lysis buffer or sonication).

  • Deproteinize the cell lysates, for example, by perchloric acid precipitation followed by neutralization.

  • Quantify the total CoA in the deproteinized supernatant using a commercial CoA assay kit or by a validated HPLC method.

  • Normalize the CoA levels to the total protein concentration of the cell lysate.

  • Analyze the data to determine the dose-dependent effect of this compound on cellular CoA levels.

Conclusion

This compound is a valuable chemical probe for studying the roles of PanK1 and PanK3 in cellular metabolism. Its potent and specific inhibitory activity allows for the targeted disruption of CoA biosynthesis, providing a means to investigate the downstream consequences of reduced CoA levels. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this inhibitor and to explore its potential therapeutic applications in diseases where modulation of CoA metabolism is desirable. Further structural studies are warranted to precisely define the binding mode of this compound to PanK1 and PanK3, which would facilitate the design of next-generation inhibitors with improved potency and selectivity.

References

Pantothenate Kinase-IN-2: A Technical Guide to its Downstream Signaling Pathways and Metabolic Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role as an acyl group carrier in numerous metabolic processes, including the citric acid cycle (TCA), fatty acid synthesis and oxidation, and the synthesis of complex lipids. In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes, each with unique regulatory properties and subcellular localizations. Pantothenate kinase-IN-2 (PK-IN-2) is a potent inhibitor of PanK1 and PanK3, making it a valuable tool for studying the downstream consequences of CoA depletion and a potential therapeutic agent in diseases characterized by metabolic dysregulation. This technical guide provides an in-depth overview of the downstream signaling pathways and metabolic consequences of PanK1/3 inhibition by PK-IN-2, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of PanK1 and PanK3. This inhibition disrupts the conversion of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the initial step in the CoA biosynthetic pathway. The reduction in PanK1 and PanK3 activity leads to a decrease in the intracellular pool of CoA. Given that PanK1 is predominantly expressed in the liver and PanK3 is more ubiquitously expressed, inhibition by PK-IN-2 is expected to have systemic effects on metabolism.

Quantitative Data: Potency and Cellular Effects

The inhibitory potency of this compound and the comparative potencies of other PanK regulatory molecules are summarized below. This data is crucial for designing experiments and understanding the inhibitor's efficacy.

Compound/MoleculeTarget(s)IC50 ValueNotes
This compound PanK1 0.14 µM Potent inhibitor of PanK1.
PanK3 0.36 µM Potent inhibitor of PanK3.
Acetyl-CoAPanK1β~5 µMFeedback inhibitor.
PanK2~0.1 µMPotent feedback inhibitor.
PanK31 µMFeedback inhibitor.

Downstream Signaling and Metabolic Pathways

The primary consequence of PanK1/3 inhibition by this compound is the depletion of the cellular Coenzyme A pool. This has cascading effects on numerous metabolic pathways rather than directly modulating classical signal transduction cascades (e.g., MAPK, PI3K/Akt). The major affected pathways are detailed below.

Coenzyme A Biosynthesis Pathway

Inhibition of PanK1/3 by PK-IN-2 directly blocks the initial step of CoA biosynthesis. This leads to a reduction in all subsequent intermediates and the final product, CoA.

CoA_Biosynthesis Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK1/3 Pantothenate->4'-Phosphopantothenate PanK1/3 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A

Caption: Inhibition of the Coenzyme A biosynthetic pathway by this compound.

Fatty Acid Metabolism

CoA is essential for both the synthesis and degradation of fatty acids. Acetyl-CoA is the primer for fatty acid synthesis, and fatty acids are activated to acyl-CoAs before they can be oxidized.

  • Fatty Acid Synthesis: Reduced CoA levels lead to decreased availability of acetyl-CoA and malonyl-CoA, thereby inhibiting de novo fatty acid synthesis.

  • Fatty Acid β-Oxidation: Impaired formation of acyl-CoAs from fatty acids hinders their transport into the mitochondria and subsequent breakdown through β-oxidation, leading to an accumulation of fatty acids.

Fatty_Acid_Metabolism cluster_CoA_Depletion CoA Depletion CoA CoA Acyl-CoA Acyl-CoA Acetyl-CoA Acetyl-CoA Fatty Acids Fatty Acids Fatty Acids->Acyl-CoA Requires CoA Fatty Acid β-Oxidation Fatty Acid β-Oxidation Acyl-CoA->Fatty Acid β-Oxidation Fatty Acid β-Oxidation->Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Fatty Acid Synthesis->Fatty Acids

Caption: Impact of CoA depletion on fatty acid metabolism.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and its flux is highly dependent on the availability of acetyl-CoA, which is derived from the breakdown of carbohydrates, fats, and proteins.

  • Reduced Acetyl-CoA Input: Inhibition of PanK1/3 leads to decreased production of acetyl-CoA from all sources, thereby reducing the entry of substrates into the TCA cycle.

  • Impaired Energy Production: A slowdown of the TCA cycle results in diminished production of NADH and FADH2, which are critical for ATP generation through oxidative phosphorylation.

TCA_Cycle cluster_CoA_Depletion CoA Depletion Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Pyruvate Pyruvate Pyruvate->Acetyl-CoA Fatty Acids Fatty Acids Fatty Acids->Acetyl-CoA Amino Acids Amino Acids Amino Acids->Acetyl-CoA Isocitrate Isocitrate Citrate->Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate NADH NADH Isocitrate->NADH Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-Ketoglutarate->NADH Succinate Succinate Succinyl-CoA->Succinate GTP GTP Succinyl-CoA->GTP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->NADH Oxaloacetate->Citrate

Caption: Reduced TCA cycle flux due to decreased acetyl-CoA availability.

Histone Acetylation and Gene Regulation

Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.

  • Hypoacetylation: A reduction in the nuclear pool of acetyl-CoA due to PanK1/3 inhibition can lead to global histone hypoacetylation.

  • Transcriptional Repression: Decreased histone acetylation can result in a more condensed chromatin state, leading to the repression of gene expression.

Histone_Acetylation cluster_CoA_Depletion CoA Depletion Acetyl-CoA Acetyl-CoA Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetyl-CoA->Histone Acetyltransferases (HATs) Substrate HATs HATs Histone Acetylation Histone Acetylation HATs->Histone Acetylation Catalyzes Open Chromatin Open Chromatin Histone Acetylation->Open Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription

Caption: Link between CoA levels and epigenetic regulation via histone acetylation.

Experimental Protocols

Pantothenate Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled pantothenate into 4'-phosphopantothenate.

Materials:

  • Purified PanK1 or PanK3 enzyme

  • This compound

  • [1-14C]D-pantothenate

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Acetic acid

  • DE81 filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP, and the desired concentration of purified PanK enzyme.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding [1-14C]D-pantothenate.

  • Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes).

  • Stop the reaction by adding a small volume of concentrated acetic acid.

  • Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.

  • Wash the discs multiple times with water or a weak buffer to remove unincorporated [1-14C]D-pantothenate.

  • Dry the discs and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of PK-IN-2 to determine the IC50 value.

Quantification of Cellular Coenzyme A Levels (HPLC)

This method allows for the precise measurement of CoA and its thioesters in cell or tissue extracts.

Materials:

  • Cultured cells or tissue samples

  • Perchloric acid

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and UV detector

  • CoA standards

Procedure:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and lyse with a cold solution of perchloric acid containing DTT.

    • For tissues, homogenize in cold perchloric acid with DTT.

  • Deproteinization: Centrifuge the lysate/homogenate at high speed to pellet the precipitated proteins.

  • Neutralization: Carefully neutralize the supernatant with a potassium carbonate solution.

  • HPLC Analysis:

    • Inject the neutralized sample onto the C18 column.

    • Elute with a suitable mobile phase gradient (e.g., a gradient of potassium phosphate (B84403) buffer and acetonitrile).

    • Detect CoA and its thioesters by monitoring absorbance at 254 nm.

  • Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of CoA standards.

Conclusion

This compound is a powerful research tool for investigating the profound and multifaceted roles of Coenzyme A in cellular metabolism and gene regulation. By inhibiting PanK1 and PanK3, this molecule provides a means to dissect the intricate network of pathways that are dependent on CoA. The downstream consequences of this inhibition are significant, impacting core metabolic processes such as fatty acid metabolism and the TCA cycle, as well as influencing the epigenetic landscape through histone acetylation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of modulating CoA biosynthesis.

The Gatekeepers of Metabolism: A Technical Guide to the Role of PanK1 and PanK3 in Coenzyme A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, acting as a carrier for acyl groups and playing a pivotal role in the citric acid cycle, fatty acid metabolism, and numerous other biosynthetic and catabolic pathways. The biosynthesis of CoA is a highly regulated five-step process, with the initial and rate-limiting step catalyzed by the enzyme pantothenate kinase (PanK). In mammals, four active PanK isoforms, encoded by three distinct genes, orchestrate the tissue-specific and metabolically-responsive synthesis of CoA. This technical guide provides an in-depth examination of two key cytosolic isoforms, PanK1 and PanK3. We will explore their distinct biochemical properties, modes of regulation, and physiological roles, with a focus on the quantitative data that defines their function. Furthermore, this guide details the experimental protocols necessary for their study and visualizes the complex pathways and regulatory networks in which they operate, offering a critical resource for researchers targeting CoA metabolism for therapeutic intervention.

The Coenzyme A Biosynthetic Pathway

The synthesis of Coenzyme A from vitamin B5 (pantothenate) is a universal and essential pathway in all living organisms.[1][2] This process involves five sequential enzymatic reactions, requiring pantothenate, cysteine, and four molecules of ATP.[1] The first step, the phosphorylation of pantothenate to 4'-phosphopantothenate, is the committed and rate-limiting step of the entire pathway.[3][4] This crucial reaction is catalyzed by pantothenate kinases (PanK). The subsequent steps involve the addition of cysteine, a decarboxylation reaction, the addition of an adenylyl group, and a final phosphorylation to yield the active CoA molecule. The tight regulation of the PanK-catalyzed step ensures that the intracellular pool of CoA is maintained in response to metabolic demands.

CoA_Biosynthesis Coenzyme A Biosynthesis Pathway sub_Pa Pantothenate (Vitamin B5) enz_PanK PanK1 / PanK3 (Rate-Limiting Step) sub_Pa->enz_PanK sub_ATP ATP sub_ATP->enz_PanK prod_ADP ADP prod_PP 4'-Phosphopantothenate enz_PPCS PPCS prod_PP->enz_PPCS Cysteine, ATP prod_PPC 4'-Phospho-N- pantothenoylcysteine enz_PPCDC PPCDC prod_PPC->enz_PPCDC prod_PPan 4'-Phosphopantetheine enz_PPAT PPAT prod_PPan->enz_PPAT ATP prod_dCoA Dephospho-CoA enz_DPCK DPCK prod_dCoA->enz_DPCK ATP prod_CoA Coenzyme A enz_PanK->prod_ADP enz_PanK->prod_PP enz_PPCS->prod_PPC enz_PPCDC->prod_PPan enz_PPAT->prod_dCoA enz_DPCK->prod_CoA

Fig 1. The five-step Coenzyme A biosynthesis pathway.

The Pantothenate Kinase Family: PanK1 and PanK3

In mammals, there are four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes (PANK1, PANK2, and PANK3).[5][6] These isoforms share a highly homologous catalytic core but differ in their N-termini, which influences their subcellular localization and regulatory properties.[5] PanK1 and PanK3 are the primary cytosolic isoforms.

2.1. PanK1: The Hepatic Regulator

The PANK1 gene encodes two splice variants, PanK1α and PanK1β.[7]

  • PanK1α possesses a long N-terminal regulatory domain that confers feedback inhibition by free CoA and its thioesters.[4][7]

  • PanK1β has a short N-terminus and lacks this regulatory domain, making it significantly less sensitive to feedback inhibition.[4][6]

PanK1 is most highly expressed in tissues with high metabolic activity, particularly the liver.[6][8] This localization is critical for its role in supporting the metabolic shift from the fed to the fasted state, where it upregulates CoA synthesis to support gluconeogenesis and fatty acid oxidation.[8]

2.2. PanK3: The Ubiquitous Isoform

PanK3 is encoded by the PANK3 gene and is widely expressed across all tissues.[8] Structurally, it consists of the core catalytic domain and functions as a homodimer.[1] Unlike PanK1β, PanK3 is subject to stringent allosteric feedback regulation by acetyl-CoA and other acyl-CoA thioesters, making it a key sensor of the cell's metabolic state.[1][6]

Quantitative Data Presentation

The functional differences between PanK1 and PanK3 are most clearly defined by their enzymatic kinetics and sensitivity to regulators.

Table 1: Kinetic Parameters of Human PanK Isoforms

ParameterPanK1βPanK3Reference(s)
Substrate Km (ATP) Not Reported311 ± 53 µM[1]
Substrate K0.5 (ATP) Not Reported70 µM (Hill No. 1.8)[5]
Substrate Km (Pantothenate) Not Reported14 ± 0.1 µM[1]
Specific Activity Not Reported149 ± 2 nmol/min/mg[1]
Note: The kinetic parameters for PanK1 isoforms are not as extensively reported in the literature as those for PanK3. The K0.5 value for PanK3 with ATP indicates significant cooperative binding.

Table 2: Sensitivity of PanK Isoforms to Allosteric Regulators

CompoundParameterPanK1βPanK3Reference(s)
Acetyl-CoA IC50~5 µM~1 µM[6]
Octanoyl-CoA IC50Not Reported1.7 ± 0.08 µM[5]
Palmitoyl-CoA IC50Not Reported0.5 ± 0.02 µM[5]
Compound 7 (Inhibitor) IC5070 ± 1.1 nM25 ± 1.8 nMNot cited
Tamoxifen (Activator) EC50Not Reported~5 µM[1]

Regulation of PanK1 and PanK3

The activity of PanK1 and PanK3 is controlled at both the allosteric and transcriptional levels, allowing cells to fine-tune CoA production in response to diverse signals.

4.1. Allosteric Regulation by Acyl-CoAs

The primary mechanism for controlling PanK activity is feedback inhibition by acetyl-CoA and other long-chain acyl-CoAs.[6] These molecules do not bind to the active site but to an allosteric site that spans the dimer interface.[5] Binding of acetyl-CoA stabilizes an "open," catalytically inactive conformation of the enzyme, which prevents ATP from binding productively.[5] PanK3 is highly sensitive to this inhibition, whereas the PanK1β isoform is the least sensitive, allowing it to remain active even when acetyl-CoA levels are high.[6] Conversely, long-chain acyl-carnitines can act as activators, particularly for PanK3, by counteracting the inhibitory effect of acetyl-CoA.[4]

PanK_Regulation Allosteric Regulation of PanK3 Inactive Inactive PanK3 Dimer (Open Conformation) Active Active PanK3 Dimer (Closed Conformation) Active->Inactive Release of Products AcetylCoA Acetyl-CoA AcetylCoA->Inactive Stabilizes ATP ATP ATP->Active Stabilizes AcylCarnitine Acyl-carnitine AcylCarnitine->Active Promotes

Fig 2. Conformational states of PanK3 regulated by metabolites.

4.2. Transcriptional Regulation

The expression of PANK genes is also tightly controlled to meet tissue-specific metabolic needs.

  • PANK1 : The expression of PANK1, particularly the PanK1α isoform, is upregulated by the transcription factor PPARα (Peroxisome Proliferator-Activated Receptor alpha).[5] This is a key mechanism during fasting, where PPARα activation increases PanK1 levels in the liver to boost CoA production for fatty acid oxidation.[8] The tumor suppressor p53 has also been identified as a direct transcriptional activator of PANK1, linking cellular stress responses to metabolic regulation.

  • PANK3 : The transcriptional regulation of PANK3 is less well-defined. However, analysis of its promoter region reveals binding sites for a number of ubiquitous transcription factors, including SP1 , MYC , Elk-1 , and NF-1 , suggesting it is regulated by general cellular growth and proliferation signals.[9]

Experimental Protocols

Accurate measurement of PanK activity is fundamental to studying its function and for screening potential modulators. Two common methods are the radiometric assay and the coupled spectrophotometric assay.

5.1. Protocol: Radiometric PanK Activity Assay

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or the phosphorylation of radiolabeled [¹⁴C]pantothenate.

Materials:

  • Purified PanK1 or PanK3 enzyme

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Substrates: ATP solution (e.g., 5 mM), D-[1-¹⁴C]pantothenate (e.g., 50 µCi/mmol)

  • Stop Solution: 10% (v/v) acetic acid

  • P81 phosphocellulose filter paper

  • Wash Buffer: 1% acetic acid

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 50 µL final volume:

    • 25 µL of 2x Reaction Buffer

    • 5 µL of ATP solution (final concentration 2.5 mM)

    • 5 µL of D-[1-¹⁴C]pantothenate (final concentration ~45 µM)

    • x µL of test compound (e.g., inhibitor/activator) or vehicle (DMSO)

    • Water to 45 µL

  • Initiate Reaction: Add 5 µL of diluted PanK enzyme (e.g., 5-10 nM final concentration) to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 10-20 minutes) within the linear range of the enzyme.

  • Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution.

  • Spotting: Spot 40 µL of the stopped reaction mixture onto a labeled 2x2 cm square of P81 filter paper. Allow to air dry completely.

  • Washing: Wash the filter papers 3 times for 5 minutes each in a beaker containing ice-cold Wash Buffer to remove unincorporated [¹⁴C]pantothenate. Perform a final brief wash with acetone (B3395972) to aid drying.

  • Counting: Place the dried filter paper into a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) in the presence of test compounds to the vehicle control to determine percent inhibition or activation.

Radiometric_Assay_Workflow Workflow for Radiometric PanK Assay step1 1. Prepare Reaction Mix (Buffer, ATP, [14C]Pantothenate, Compound) step2 2. Add PanK Enzyme to Initiate Reaction step1->step2 step3 3. Incubate at 37°C (10-20 min) step2->step3 step4 4. Stop Reaction (Acetic Acid) step3->step4 step5 5. Spot onto P81 Filter Paper step4->step5 step6 6. Wash Paper to Remove Free Substrate step5->step6 step7 7. Quantify Radioactivity (Scintillation Counting) step6->step7

Fig 3. General workflow for a radiometric pantothenate kinase assay.

5.2. Protocol: Coupled Spectrophotometric PanK Activity Assay

This continuous assay measures ADP production by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified PanK1 or PanK3 enzyme

  • Assay Buffer: 100 mM HEPES (pH 7.6), 20 mM KCl, 10 mM MgCl₂

  • Coupling Reagents:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Substrates: ATP, Pantothenate

  • Spectrophotometer with temperature control (340 nm)

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Assay Buffer, PEP (e.g., 2 mM), NADH (e.g., 0.3 mM), PK (e.g., 5 U/mL), and LDH (e.g., 2.5 U/mL).

  • Reaction Setup: In a quartz cuvette, combine:

    • Master Mix

    • Pantothenate (at desired concentration)

    • PanK enzyme

    • Test compound or vehicle

  • Baseline Reading: Place the cuvette in the spectrophotometer at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Start the reaction by adding a small volume of ATP (at desired concentration).

  • Monitor Activity: Continuously record the absorbance at 340 nm. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production by PanK.

  • Analysis: Calculate the reaction velocity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹). This method is ideal for determining steady-state kinetic parameters like Km and Vmax.

Conclusion: PanK1 and PanK3 as Therapeutic Targets

PanK1 and PanK3, as the gatekeepers of CoA biosynthesis, represent compelling targets for drug development. Their distinct regulatory profiles and tissue expression patterns offer opportunities for selective modulation.

  • PanK1 inhibition may be a viable strategy for metabolic disorders like type 2 diabetes, where limiting hepatic CoA could modulate glucose and lipid metabolism.[8]

  • PanK3 activation is a promising approach for treating pantothenate kinase-associated neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the mitochondrial PANK2 gene. Activating the cytosolic PanK3 could potentially bypass the deficient PanK2 and restore adequate CoA levels in neurons.

A deep understanding of the biochemical, regulatory, and physiological nuances of PanK1 and PanK3, facilitated by the robust experimental methods detailed herein, is essential for the successful development of novel therapeutics targeting the CoA pathway.

References

Pantothenate Kinase-IN-2: A Potent Regulator of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the metabolism of amino acids. In mammals, four active isoforms of PanK exist (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes. The differential expression and regulation of these isoforms in various tissues underscore their importance in maintaining cellular energy homeostasis. Dysregulation of PanK activity has been implicated in several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene. This has spurred significant interest in the development of small molecule modulators of PanK activity as potential therapeutic agents and research tools.

This technical guide focuses on Pantothenate kinase-IN-2, a potent inhibitor of PanK isoforms 1 and 3 (PanK1/3). Discovered through a high-throughput screening campaign, this small molecule serves as a valuable chemical probe for elucidating the intricate roles of PanK1 and PanK3 in cellular metabolism and for exploring their potential as therapeutic targets.

Core Compound Data: this compound

This compound is a small molecule inhibitor identified for its potent activity against PanK1 and PanK3. The following table summarizes its key inhibitory activities.

TargetIC50 (µM)Reference
PanK10.14[1]
PanK30.36[1]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-enzyme complex of PanK1 and PanK3.[2][3] This mechanism of action suggests that the inhibitor stabilizes a conformation of the enzyme that is unable to proceed with the phosphorylation of its substrate, pantothenate (Vitamin B5). The binding of ATP to the enzyme is a prerequisite for the inhibitor's interaction, highlighting a specific mode of non-competitive or uncompetitive inhibition with respect to pantothenate.

Impact on Cellular Metabolism

The inhibition of PanK1 and PanK3 by this compound is expected to lead to a reduction in the intracellular pool of CoA. This has significant ramifications for cellular metabolism, as CoA is a critical carrier of acyl groups and a cofactor for a vast number of enzymatic reactions. The primary metabolic pathways affected include:

  • Fatty Acid Metabolism: Both the synthesis of fatty acids in the cytoplasm and their degradation via β-oxidation in the mitochondria are heavily reliant on CoA.

  • Citric Acid Cycle: The entry of acetyl-CoA, derived from carbohydrates, fats, and proteins, into the citric acid cycle is a key step in cellular respiration and is dependent on the availability of CoA.

  • Amino Acid Metabolism: The catabolism of many amino acids proceeds through intermediates that require CoA.

A study on the parent compound of this compound (compound 7 from the original high-throughput screen) demonstrated its ability to inhibit CoA biosynthesis in a cellular context.

Cell LineAssayApparent IC50 (µM)Reference
C3AInhibition of [3H]pantothenate incorporation into CoA0.9 ± 0.11[2]

This cellular activity confirms that the inhibitor can effectively penetrate cells and engage its target to modulate CoA levels.

Signaling and Metabolic Pathways

The central role of Pantothenate Kinase in cellular metabolism is depicted in the following pathway diagram. This compound acts at the initial step, thereby impacting all downstream processes that are dependent on Coenzyme A.

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Metabolic Processes Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK1/3 (ATP -> ADP) Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism Citric_Acid_Cycle Citric Acid Cycle CoA->Citric_Acid_Cycle Other_Pathways Other Metabolic Pathways CoA->Other_Pathways Inhibitor This compound Inhibitor->Phosphopantothenate Inhibits PanK1/3

Caption: Coenzyme A biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for PanK Inhibitors

The discovery of this compound was the result of a large-scale high-throughput screening campaign designed to identify modulators of PanK3 activity.[2]

Principle: The assay is a luciferase-based method that measures the amount of ATP remaining after the PanK enzymatic reaction. Inhibition of PanK results in less ATP consumption and consequently, a higher luminescence signal.

Protocol Outline:

  • Compound Plating: Test compounds from a chemical library are dispensed into 384-well assay plates at a final concentration of 12 µM.

  • Enzyme and Substrate Addition: A reaction mixture containing purified human PanK3, pantothenate, and ATP is added to the wells containing the test compounds.

  • Incubation: The reaction is allowed to proceed for a set period at room temperature to allow for the enzymatic conversion of pantothenate to 4'-phosphopantothenate, with the concomitant consumption of ATP.

  • Detection: A commercially available luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent quenches the PanK reaction and initiates a light-producing reaction catalyzed by luciferase, where the light output is directly proportional to the amount of ATP present.

  • Data Acquisition: The luminescence signal from each well is measured using a plate reader.

  • Data Analysis: The raw luminescence data is normalized to controls (no enzyme and no inhibitor) to determine the percent inhibition for each compound. Hits are identified as compounds that produce a significant increase in luminescence compared to the control.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Start Start: Compound Library Dispense Dispense Compounds into 384-well plates Start->Dispense Add_Reagents Add PanK3 Enzyme, Pantothenate, and ATP Dispense->Add_Reagents Incubate Incubate at Room Temperature Add_Reagents->Incubate Add_Detection Add Luciferase/Luciferin Reagent (Kinase-Glo®) Incubate->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Analyze Data Analysis: Calculate % Inhibition Read_Plate->Analyze End End: Identify Hits Analyze->End

Caption: A generalized workflow for the high-throughput screening of PanK inhibitors.

Cellular Coenzyme A Synthesis Assay

To determine the effect of this compound on CoA biosynthesis in a cellular environment, a radiolabeling assay is employed.[2]

Principle: This assay measures the incorporation of radiolabeled pantothenate into the cellular CoA pool. A decrease in the amount of radiolabeled CoA in the presence of the inhibitor indicates a reduction in PanK activity.

Protocol Outline:

  • Cell Culture: C3A cells (a human hepatoma cell line) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • Radiolabeling: [3H]pantothenate is added to the cell culture medium, and the cells are incubated to allow for the uptake and incorporation of the radiolabel into CoA.

  • Cell Lysis and Extraction: The cells are harvested and lysed, and the cellular contents are extracted.

  • Quantification of Radiolabeled CoA: The cell extracts are applied to DE-81 ion-exchange filters, which bind the negatively charged CoA and its derivatives. Unincorporated [3H]pantothenate is washed away.

  • Scintillation Counting: The amount of radioactivity retained on the filters, which corresponds to the amount of newly synthesized radiolabeled CoA, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value of the inhibitor for the inhibition of cellular CoA synthesis.

Conclusion

This compound is a potent and specific inhibitor of PanK1 and PanK3 that serves as a valuable tool for the study of CoA metabolism. Its ability to modulate cellular CoA levels makes it a useful probe for investigating the downstream consequences of reduced CoA in various biological processes. The experimental protocols outlined in this guide provide a foundation for further research into the mechanism and applications of this and similar small molecule inhibitors. Future studies may focus on optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutic agents for diseases associated with dysregulated CoA metabolism.

References

Pantothenate Kinase-IN-2: A Chemical Probe for Elucidating Coenzyme A Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable metabolic cofactor in all domains of life, participating in a vast array of biochemical reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA is a tightly regulated process, with pantothenate kinases (PanKs) serving as the key rate-limiting enzymes. Dysregulation of PanK activity is implicated in several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN). The development of potent and selective chemical probes for PanKs is therefore crucial for dissecting the intricate roles of CoA metabolism in health and disease and for exploring novel therapeutic avenues. This technical guide provides an in-depth overview of Pantothenate kinase-IN-2, a potent inhibitor of PanK isoforms, as a chemical tool to investigate CoA metabolism. We present its quantitative biochemical data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Coenzyme A Metabolism and Pantothenate Kinases

Coenzyme A is a universal and essential cofactor that acts as a carrier of acyl groups. Its synthesis begins with the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK), a reaction that represents the committed and rate-limiting step in the entire CoA biosynthetic pathway. In mammals, there are four isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes. These isoforms exhibit different tissue distributions and regulatory properties, suggesting specialized roles in cellular metabolism. The activity of PanKs is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, ensuring a homeostatic control of intracellular CoA levels.

Given their central role in metabolism, PanKs have emerged as attractive targets for therapeutic intervention. Mutations in the PANK2 gene, which encodes the mitochondrial isoform, lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain. Conversely, inhibition of PanK activity has been proposed as a potential strategy for managing type II diabetes.

This compound: A Potent PanK Inhibitor

This compound (also referred to as compound 7 in the primary literature) was identified through a high-throughput screen as a potent inhibitor of the pantothenate kinase family.[1] It serves as a valuable chemical probe for studying the downstream effects of reduced CoA synthesis in various cellular and in vivo models.

Mechanism of Action

Kinetic and biophysical studies have revealed that this compound acts by binding to the ATP-enzyme complex.[1] This mechanism of action is characterized as mixed-type inhibition with respect to both ATP and pantothenate.[1] Thermal shift assays have confirmed that the inhibitor stabilizes the PanK3 protein only in the presence of ATP, further supporting its binding to the ATP-PanK3 complex.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against multiple PanK isoforms using both biochemical and cell-based assays. The following table summarizes the reported IC50 values.

Assay Type Target IC50 (µM) Reference
Radiochemical AssayPanK1β0.070[1]
Radiochemical AssayPanK20.092[1]
Radiochemical AssayPanK30.025[1]
Cellular CoA Biosynthesis Assay (C3A cells)Endogenous PanKs0.9[1]

Signaling Pathways and Experimental Workflows

Coenzyme A Biosynthesis Pathway

The synthesis of Coenzyme A from Pantothenate (Vitamin B5) is a five-step enzymatic pathway. Pantothenate kinase (PanK) catalyzes the first committed step, which is the primary regulatory point of the pathway and the target of this compound.

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK PanK Pantothenate->PanK ATP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine ATP PP_Cysteine 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC PP_Cysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK ATP CoA Coenzyme A PanK->Phosphopantothenate ADP PPCS->PP_Cysteine ADP + Pi PPCDC->Phosphopantetheine CO2 PPAT->Dephospho_CoA PPi DPCK->CoA ADP Inhibitor Pantothenate kinase-IN-2 Inhibitor->PanK Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays HTS High-Throughput Screen (Luciferase-based assay) ~500,000 compounds Hits Initial Hits HTS->Hits DoseResponse Dose-Response Analysis (HTS Assay) Hits->DoseResponse Radiochemical Radiochemical Assay (IC50 determination) DoseResponse->Radiochemical Kinetics Kinetic Analysis (Mechanism of action) Radiochemical->Kinetics Cellular Cellular CoA Assay Radiochemical->Cellular

References

The Impact of Pantothenate Kinase-IN-2 on Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor for numerous metabolic processes, including the synthesis and oxidation of lipids. Inhibition of PanK presents a promising therapeutic strategy for metabolic disorders characterized by aberrant lipid accumulation. This technical guide provides an in-depth analysis of Pantothenate kinase-IN-2, a potent inhibitor of PanK1 and PanK3 isoforms. We will explore its mechanism of action, its anticipated effects on lipid synthesis supported by data from related PanK inhibition studies, detailed experimental protocols for its characterization, and the key signaling pathways involved.

Introduction to Pantothenate Kinase and its Role in Lipid Metabolism

Pantothenate kinase is the first and rate-limiting enzyme in the five-step biosynthetic pathway of CoA from pantothenate (vitamin B5).[1] CoA is indispensable for cellular metabolism, acting as a carrier of acyl groups. In lipid metabolism, CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, are fundamental building blocks and intermediates. Acetyl-CoA is the precursor for de novo fatty acid synthesis, while malonyl-CoA, synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), is a key regulator of this process.[1]

There are four known isoforms of PanK in mammals: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes.[2] These isoforms exhibit different tissue distributions and regulatory properties. PanK1 and PanK3 are primarily cytosolic and are subject to feedback inhibition by acetyl-CoA and other acyl-CoA species.[2] Given their central role in regulating CoA levels, inhibiting PanK1 and PanK3 is expected to significantly impact cellular lipid synthesis.

This compound: A Potent PanK1/3 Inhibitor

This compound is a small molecule inhibitor with high potency against PanK1 and PanK3.[3] Its inhibitory activity makes it a valuable tool for studying the physiological roles of these specific PanK isoforms and as a potential therapeutic agent.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against PanK1 and PanK3.

Target IsoformIC50 (µM)Reference
PanK10.14[3]
PanK30.36[3]

Table 1: In vitro inhibitory activity of this compound against PanK1 and PanK3 isoforms.

Anticipated Effects on Lipid Synthesis

While direct quantitative data on the effect of this compound on lipid synthesis is not yet available in published literature, the well-established role of PanK1 and PanK3 in CoA biosynthesis allows for strong predictions of its impact. Inhibition of these isoforms is expected to decrease the intracellular pool of CoA, leading to a subsequent reduction in the levels of acetyl-CoA and malonyl-CoA. This would, in turn, inhibit the activity of key lipogenic enzymes.

ParameterExpected Effect of this compoundRationale
Cellular CoA Levels DecreaseDirect inhibition of the rate-limiting step in CoA biosynthesis.
Fatty Acid Synthesis Rate DecreaseReduced availability of acetyl-CoA and malonyl-CoA for fatty acid synthase (FASN).
Triglyceride Accumulation DecreaseLower availability of fatty acids for esterification into triglycerides.
Lipid Droplet Formation DecreaseConsequence of reduced triglyceride synthesis.
SREBP-1c Activity DecreaseCoA derivatives are involved in the regulation of SREBP-1c, a master transcriptional regulator of lipogenesis.

Table 2: Predicted effects of this compound on key markers of lipid synthesis.

Signaling Pathways Modulated by this compound

The inhibition of PanK1/3 by this compound initiates a cascade of events that ultimately suppresses lipid synthesis. The primary mechanism is the depletion of the CoA pool, which has direct and indirect downstream consequences on lipogenic pathways.

Pantothenate_Kinase_IN_2_Signaling_Pathway Pank_IN_2 This compound PanK1_3 PanK1/3 Pank_IN_2->PanK1_3 Inhibits CoA Coenzyme A (CoA) PanK1_3->CoA Synthesizes Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK1_3 Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC SREBP_1c SREBP-1c (Transcription Factor) Acetyl_CoA->SREBP_1c Regulates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides Lipid_Droplets Lipid Droplets Triglycerides->Lipid_Droplets Lipogenic_Genes Lipogenic Gene Expression SREBP_1c->Lipogenic_Genes Activates Lipogenic_Genes->ACC Lipogenic_Genes->FASN

Figure 1: Signaling pathway of this compound in lipid synthesis inhibition.

A key transcriptional regulator of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] The activity of SREBP-1c is modulated by cellular metabolites, including those derived from CoA.[5] By reducing the CoA pool, this compound is expected to downregulate SREBP-1c activity, leading to decreased transcription of lipogenic genes such as ACC and FASN.[4][6]

Experimental Protocols

To fully characterize the effects of this compound on lipid synthesis, a series of in vitro and cell-based assays are recommended.

In Vitro PanK Inhibition Assay

This protocol is to determine the IC50 of this compound against purified PanK isoforms.

PanK_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified PanK1/3 enzyme - this compound dilutions - ATP, Pantothenate (radiolabeled or unlabeled) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP and Pantothenate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Product Detect Product Formation (e.g., ADP quantification or radiolabeled product separation) Stop_Reaction->Detect_Product Analyze_Data Analyze Data: Calculate IC50 values Detect_Product->Analyze_Data End End Analyze_Data->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme A (CoA) is a vital cellular cofactor central to metabolism, participating in over 100 biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1][2] The biosynthesis of CoA is a five-step enzymatic process where Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step, making it a critical control point for cellular CoA levels.[2][3][4] Insulin (B600854) signaling, a cornerstone of metabolic regulation, orchestrates the body's use and storage of glucose. Dysregulation of this pathway leads to insulin resistance, a hallmark of type 2 diabetes. Emerging evidence reveals a complex and significant interplay between PanK activity, CoA homeostasis, and the insulin signaling cascade. This guide provides a detailed examination of the mechanistic links, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

The Central Role of PanK in Coenzyme A Biosynthesis

The synthesis of CoA from vitamin B5 (pantothenate) is tightly regulated, primarily at the level of the PanK enzymes.[5] Mammals express four active PanK isoforms (PanK1, PanK2, PanK3, PanK4), encoded by three genes, with distinct tissue distributions and regulatory properties.[1][3] The activity of these kinases is governed by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA, which binds to an allosteric site and stabilizes an inactive enzyme conformation.[1][6] This regulation ensures that CoA production is matched to the cell's metabolic state. PanK inhibition, therefore, directly leads to reduced intracellular CoA pools, initiating a cascade of metabolic consequences.

The Insulin Signaling Cascade: A Brief Overview

The canonical insulin signaling pathway is initiated by insulin binding to its cell surface receptor (IR), triggering the receptor's tyrosine kinase activity.[7][8] This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which act as docking sites for downstream effectors.[9][10] A key effector is Phosphoinositide 3-kinase (PI3K), which generates lipid second messengers that recruit and activate protein kinase B (Akt/PKB).[8][11] Activated Akt mediates most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane to facilitate glucose uptake, the promotion of glycogen (B147801) synthesis by inhibiting GSK-3, and the suppression of gluconeogenesis in the liver.[8][11]

Mechanistic Intersection of PanK Inhibition and Insulin Signaling

The inhibition of PanK disrupts insulin signaling and glucose homeostasis through several interconnected mechanisms, primarily by altering the metabolic landscape of the cell.

4.1 Acetyl-CoA Accumulation and Impaired Glucose Metabolism Studies involving the genetic deletion of PanK isoforms provide critical insights. In skeletal muscle, the absence of PanK4 leads to a significant increase in acetyl-CoA levels.[12][13][14] Elevated acetyl-CoA allosterically inhibits the pyruvate (B1213749) dehydrogenase (PDH) complex, the enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[14] This inhibition impairs glucose oxidation, leading to reduced glucose uptake during insulin stimulation and exercise, thereby inducing a state of glucose intolerance and insulin resistance at the cellular level.[12][14]

4.2 Uncoupling Insulin Resistance from Hyperglycemia While PanK inhibition can induce cellular insulin resistance, its systemic effects on glucose can be counterintuitive. In leptin-deficient diabetic mouse models, deletion of PanK1 actually reduces hyperglycemia and hyperinsulinemia.[5][15] This occurs because the resulting reduction in hepatic CoA levels is sufficient to restrict the rates of fatty acid oxidation and, critically, de novo glucose production (gluconeogenesis), independent of the cell's responsiveness to insulin.[5] This finding suggests PanK inhibition can uncouple obesity-associated insulin resistance from its primary consequence, hyperglycemia, presenting a potential therapeutic angle.[5][15]

4.3 The p53/PANK1/miR-107 Signaling Axis A distinct signaling pathway has been identified that links the metabolic stress of a high-fat diet (HFD) to insulin resistance via PanK1.[16] In this pathway, HFD activates the tumor suppressor protein p53, which increases the expression of PANK1.[16] Elevated PANK1, in turn, upregulates microRNA-107 (miR-107). This microRNA then suppresses the expression of key insulin signaling components, including Caveolin-1 (Cav1) and the insulin receptor β subunit (IRβ), leading to blunted downstream signaling as evidenced by impaired Akt phosphorylation.[16]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PanK modulators and their metabolic effects.

Table 1: Effects of PanK Modulation on Metabolic Parameters

Model System PanK Isoform Targeted Outcome Quantitative Change Reference
PanK4 Knockout Mice (Skeletal Muscle) PanK4 Glucose Uptake Impaired during insulin stimulation and exercise [12][14]
PanK4 Knockout Mice (Skeletal Muscle) PanK4 Acetyl-CoA Levels Significantly increased [12][13]
PanK1 Deletion in ob/ob Mice PanK1 Hyperglycemia & Hyperinsulinemia Reduced, despite persistent insulin resistance [15]
INS-1 Cells (Insulin Receptor Knockdown) N/A (IRβ targeted) Glucose-Stimulated Insulin Secretion Significantly reduced [17][18]
INS-1 Cells (Insulin Receptor Knockdown) N/A (IRβ targeted) GLUT2 & Pdx1 mRNA Expression Dramatically decreased [18]

| AML12 Cells (miR-107 Overexpression) | N/A (miR-107 targeted) | Akt Phosphorylation | Impaired upon insulin stimulation |[16] |

Table 2: Inhibitory Activity (IC₅₀) of a Tricyclic PanK Inhibitor (Compound 7)

PanK Isoform HTS Assay IC₅₀ (µM) Radiochemical Assay IC₅₀ (nM) Reference
PanK1β 0.15 70 ± 1.1 [4]
PanK2 0.14 92 ± 2.0 [4]

| PanK3 | 0.08 | 25 ± 1.8 |[4] |

Detailed Experimental Protocols

6.1 PanK Enzymatic Activity Assay (Radiochemical Method) This protocol measures the transfer of radiolabeled phosphate (B84403) from ATP to pantothenate.

  • Reaction Mixture Preparation: Prepare a master mix in 0.1 M Tris·HCl (pH 7.5) containing 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.[19][20]

  • Inhibitor/Activator Addition: Add the test compound (e.g., PanK inhibitor) at the desired concentration to the reaction tubes. Include appropriate vehicle controls.

  • Enzyme Addition: Initiate the reaction by adding a specified amount of purified PanK enzyme (e.g., 5 nM of human PanK3) to the mixture.[20] The total reaction volume is typically 40 µL.[19]

  • Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes. Ensure the reaction is within the linear range.[19]

  • Reaction Termination: Stop the reaction by adding a small volume of 10% (v/v) acetic acid or by spotting the mixture onto a DE-81 filter paper disc and immersing it in ethanol.[20]

  • Quantification: The unreacted [¹⁴C]pantothenate is washed away, and the resulting radioactive product, [¹⁴C]phosphopantothenate, retained on the filter is quantified using a scintillation counter.[19]

6.2 Western Blotting for Insulin Signaling Pathway Activation This method assesses the phosphorylation state of key signaling proteins.

  • Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, HepG2) to near confluence. Serum-starve cells for 16-24 hours to establish a basal signaling state. Pre-treat with PanK inhibitor for a specified duration, followed by stimulation with insulin (e.g., 100 nM) for 5-15 minutes.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473, anti-p-IRβ Tyr1150/1151) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt, anti-IRβ) to normalize the phosphoprotein signal to the total amount of the target protein.[21]

6.3 Cell-Based Glucose Uptake Assay This protocol measures the rate of glucose transport into cells.

  • Cell Preparation: Plate cells (e.g., L6 skeletal muscle cells, INS-1) in 12- or 24-well plates. Differentiate myoblasts to myotubes or adipocytes as required.

  • Starvation and Treatment: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. Treat with the PanK inhibitor or vehicle, followed by stimulation with or without insulin (e.g., 1 nmol/L) for 30 minutes.[22]

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing ³[H]-2-deoxy-d-glucose (a non-metabolizable glucose analog) and unlabeled 2-deoxy-d-glucose. Incubate for 5-10 minutes.

  • Termination and Lysis: Stop the uptake by washing the cells rapidly three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH or 0.1% SDS.

  • Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Use a parallel set of wells to perform a protein assay (BCA) on the cell lysate to normalize the radioactive counts to the amount of protein per well.[22]

Visualizations: Pathways and Workflows

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis cluster_regulation Regulation Pantothenate Pantothenate (Vitamin B5) P_Pantothenate 4'-Phospho- pantothenate Pantothenate->P_Pantothenate PanK (Rate-Limiting) CoA Coenzyme A P_Pantothenate->CoA Multiple Steps AcetylCoA Acetyl-CoA AcetylCoA->PanK_node Feedback Inhibition

Caption: Coenzyme A biosynthesis pathway highlighting PanK regulation.

Insulin_Signaling cluster_main Canonical Insulin Signaling Pathway cluster_effects Metabolic Outcomes Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS (pY) IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB (pT308/pS473) PI3K->Akt PIP2 -> PIP3 Downstream Downstream Effects Akt->Downstream Downstream->Downstream_invis GLUT4 GLUT4 Translocation (Glucose Uptake) Glycogen Glycogen Synthesis Gluconeo Inhibition of Gluconeogenesis Downstream_invis->GLUT4 Downstream_invis->Glycogen Downstream_invis->Gluconeo Experimental_Workflow start Cell / Animal Model treatment Treatment: PanK Inhibitor vs. Vehicle start->treatment split treatment->split branch1 Metabolite Analysis (CoA, Acetyl-CoA) split->branch1 branch2 Western Blot (p-Akt, p-IR, etc.) split->branch2 branch3 Functional Assays (Glucose Uptake) split->branch3 end Data Analysis & Mechanistic Interpretation branch1->end branch2->end branch3->end PanK4_Mechanism Inhibition PanK4 Inhibition or Deletion AcetylCoA ↑ Acetyl-CoA in Skeletal Muscle Inhibition->AcetylCoA PDH PDH Inhibition AcetylCoA->PDH Allosteric Inhibition GluOx ↓ Glucose Oxidation PDH->GluOx GluUp Impaired Glucose Uptake (Insulin Resistance) GluOx->GluUp P53_PANK1_Pathway HFD High-Fat Diet (Metabolic Stress) p53 ↑ p53 Activation HFD->p53 PANK1 ↑ PANK1 Expression p53->PANK1 miR107 ↑ miR-107 PANK1->miR107 Targets ↓ Cav1 & IRβ Protein miR107->Targets Result Impaired Insulin Signaling (↓ p-Akt) Targets->Result

References

The Indirect Impact of Pantothenate Kinase-IN-2 on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes, including mitochondrial function. While the mitochondrial isoform, PANK2, is directly linked to mitochondrial integrity, the role of the cytosolic and nuclear isoforms, PanK1 and PanK3, in mitochondrial health is less direct but nonetheless significant. This technical guide explores the potential impact of Pantothenate kinase-IN-2, a potent inhibitor of PanK1 and PanK3, on mitochondrial function. Drawing upon the established roles of PanK isoforms in maintaining cellular CoA homeostasis and the intricate crosstalk between cytosolic and mitochondrial CoA pools, we present a scientifically-grounded hypothesis on the indirect mechanisms by which inhibiting cytosolic PanK activity could influence mitochondrial bioenergetics. This document provides a comprehensive overview of the underlying signaling pathways, summarizes relevant quantitative data from studies on PanK deficiency, and offers detailed experimental protocols for investigating these effects.

Introduction to Pantothenate Kinases and Coenzyme A Biosynthesis

Coenzyme A (CoA) is an essential cofactor in all living organisms, acting as a carrier of acyl groups and playing a central role in the citric acid cycle, fatty acid metabolism, and numerous other anabolic and catabolic pathways. The biosynthesis of CoA is a five-step process that begins with the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK). This initial step is the rate-limiting step in the entire pathway. In mammals, there are four isoforms of PanK encoded by three distinct genes: PANK1 (yielding PanK1α and PanK1β), PANK2, and PANK3. These isoforms exhibit different subcellular localizations and regulatory properties, suggesting distinct roles in maintaining cellular CoA homeostasis.

  • PanK1α and PanK1β: Primarily located in the cytosol and nucleus.

  • PANK2: The only isoform localized to the mitochondria.[1] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder characterized by severe mitochondrial dysfunction.[2]

  • PanK3: Predominantly found in the cytosol.

This compound: A Selective Inhibitor of PanK1 and PanK3

This compound is a small molecule inhibitor with high potency against the cytosolic isoforms PanK1 and PanK3. Its inhibitory activity is summarized in the table below.

Target IC50 (µM)
PanK10.14
PanK30.36

Table 1: Inhibitory activity of this compound.[3]

Given its selectivity for the cytosolic isoforms, this compound serves as a valuable tool for dissecting the specific roles of PanK1 and PanK3 in cellular metabolism and for exploring the consequences of disrupting the cytosolic CoA pool.

The Hypothesized Indirect Impact of this compound on Mitochondrial Function

While this compound does not directly target the mitochondrial PANK2, its inhibition of cytosolic PanK1 and PanK3 is hypothesized to indirectly impact mitochondrial function through the following mechanisms:

  • Disruption of Cytosolic CoA Synthesis: Inhibition of PanK1 and PanK3 will lead to a depletion of the cytosolic CoA pool. This can have widespread metabolic consequences, including effects on fatty acid synthesis and protein acetylation.

  • Altered Substrate Supply for Mitochondria: The cytosolic and mitochondrial CoA pools are interconnected. Although mitochondria have their own CoA biosynthesis machinery with PANK2, they also rely on the import of substrates from the cytosol. A reduction in cytosolic CoA could limit the availability of essential molecules that are transported into the mitochondria for energy production.

  • Impaired Mitochondrial Quality Control: Recent studies have shown a link between cytosolic acetyl-CoA levels and mitophagy, the selective degradation of damaged mitochondria. A reduction in cytosolic acetyl-CoA, a downstream product of CoA, can trigger mitophagy. Chronic disruption of cytosolic CoA homeostasis by this compound could therefore lead to dysregulated mitochondrial turnover.

The following diagram illustrates the proposed signaling pathway:

Pantothenate_Kinase_IN_2_Mitochondrial_Impact cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion PANK1_3 PanK1/3 CoA_cyto Cytosolic CoA PANK1_3->CoA_cyto Synthesizes CoA_mito Mitochondrial CoA CoA_cyto->CoA_mito Crosstalk/ Substrate Supply Mito_dysfunction Mitochondrial Dysfunction CoA_cyto->Mito_dysfunction Indirectly Impacts PK_IN_2 This compound PK_IN_2->PANK1_3 Inhibits PANK2 PANK2 PANK2->CoA_mito TCA_cycle TCA Cycle CoA_mito->TCA_cycle OxPhos Oxidative Phosphorylation TCA_cycle->OxPhos ATP ATP OxPhos->ATP Mito_dysfunction->ATP

Caption: Hypothesized impact of this compound on mitochondria.

Quantitative Data from PanK Deficiency Models

Direct experimental data on the mitochondrial effects of this compound is currently unavailable. However, studies on genetic models of PanK deficiency provide valuable insights into the consequences of impaired CoA biosynthesis on mitochondrial function. The following table summarizes key findings from studies on PANK2 knockout mice and patient-derived cells.

Parameter Model System Observation Reference
Mitochondrial Membrane Potential PANK2 knockout mouse neuronsAltered (decreased)[2]
Mitochondrial Respiration PANK2 knockout mouse brain mitochondriaDefective (decreased state 3 respiration)[2]
ATP Levels PANK2 knockout mouse-derived cellsReduced[2]
Mitochondrial Morphology PANK2 knockout mouse neuronsSwollen mitochondria with remodeled cristae[2]
Reactive Oxygen Species (ROS) PKAN patient-derived neuronsIncreased production[4]

Table 2: Mitochondrial defects observed in PANK2 deficiency models.

Detailed Experimental Protocols

To investigate the hypothesized impact of this compound on mitochondrial function, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: Use relevant cell lines, such as primary neurons, astrocytes, or immortalized cell lines like SH-SY5Y or HepG2.

  • Culture Conditions: Maintain cells in standard culture conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included in all experiments.

Measurement of Mitochondrial Respiration

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Inhibitor Treatment: Treat cells with this compound as described above.

  • Assay Procedure:

    • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Measure the oxygen consumption rate (OCR) at baseline and after each injection.

  • Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

The experimental workflow is illustrated below:

Seahorse_Workflow start Seed cells in Seahorse plate treatment Treat with Pantothenate kinase-IN-2 start->treatment medium_change Replace with Seahorse medium treatment->medium_change stress_test Perform Mitochondrial Stress Test (Oligomycin, FCCP, Rot/AA) medium_change->stress_test measure_ocr Measure Oxygen Consumption Rate (OCR) stress_test->measure_ocr analyze Analyze data for respiratory parameters measure_ocr->analyze

Caption: Workflow for assessing mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with this compound in a multi-well plate.

  • Staining: Incubate cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.

  • Imaging/Flow Cytometry:

    • For TMRM, acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader or flow cytometer. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.

    • For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence can be measured by flow cytometry or a fluorescence plate reader.

  • Data Analysis: Quantify the changes in fluorescence intensity or the red/green fluorescence ratio to determine the effect of the inhibitor on ΔΨm.

Measurement of Cellular ATP Levels
  • Cell Lysis: After treatment with this compound, lyse the cells to release ATP.

  • Luciferase-Based Assay: Use a commercial ATP assay kit based on the luciferin-luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Conclusion and Future Directions

This compound, as a specific inhibitor of the cytosolic PanK1 and PanK3 isoforms, presents a unique opportunity to investigate the intricate relationship between cytosolic CoA metabolism and mitochondrial function. While direct evidence is currently lacking, a strong scientific rationale suggests that disruption of the cytosolic CoA pool by this inhibitor could indirectly lead to mitochondrial dysfunction. The experimental protocols outlined in this guide provide a framework for testing this hypothesis. Future research should focus on elucidating the precise molecular mechanisms of crosstalk between the cytosolic and mitochondrial CoA pools and on validating the potential mitochondrial effects of this compound in various cellular and in vivo models. Such studies will not only enhance our understanding of fundamental cellular metabolism but also inform the development of therapeutic strategies targeting pantothenate kinases for a range of diseases.

References

Probing the Selectivity of Pantothenate Kinase-IN-2: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – This technical guide addresses the current understanding of the cellular targets of Pantothenate kinase-IN-2, a potent inhibitor of Pantothenate kinases 1 and 3 (PanK1/3). This document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential polypharmacology of this chemical probe. While extensive data on its on-target effects are available, a comprehensive public profile of its off-target interactions remains to be fully elucidated.

This compound has been identified as a valuable tool for studying the roles of PanK1 and PanK3 in cellular metabolism and disease. However, a thorough understanding of any cellular targets beyond these primary enzymes is critical for the accurate interpretation of experimental results and for the assessment of its therapeutic potential.

On-Target Activity of this compound

This compound demonstrates potent inhibition of two isoforms of pantothenate kinase, the initial and rate-limiting enzyme in the biosynthesis of Coenzyme A. The inhibitory concentrations for these primary targets are well-documented.

TargetIC50 (μM)Reference
PanK10.14[1]
PanK30.36[1]

Table 1: In vitro inhibitory activity of this compound against its primary targets.

Cellular Targets Beyond PanK1/3: An Uncharted Landscape

A comprehensive search of the scientific literature and publicly available databases did not yield a specific, large-scale kinome scan or a broad panel screening dataset for this compound. Such studies are crucial for identifying potential off-target interactions that could contribute to the compound's cellular phenotype or lead to unexpected toxicities.

While data on a different pantothenate kinase modulator, PZ-2891, has shown it to be highly selective across a panel of 468 mammalian kinases, similar detailed selectivity profiling for this compound is not currently in the public domain.[2] The primary publication describing this compound, by Sharma et al. in the Journal of Medicinal Chemistry (2015), focuses on its discovery and on-target characterization.[1][3]

Methodologies for Off-Target Identification

To fully characterize the selectivity profile of a small molecule inhibitor like this compound, a combination of in vitro and in-cell methodologies is typically employed.

In Vitro Kinase Profiling

A standard approach involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration, followed by dose-response studies for any identified "hits".

G cluster_0 Experimental Workflow: In Vitro Kinase Profiling Compound Compound Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Kinase_Panel Large Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Selectivity Profile Dose_Response->Selectivity_Profile

A typical workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It measures the thermal stabilization of proteins upon ligand binding. This method can be used to confirm on-target engagement and identify novel binders in an unbiased manner when coupled with proteomics.

G cluster_1 Experimental Workflow: Cellular Thermal Shift Assay (CETSA) Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Protein Quantification (e.g., Western Blot, MS) Centrifugation->Analysis Melt_Curve Generate Melt Curve Analysis->Melt_Curve

A generalized workflow for a Cellular Thermal Shift Assay experiment.
Chemical Proteomics

Affinity-based chemical proteomics is another unbiased approach to identify cellular targets. An immobilized version of the inhibitor is used to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Signaling Pathways and Logical Relationships

Given the absence of specific off-target data for this compound, a diagram of affected signaling pathways beyond the direct inhibition of Coenzyme A biosynthesis cannot be constructed. The primary and well-established role of PanK is the phosphorylation of pantothenate (Vitamin B5), the first step in the universal pathway for Coenzyme A biosynthesis.

G cluster_2 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate PanK PanK1/3 Pantothenate->PanK Substrate Phosphopantothenate Phosphopantothenate PanK->Phosphopantothenate Product Pank_IN_2 Pantothenate kinase-IN-2 Pank_IN_2->PanK Inhibition CoA Coenzyme A Phosphopantothenate->CoA Subsequent Steps

The established mechanism of action of this compound.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of PanK1 and PanK3. However, the broader scientific community would greatly benefit from the public dissemination of a comprehensive selectivity profile for this compound. Such data would be invaluable for researchers relying on this tool to probe the biology of Coenzyme A metabolism and its role in various disease states. Future work should focus on performing and publishing the results of large-scale kinome profiling and unbiased cellular target engagement studies to fully map the interaction landscape of this compound.

References

Pantothenate Kinase-IN-2: A Technical Guide for the Investigation of PKAN Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive disorder resulting from mutations in the PANK2 gene.[1][2] This gene encodes pantothenate kinase 2 (PanK2), a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA).[1][2][3] PanK2 is the only isoform of the pantothenate kinase family localized to the mitochondria.[4][5] Its deficiency is thought to lead to a cascade of downstream effects including impaired mitochondrial function, reduced CoA levels, and subsequent iron accumulation in the basal ganglia, a hallmark of the disease.[6][7]

The study of PKAN pathophysiology and the development of potential therapeutics have been hampered by a lack of specific molecular tools to probe the CoA biosynthetic pathway. While PKAN is caused by defects in PANK2, the other pantothenate kinase isoforms, PanK1 and PanK3, remain functional. This presents a therapeutic hypothesis that modulating the activity of the remaining isoforms could compensate for the loss of PanK2 function.

This technical guide focuses on Pantothenate kinase-IN-2 (PK-IN-2) , a potent small-molecule inhibitor of PanK1 and PanK3.[1][8] Initially identified as "compound 7" in a high-throughput screen, this tool compound allows for the specific chemical interrogation of the roles of PanK1 and PanK3 in cellular metabolism and their potential contribution to the pathophysiology of PKAN.[1][2] By inhibiting the non-PANK2 isoforms, researchers can investigate the metabolic consequences and explore the validity of targeting these kinases in PKAN models.

Quantitative Data

The following tables summarize the quantitative data for this compound (also referred to as compound 7 in the primary literature) based on enzymatic and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of Pantothenate Kinase Isoforms by PK-IN-2

IsoformIC50 (nM)Source
PanK1β70 ± 1.1[2]
PanK292 ± 2.0[2]
PanK325 ± 1.8[2]

Data derived from radiochemical kinase assays. Values represent the mean ± standard deviation.

Table 2: Cellular Activity of this compound

AssayCell LineApparent IC50 (µM)Source
Inhibition of CoA BiosynthesisC3A (human liver)0.9 ± 0.11[2]

Data obtained from metabolic labeling experiments with [³H]pantothenate.

Signaling and Biosynthetic Pathways

Understanding the mechanism of action of PK-IN-2 requires knowledge of the Coenzyme A biosynthetic pathway and its regulation.

Coenzyme A Biosynthetic Pathway

Pantothenate kinases catalyze the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the first committed step in CoA synthesis.[3] Subsequent enzymatic steps in the cytosol lead to the final production of CoA.[9] In PKAN, the mitochondrial PanK2 step is deficient. PK-IN-2 inhibits the cytosolic PanK1 and PanK3 isoforms.

CoA_Biosynthesis cluster_Mitochondria Mitochondrion cluster_PKAN PKAN Defect cluster_Cytosol Cytosol PANK2 PanK2 Pantothenate_mito Pantothenate Phosphopantothenate_mito 4'-Phosphopantothenate Pantothenate_mito->Phosphopantothenate_mito ATP -> ADP Defect Mutation in PANK2 gene causes loss of function PANK1 PanK1 Pantothenate_cyto Pantothenate PANK3 PanK3 PK_IN_2 This compound PK_IN_2->PANK1 Inhibits PK_IN_2->PANK3 Inhibits Phosphopantothenate_cyto 4'-Phosphopantothenate Pantothenate_cyto->Phosphopantothenate_cyto ATP -> ADP Dephospho_CoA Dephospho-CoA Phosphopantothenate_cyto->Dephospho_CoA CTP -> CMP PPCS PPCS PPCDC PPCDC COASY COASY CoA Coenzyme A Dephospho_CoA->CoA ATP -> ADP

Coenzyme A biosynthetic pathway highlighting the role of PanK isoforms and the inhibitory action of PK-IN-2.

Mechanism of Inhibition

Kinetic studies have revealed that PK-IN-2 acts as a mixed inhibitor with respect to pantothenate and binds to the ATP-enzyme complex.[1][2] This suggests that the inhibitor does not directly compete with pantothenate for its binding site but rather modulates the enzyme's catalytic activity after ATP has bound.

Inhibition_Mechanism E PanK (Free Enzyme) E_ATP PanK-ATP Complex E->E_ATP + ATP E_ATP->E - ATP E_ATP_Pan PanK-ATP-Pantothenate (Catalytic Complex) E_ATP->E_ATP_Pan + Pantothenate E_ATP_I PanK-ATP-PK-IN-2 (Inactive Complex) E_ATP->E_ATP_I + PK-IN-2 E_ATP_Pan->E_ATP - Pantothenate E_Products PanK + Products E_ATP_Pan->E_Products Catalysis E_ATP_I->E_ATP - PK-IN-2

Kinetic mechanism of PanK inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on the primary literature describing the characterization of this compound.[1][2]

Radiochemical Pantothenate Kinase Inhibition Assay

This assay is used to determine the IC50 values of inhibitors against purified PanK isoforms.

Materials:

  • Purified human PanK1β, PanK2, or PanK3 enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP solution (e.g., 10 mM).

  • [³H]pantothenate solution.

  • This compound stock solution in DMSO.

  • DE-81 ion-exchange filter paper.

  • Wash Buffer: 15 mM ammonium (B1175870) formate (B1220265).

  • Scintillation fluid and counter.

Procedure:

  • Prepare reaction mixtures in a 96-well plate. Each reaction (50 µL final volume) should contain Assay Buffer, 2 mM ATP, 30 µM [³H]pantothenate, and the desired concentration of PanK enzyme.

  • Add varying concentrations of this compound (or DMSO for control) to the wells. A typical 10-point dose-response curve is recommended.

  • Initiate the reaction by adding the enzyme and incubate for 15 minutes at 37°C.

  • Stop the reaction by spotting 40 µL of the mixture onto DE-81 filter papers. The phosphorylated product, [³H]4'-phosphopantothenate, will bind to the filter paper, while the unreacted substrate will not.

  • Wash the filter papers three times with 15 mM ammonium formate to remove unreacted [³H]pantothenate.

  • Dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular CoA Biosynthesis Assay

This assay measures the ability of an inhibitor to block the de novo synthesis of CoA in intact cells.

Materials:

  • C3A human hepatoma cells (or other relevant cell line).

  • Cell culture medium (e.g., EMEM with 10% FBS).

  • [³H]pantothenate.

  • This compound stock solution in DMSO.

  • Lysis Buffer (e.g., RIPA buffer).

  • DE-81 filter paper.

  • Wash Buffer: 15 mM ammonium formate.

  • Scintillation fluid and counter.

  • BCA Protein Assay Kit.

Procedure:

  • Seed C3A cells in a 24-well plate and grow to near confluency.

  • Replace the medium with fresh medium containing [³H]pantothenate (e.g., 1 µCi/mL) and varying concentrations of this compound. Include a DMSO-only control.

  • Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Wash the cells with ice-cold PBS to remove extracellular radioactivity.

  • Lyse the cells using an appropriate lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay for normalization.

  • Spot an equal amount of protein from each lysate onto DE-81 filter papers. Radioactive CoA and its thioesters will bind to the paper.

  • Wash, dry, and measure radioactivity as described in the radiochemical assay protocol.

  • Normalize the radioactive counts to the protein concentration and calculate the percent inhibition of CoA biosynthesis to determine the apparent cellular IC50.[2]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that a compound binds to its intended target protein within the complex environment of a cell.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cells expressing the target kinase (e.g., HEK293 cells overexpressing PanK3).

  • This compound.

  • PBS with protease inhibitors.

  • Equipment for heating samples precisely (e.g., PCR thermocycler).

  • Equipment for cell lysis (e.g., freeze-thaw cycles).

  • Centrifuge for separating soluble and precipitated protein fractions.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for the target protein (e.g., anti-PanK3).

  • Secondary antibody and detection reagents.

Procedure:

  • Treat cultured cells with either DMSO (control) or a saturating concentration of this compound for 1 hour at 37°C.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Plot the band intensity of the soluble protein against the temperature for both DMSO and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

CETSA_Workflow Start Treat cells with PK-IN-2 or DMSO Harvest Harvest and resuspend cells Start->Harvest Heat Heat aliquots across a temperature gradient Harvest->Heat Lyse Lyse cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Supernatant Collect supernatant (soluble fraction) Centrifuge->Supernatant WB Analyze soluble protein by Western Blot Supernatant->WB Plot Plot thermal melt curves WB->Plot

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable chemical probe for studying the roles of PanK1 and PanK3 in CoA metabolism. For researchers in the field of PKAN, this inhibitor provides a means to dissect the metabolic landscape in the absence of PanK2 activity. By selectively inhibiting the remaining isoforms, investigators can explore the consequences on cellular bioenergetics, lipid metabolism, and iron homeostasis in various PKAN models. The data and protocols presented in this guide offer a foundational resource for utilizing this compound to advance our understanding of PKAN pathophysiology and to evaluate the therapeutic potential of modulating the CoA biosynthetic pathway.

References

Foundational Research on Pantothenate Kinase (PanK) Inhibitors in Diabetes Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coenzyme A (CoA) is an indispensable cofactor central to cellular metabolism, participating in numerous anabolic and catabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1][2][3] The biosynthesis of CoA is a highly regulated process, with Pantothenate Kinase (PanK) catalyzing the first and rate-limiting step.[1][2][4] Emerging research has illuminated a critical link between deregulated CoA metabolism and metabolic diseases, particularly diabetes. In diabetic states, abnormally elevated levels of CoA in the liver and muscle are associated with a loss of metabolic flexibility, hyperglycemia, and hyperinsulinemia.[1] This has positioned PanK as a promising therapeutic target. Foundational studies demonstrate that the inhibition of PanK, particularly the liver-specific PanK1 isoform, can reduce hepatic CoA levels, thereby correcting hyperglycemia and improving metabolic parameters in preclinical diabetes models.[1][2][5] This technical guide provides an in-depth overview of the foundational research on PanK inhibitors in diabetes models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

The Role of PanK and CoA in Diabetes

Pantothenate kinase controls the overall rate of CoA biosynthesis.[2] In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes, exhibiting tissue-specific expression patterns.[2][3][6] PanK1 is predominantly expressed in the liver, PanK2 in neuronal tissue, and PanK3 is more ubiquitously expressed.[2][3]

The regulation of CoA levels is crucial for metabolic homeostasis. In a fasted state, hepatic CoA levels normally increase to support fatty acid oxidation and gluconeogenesis.[1][2] However, in diabetic models, CoA levels are persistently and abnormally high.[1] This deregulation disrupts the metabolic flexibility required to switch between glucose and fatty acid utilization. Research indicates that reducing CoA synthesis, even in the presence of persistent insulin (B600854) resistance, is sufficient to correct hyperglycemia.[1] This suggests that targeting PanK to modulate CoA levels offers a therapeutic avenue independent of traditional insulin signaling pathways.

Signaling and Metabolic Pathways

The biosynthesis of CoA from Vitamin B5 (pantothenate) is a five-step enzymatic process initiated by PanK. The activity of PanK itself is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, which is a key mechanism for controlling intracellular CoA concentrations.[1][7]

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PanK) (Rate-limiting step) Pantothenate->PANK ATP1 ATP ATP1->PANK ADP1 ADP PANK->ADP1 Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine Cysteine Cysteine Cysteine->PPCS PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA AcetylCoA Acetyl-CoA & Acyl-CoAs CoA->AcetylCoA AcetylCoA->PANK Feedback Inhibition Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR Dephosphorylates JNK JNK JNK->IRS Ser Phosphorylation HTS_Workflow Start Start: Compound Library (>500,000 compounds) Dispense 1. Dispense Compounds into 384-well plates Start->Dispense AddEnzyme 2. Add PanK3 Enzyme & Substrates (ATP, Pantothenate) Dispense->AddEnzyme Incubate 3. Incubate at RT AddEnzyme->Incubate AddReagent 4. Add Luciferase-based Detection Reagent (e.g., Kinase-Glo) Incubate->AddReagent Read 5. Measure Luminescence AddReagent->Read Analyze 6. Data Analysis (Z-score, % inhibition/activation) Read->Analyze Hits Identify Hits Analyze->Hits Confirm Hit Confirmation & Dose-Response Hits->Confirm End Lead Scaffolds Confirm->End InVivo_Workflow Start Start: Select Diabetic Model (e.g., ob/ob mice) Baseline 1. Baseline Measurements (Weight, Glucose, Insulin) Start->Baseline Grouping 2. Randomize into Groups (Vehicle vs. PanK Inhibitor) Baseline->Grouping Dosing 3. Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Monitoring 4. Weekly Monitoring (Weight, Glucose) Dosing->Monitoring 2-4 Weeks Tests 5. Glucose & Insulin Tolerance Tests (GTT/ITT) Monitoring->Tests End 6. Terminal Sacrifice & Tissue Collection (Liver, Muscle) Tests->End Analysis 7. Biochemical Analysis (CoA levels, Triglycerides) End->Analysis Conclusion Evaluate Efficacy Analysis->Conclusion

References

Unraveling the Off-Target Effects of Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase-IN-2 is a potent inhibitor of Pantothenate Kinase 1 (PanK1) and Pantothenate Kinase 3 (PanK3), with IC50 values of 0.14 µM and 0.36 µM, respectively[1]. As a critical enzyme in the Coenzyme A (CoA) biosynthetic pathway, PanK is a target of interest for various therapeutic areas, including neurodegenerative diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN) and metabolic disorders[1][2]. However, the therapeutic application of any kinase inhibitor is contingent on a thorough understanding of its selectivity profile. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, off-target interactions are a common challenge that can lead to unforeseen physiological effects and toxicity[3].

This technical guide provides a comprehensive framework for understanding and investigating the off-target effects of this compound. While specific, publicly available kinome-wide screening data for this compound is limited, this document outlines the established methodologies for generating such data. It includes detailed experimental protocols for key assays, data presentation templates, and visualizations of the relevant biological and experimental pathways to guide researchers in their investigations.

Introduction to Pantothenate Kinase and the On-Target Pathway

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the universal biosynthetic pathway of coenzyme A (CoA)[4]. CoA is an essential cofactor in all living organisms, playing a pivotal role as an acyl group carrier in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various cellular components[4]. The human genome encodes four PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) expressed from three distinct genes[5]. This compound is designed to inhibit the cytosolic isoforms PanK1 and PanK3[1].

The intended action of this compound is to modulate the CoA biosynthetic pathway. Understanding this primary pathway is crucial for contextualizing the potential consequences of off-target binding.

CoA_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK1/2/3 (Target of PanK-IN-2) PP_Cysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PP_Cysteine PPCS Phosphopantetheine 4'-Phosphopantetheine PP_Cysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA COASY (PPAT) CoA Coenzyme A Dephospho_CoA->CoA COASY (DPCK) Inhibitor Pantothenate kinase-IN-2 Inhibitor->Pantothenate

Figure 1: The On-Target Coenzyme A Biosynthesis Pathway.

Identifying Off-Target Interactions

A thorough investigation of off-target effects is critical for the preclinical development of any kinase inhibitor. The primary method for this is a kinome-wide selectivity screen, which assesses the inhibitor's activity against a large panel of purified kinases. Further cellular assays can then validate these findings in a more physiologically relevant context.

Workflow for Off-Target Identification

The process of identifying and validating off-target effects follows a logical progression from broad, high-throughput screening to more focused cellular and functional assays.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_outcome Outcome A Compound Synthesis (this compound) B Biochemical Kinome Screen (e.g., >400 kinases @ 1µM) A->B C Dose-Response (IC50) Determination for Identified Hits B->C Hits with >50% Inhibition D Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D E Phenotypic / Functional Assays in Relevant Cell Lines D->E F Downstream Pathway Analysis (e.g., Phosphoproteomics) E->F G Comprehensive Selectivity Profile (On- and Off-Targets) F->G

Figure 2: General Experimental Workflow for Off-Target Identification.

Quantitative Data on Off-Target Effects

As of this writing, a detailed public selectivity profile for this compound is not available. However, a standard approach involves an initial screen at a fixed concentration (e.g., 1 µM) against a broad kinase panel, followed by IC50 determination for any kinases showing significant inhibition (typically >50%). The data is then compiled into a table to provide a clear overview of the inhibitor's selectivity.

Below is a template table illustrating how such data should be presented. The off-target kinases listed are hypothetical examples of common off-targets for ATP-competitive inhibitors.

Table 1: Hypothetical Selectivity Profile of this compound

Target Kinase FamilyTarget Kinase% Inhibition @ 1 µMIC50 (µM)Comments
On-Target PanK1 98% 0.14 Intended Target
On-Target PanK3 85% 0.36 Intended Target
Tyrosine KinaseABL165%1.2Potential for hematological effects.
Tyrosine KinaseSRC58%2.5Implicated in various cell signaling.
Serine/Threonine KinaseROCK115%>10Likely not physiologically relevant.
Serine/Threonine KinasePIM172%0.95Known promiscuous target.
Lipid KinasePI3Kα5%>10Negligible activity.

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Consequence of Off-Target Binding: A Hypothetical Example

If, for instance, this compound were found to inhibit SRC family kinases, it could inadvertently modulate numerous signaling pathways unrelated to CoA biosynthesis. This could lead to a misinterpretation of experimental results and potential cellular toxicity.

Off_Target_Pathway_Example cluster_pathway Hypothetical Off-Target Pathway (SRC Signaling) RTK Receptor Tyrosine Kinase (RTK) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pantothenate kinase-IN-2 Inhibitor->SRC Off-Target Inhibition

Figure 3: Hypothetical Off-Target Inhibition of SRC Kinase Signaling.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to determine the off-target profile of a kinase inhibitor like this compound.

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol outlines a general workflow for assessing inhibitor selectivity using a commercial kinase profiling service.

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions to create intermediate concentrations as required by the screening provider. Ensure final DMSO concentration in the assay is consistent and typically ≤1%.

2. Initial Single-Dose Screening: a. Submit the compound for an initial screen against a broad panel of kinases (e.g., the 468-kinase panel from Eurofins/DiscoverX or a similar service). b. The standard screening concentration is typically 1 µM or 10 µM. This high concentration is used to identify even weak off-target interactions. c. The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of the inhibitor.

3. Data Analysis: a. The primary data will be reported as percent inhibition (% Inhibition) for each kinase relative to a vehicle control (e.g., DMSO). b. Identify all kinases that are significantly inhibited. A common threshold for a "hit" is >50% inhibition at the screening concentration.

4. Dose-Response (IC50) Determination: a. For the on-targets (PanK1, PanK3) and all identified off-target hits, perform follow-up dose-response assays. b. Provide the compound at a range of concentrations (e.g., 10-point curve, 3-fold dilutions starting from 30 µM). c. The service provider will generate IC50 curves by plotting the percent inhibition against the logarithm of the inhibitor concentration. d. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is calculated for each tested kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the physical binding of an inhibitor to its target(s) in a cellular environment.

1. Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HEK293T or a line known to express the target kinases) to ~80% confluency. b. Treat the cells with either this compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

2. Cell Lysis and Heat Challenge: a. Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. b. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). c. Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. d. Aliquot the supernatant (soluble protein fraction) into PCR tubes. e. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

3. Protein Precipitation and Analysis: a. After the heat challenge, cool the samples to room temperature. b. Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. d. Analyze the amount of the target protein remaining in the supernatant by Western Blot or mass spectrometry.

4. Data Interpretation: a. A ligand-bound protein is typically more thermally stable than its unbound counterpart. b. Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and inhibitor-treated samples. c. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement. This confirms that this compound binds to the suspected on- or off-target protein within the cell.

Conclusion

The development of potent and selective kinase inhibitors is a significant challenge in modern drug discovery. While this compound shows high potency for its intended targets, PanK1 and PanK3, a comprehensive evaluation of its off-target effects is essential for its validation as a reliable research tool and a potential therapeutic agent. By employing systematic profiling strategies such as kinome-wide screening and cellular target engagement assays, researchers can build a detailed selectivity profile. This profile is indispensable for interpreting experimental data accurately, anticipating potential side effects, and ultimately guiding the rational design of next-generation inhibitors with improved safety and efficacy. This guide provides the foundational knowledge and protocols necessary to undertake such an investigation.

References

The Crossroads of Metabolism and Neurodegeneration: A Technical Guide to the Role of Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a cornerstone of cellular metabolism, acting as a critical cofactor in a vast array of biochemical reactions. Its central role in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters underscores its importance in maintaining cellular energy homeostasis and function. Emerging evidence has brought the intricate relationship between CoA metabolism and the pathogenesis of neurodegenerative diseases to the forefront of scientific investigation. This technical guide provides an in-depth exploration of the role of CoA in various neurodegenerative disease models, with a focus on the underlying molecular mechanisms, experimental methodologies to investigate these pathways, and the presentation of key quantitative data.

Perturbations in the biosynthesis and homeostasis of CoA and its thioester derivatives, most notably acetyl-CoA, are increasingly implicated in a spectrum of neurological disorders.[1] Genetic defects in the CoA biosynthetic pathway are the direct cause of rare but devastating neurodegenerative diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN) and COASY Protein-Associated Neurodegeneration (CoPAN).[1][2] Furthermore, dysregulation of CoA-dependent processes, including mitochondrial function and protein acetylation, is a hallmark of more prevalent neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the pivotal role of CoA in neuronal health and disease.

Coenzyme A Biosynthesis and its Link to Neurodegeneration

The synthesis of CoA is a five-step enzymatic pathway that begins with the phosphorylation of pantothenate (vitamin B5).[5] Two key enzymes in this pathway, Pantothenate Kinase 2 (PANK2) and CoA Synthase (COASY), are directly linked to specific neurodegenerative disorders when mutated.[2][6]

  • Pantothenate Kinase-Associated Neurodegeneration (PKAN): Caused by autosomal recessive mutations in the PANK2 gene, PKAN is the most common form of Neurodegeneration with Brain Iron Accumulation (NBIA).[7][8] PANK2 is the mitochondrial isoform of pantothenate kinase and catalyzes the first and rate-limiting step in CoA biosynthesis.[5][9] The disease is characterized by progressive extrapyramidal dysfunction, including dystonia and parkinsonism, and iron accumulation in the basal ganglia.[7][8] The prevailing hypothesis is that PANK2 mutations lead to a deficiency in mitochondrial CoA, resulting in mitochondrial dysfunction, impaired lipid metabolism, and altered iron homeostasis.[9]

  • COASY Protein-Associated Neurodegeneration (CoPAN): This is a rare autosomal recessive disorder caused by mutations in the COASY gene.[2][6] COASY is a bifunctional enzyme that catalyzes the final two steps of CoA biosynthesis.[6] Clinical features of CoPAN can overlap with PKAN and include dystonia, spasticity, and cognitive impairment.[10]

The direct link between these genetic disorders and the CoA biosynthetic pathway provides a compelling foundation for investigating the broader role of CoA in neurodegeneration.

Quantitative Data on Coenzyme A and its Derivatives in Neurodegenerative Models

The following tables summarize key quantitative findings from studies investigating CoA levels and the effects of its dysregulation in various neurodegenerative disease models.

Model System Analyte Control Value (nmol/g or other unit) Neurodegenerative Model Value (nmol/g or other unit) Fold Change Reference
Adult Rat BrainCoenzyme A68.7 ± 18.5 nmol/g137.4 nmol/g (5 min ischemia)~2-fold increase[1]
Adult Rat BrainAcetyl-CoA7.6 ± 2.3 nmol/gNo significant change (5 min ischemia)-[1]
Human iPSC-derived Neurons (PKAN vs. Control)Free CoAComparable to controlNo significant change-[11]
Human iPSC-derived Neurons (PKAN vs. Control)Acetyl-CoAComparable to controlNo significant change-[11]
Drosophila muscle tissue (CoASY knockdown)Coenzyme A-Significantly reduced-[4]

Table 1: Coenzyme A and Acetyl-CoA Levels in Neurodegenerative Models.

Cell Line/Model Condition Parameter Measured Observation in Neurodegenerative Model Reference
COASY-deficient primary astrocytes-Mitochondrial Respiration (OCR)Significant decrease in basal, maximal, and ATP-linked respiration[12][13]
PKAN patient-derived neuronsCoA supplementationReactive Oxygen Species (ROS)Restored to control levels[8]
PKAN patient-derived neuronsCoA supplementationMitochondrial Respiratory ActivityRestored to control levels[8]
COASY patient fibroblasts-Mitochondrial Oxygen ConsumptionImpaired[14]

Table 2: Functional Consequences of CoA Pathway Defects in Neurodegenerative Models.

Core Cellular Processes Influenced by Coenzyme A in Neurons

Coenzyme A and its primary derivative, acetyl-CoA, are integral to several fundamental cellular processes in neurons. Their dysregulation can have profound consequences on neuronal viability and function.

Mitochondrial Function and Energy Metabolism

Mitochondria are the primary sites of CoA utilization in neurons, particularly in the TCA cycle where acetyl-CoA is a key substrate for ATP production.[15] Deficiencies in the CoA biosynthetic pathway, as seen in PKAN and CoPAN models, lead to impaired mitochondrial respiration and increased oxidative stress.[8][12][13] This mitochondrial dysfunction is a common pathological feature across many neurodegenerative diseases.[4][16][17]

Fatty Acid Metabolism

CoA is essential for the activation and metabolism of fatty acids. In the brain, fatty acid metabolism is crucial for the synthesis of myelin and neuronal membranes.[18][19] Dysregulation of acyl-CoA metabolism has been linked to neurotoxicity and neurodegeneration.[18][19]

Neurotransmitter Synthesis

Acetyl-CoA is a direct precursor for the synthesis of the neurotransmitter acetylcholine (B1216132), a process catalyzed by choline (B1196258) acetyltransferase.[20][21] The availability of acetyl-CoA can be a rate-limiting step in acetylcholine production.[22] Cholinergic deficits are a well-established feature of Alzheimer's disease, and reduced activity of the acetyl-CoA synthesizing enzyme pyruvate (B1213749) dehydrogenase has been observed in Alzheimer's brain tissue.[15][17]

Protein Acetylation

Acetyl-CoA is the sole donor of the acetyl group for protein acetylation, a critical post-translational modification that regulates a wide range of cellular processes, including gene expression and protein stability.[3][23] Altered protein acetylation homeostasis is implicated in Alzheimer's, Parkinson's, and Huntington's diseases.[3][24] For instance, the acetylation of tau protein is thought to play a role in its aggregation in Alzheimer's disease.[5][25] A direct covalent modification of tau by CoA, termed "CoAlation," has also been observed, suggesting a role for CoA in protecting tau from irreversible oxidation.[6][26]

Experimental Protocols for Investigating the Role of Coenzyme A

This section provides detailed methodologies for key experiments cited in the context of CoA and neurodegeneration.

Measurement of Coenzyme A and Acetyl-CoA by HPLC

Objective: To quantify the levels of free CoA and acetyl-CoA in biological samples.

Methodology: This protocol is adapted from a sensitive HPLC-UV based method.[21][27]

  • Sample Preparation (Tissue):

    • Rapidly excise tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.[21]

    • To the frozen tissue (10-20 mg), add 200 µL of ice-cold 5% perchloric acid (PCA) containing 50 µM dithiothreitol (B142953) (DTT).[21]

    • Vortex and homogenize by brief sonication (e.g., 12 seconds at 20% amplitude).[21]

    • Incubate on ice for 10 minutes, vortexing several times.[21]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[21]

    • Collect the supernatant for immediate HPLC analysis.[21]

  • Sample Preparation (Cultured Cells):

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in the presence of 5% PCA with 50 µM DTT.[21]

    • Transfer the cell suspension to a microfuge tube and follow steps 1.4 and 1.5.[21]

  • HPLC Analysis:

    • Employ a reverse-phase C18 column.

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: 100 mM sodium phosphate, pH 4.9.

      • Mobile Phase B: 100 mM sodium phosphate, pH 4.9, with 30% (v/v) methanol.

    • Detection is performed using a UV detector at 254 nm.

    • Quantification is achieved by comparing the peak areas of the samples to a standard curve of known CoA and acetyl-CoA concentrations.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure real-time oxygen consumption rate (OCR) as an indicator of mitochondrial function in live neurons.

Methodology: This protocol is based on the Seahorse XF Cell Mito Stress Test.[2][24]

  • Cell Seeding:

    • Seed iPSC-derived neurons or other neuronal cell types in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to adhere and differentiate as required by the specific cell type.

  • Assay Preparation:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Seahorse XF Analyzer Operation:

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

      • Port B: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (a protonophore that uncouples mitochondrial respiration) to determine maximal respiration.

      • Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis:

    • The Seahorse software calculates OCR in real-time.

    • Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are determined from the OCR measurements after each compound injection.

Analysis of Protein Acetylation by Mass Spectrometry

Objective: To identify and quantify changes in the protein acetylome in neurodegenerative models.

Methodology: This protocol outlines a general workflow for immunoaffinity enrichment of acetylated peptides followed by mass spectrometry.[15][28][29]

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Reduce and alkylate the protein lysate.

    • Digest the proteins into peptides using trypsin overnight.

  • Immunoaffinity Enrichment of Acetylated Peptides:

    • Use an anti-acetyl-lysine antibody conjugated to agarose (B213101) beads.

    • Incubate the peptide digest with the antibody-beads to capture acetylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used for peptide identification and quantification.

  • Data Analysis:

    • Use bioinformatics software (e.g., MaxQuant, Skyline) to identify acetylated peptides and their corresponding proteins from the mass spectrometry data.

    • Perform label-free or label-based quantification to determine the relative abundance of acetylated peptides between different experimental conditions.

Visualizing CoA-Related Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

CoA_Biosynthesis_and_Neurodegeneration cluster_pathway Coenzyme A Biosynthesis Pathway cluster_diseases Associated Neurodegenerative Diseases Pantothenate Pantothenate (Vitamin B5) PANK2 PANK2 Pantothenate->PANK2 Phosphopantothenate 4'-Phosphopantothenate PANK2->Phosphopantothenate PKAN Pantothenate Kinase-Associated Neurodegeneration (PKAN) PANK2->PKAN Mutations lead to PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine COASY_PPAT COASY (PPAT domain) Phosphopantetheine->COASY_PPAT Dephospho_CoA Dephospho-CoA COASY_PPAT->Dephospho_CoA CoPAN COASY Protein-Associated Neurodegeneration (CoPAN) COASY_PPAT->CoPAN Mutations lead to COASY_DPCK COASY (DPCK domain) Dephospho_CoA->COASY_DPCK CoA Coenzyme A COASY_DPCK->CoA COASY_DPCK->CoPAN

Caption: Coenzyme A biosynthesis pathway and associated neurodegenerative diseases.

CoA_Cellular_Roles cluster_processes Key Neuronal Processes cluster_diseases Implication in Neurodegeneration CoA Coenzyme A AcetylCoA Acetyl-CoA CoA->AcetylCoA FattyAcylCoA Fatty Acyl-CoA CoA->FattyAcylCoA TCA_Cycle TCA Cycle & Energy Production AcetylCoA->TCA_Cycle Neurotransmitter_Synthesis Neurotransmitter Synthesis (e.g., Acetylcholine) AcetylCoA->Neurotransmitter_Synthesis Protein_Acetylation Protein Acetylation (Gene Expression, Protein Stability) AcetylCoA->Protein_Acetylation Fatty_Acid_Metabolism Fatty Acid Metabolism (Myelin & Membrane Synthesis) FattyAcylCoA->Fatty_Acid_Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction TCA_Cycle->Mitochondrial_Dysfunction Altered_Lipid_Metabolism Altered Lipid Metabolism Fatty_Acid_Metabolism->Altered_Lipid_Metabolism Cholinergic_Deficits Cholinergic Deficits (e.g., in Alzheimer's Disease) Neurotransmitter_Synthesis->Cholinergic_Deficits Aberrant_Protein_Aggregation Aberrant Protein Aggregation (e.g., Tau) Protein_Acetylation->Aberrant_Protein_Aggregation

Caption: Central roles of Coenzyme A and Acetyl-CoA in neuronal processes.

Seahorse_Workflow start Seed Neuronal Cells in Seahorse XF Microplate hydrate Hydrate Sensor Cartridge start->hydrate prepare_cells Replace media with Seahorse XF Assay Medium hydrate->prepare_cells load_compounds Load Sensor Cartridge with: - Oligomycin - FCCP - Rotenone/Antimycin A prepare_cells->load_compounds run_assay Run Seahorse XF Mito Stress Test load_compounds->run_assay analyze Measure Oxygen Consumption Rate (OCR) and Analyze Data run_assay->analyze

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

Conclusion and Future Directions

The evidence presented in this technical guide solidifies the critical role of Coenzyme A in maintaining neuronal health and highlights its dysregulation as a significant factor in the pathogenesis of a range of neurodegenerative diseases. The direct genetic link in PKAN and CoPAN provides a clear mandate for further investigation into the broader implications of CoA metabolism in neurodegeneration. For researchers, the detailed experimental protocols provided herein offer a practical framework for interrogating the CoA pathway in various disease models. For drug development professionals, the enzymes in the CoA biosynthesis pathway and the downstream processes regulated by CoA and its derivatives represent promising therapeutic targets.

Future research should focus on elucidating the precise mechanisms by which CoA dysregulation contributes to the pathology of more common neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's. Developing more sensitive and specific methods for measuring subcellular pools of CoA and its thioesters will be crucial for a deeper understanding of its compartmentalized roles in neurons. Furthermore, exploring therapeutic strategies aimed at restoring CoA homeostasis or mitigating the downstream consequences of its deficiency holds significant promise for the development of novel treatments for these devastating disorders.

References

Discovery and initial characterization of Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase-IN-2 (also known as PANKi) is a potent, reversible inhibitor of pantothenate kinases (PanKs), the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA).[1] This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, including its inhibitory activity, mechanism of action, and the experimental protocols used for its evaluation. All quantitative data are presented in a structured format, and key processes are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers in the fields of neurodegeneration, metabolic disorders, and drug discovery.

Introduction to Pantothenate Kinases and Coenzyme A Biosynthesis

Pantothenate kinases (PanKs) are essential enzymes that catalyze the first and rate-controlling step in the universal biosynthetic pathway of coenzyme A (CoA).[2][3] CoA is a vital cellular cofactor involved in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. In mammals, there are four active isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three genes.[2][3]

Mutations in the PANK2 gene, which encodes the mitochondrial isoform PanK2, are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder.[3] This has made PanK isoforms, particularly PanK2, attractive targets for the development of therapeutic agents. The discovery of small molecule modulators of PanK activity, such as this compound, offers valuable tools for studying the roles of these enzymes in health and disease and presents potential starting points for drug development programs.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of over 520,000 compounds from the St. Jude compound library.[2][3] The HTS was designed to identify novel activators and inhibitors of PanK3, which was chosen as the screening target due to its wide tissue distribution and the high homology of its catalytic domain with other PanK isoforms.[3] The screening identified a tricyclic compound, referred to as compound 7 in the primary literature and now commercially available as this compound, as a potent inhibitor.[2][3]

High-Throughput Screening (HTS) Workflow

The discovery of this compound was the result of a systematic HTS campaign. The workflow for this process is outlined below.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_output Outcome Compound_Library >520,000 Compound Library Primary_Screen Primary Screen (PanK3 HTS Assay, 12 µM) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Inhibitors and Activators) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Radiochemical_Assay Radiochemical Enzyme Assay (PanK1β, PanK2, PanK3) Dose_Response->Radiochemical_Assay Biophysical_Studies Biophysical Studies Radiochemical_Assay->Biophysical_Studies SAR Preliminary SAR Radiochemical_Assay->SAR Lead_Inhibitor Identification of This compound (Compound 7) Biophysical_Studies->Lead_Inhibitor SAR->Lead_Inhibitor

Figure 1: High-throughput screening and hit validation workflow.

Initial Characterization of this compound

Inhibitory Activity

This compound is a potent inhibitor of PanK isoforms 1β and 3, with a slightly lower potency against PanK2. The half-maximal inhibitory concentrations (IC50) were determined using a radiochemical enzyme assay.[1]

Parameter PanK1β PanK2 PanK3
IC50 (nM) 709225
Table 1: Inhibitory activity of this compound against human PanK isoforms.[1]
Mechanism of Action

Biophysical studies have revealed that this compound acts as a reversible inhibitor.[1] Kinetic analysis indicates a mixed-type inhibition with respect to both ATP and pantothenate.[1] Further investigation has shown that the inhibitor binds to the ATP-enzyme complex.[2][3]

Cellular Activity

In a cellular context, this compound was shown to inhibit CoA biosynthesis in C3A cells with an IC50 of 0.9 µM.[1] Importantly, no effect on cell viability was observed at concentrations up to 8 µM.[1]

Signaling Pathway

This compound exerts its effect by inhibiting the first committed step in the Coenzyme A biosynthetic pathway. This pathway is crucial for cellular metabolism.

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (PanK1, PanK2, PanK3) Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate Downstream Downstream Enzymes Phosphopantothenate->Downstream PanK->Phosphopantothenate ADP ADP PanK->ADP Inhibitor This compound Inhibitor->PanK ATP ATP ATP->PanK CoA Coenzyme A Downstream->CoA

Figure 2: Inhibition of the Coenzyme A biosynthetic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) Assay for PanK3

This assay was used for the primary screening of the compound library.

  • Principle: A coupled-enzyme assay where the production of ADP by PanK3 is linked to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM MgCl2.

    • Enzyme Mix: Pyruvate kinase (80 U/mL), lactate (B86563) dehydrogenase (80 U/mL).

    • Substrate Mix: NADH (200 µM), phosphoenolpyruvate (B93156) (200 µM), ATP (100 µM), pantothenic acid (concentration not specified in abstract, typically saturating).

    • PanK3 enzyme (final concentration 50 nM).

  • Procedure:

    • Aliquots of the assay buffer containing the enzyme mix and substrate mix are added to 96-well plates.

    • Test compounds (12 µM final concentration) are added to the wells.

    • The plates are incubated at 25°C for 5 minutes.

    • The reaction is initiated by the addition of PanK3.

    • The decrease in absorbance at 340 nm is monitored for 15 minutes.

Radiochemical Enzyme Assay for PanK Isoforms

This assay was used to determine the IC50 values for the different PanK isoforms.

  • Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate (pantothenate).

  • Reagents:

    • Reaction Buffer: Composition not specified in abstract, typically contains a buffer (e.g., HEPES), MgCl2, and DTT.

    • [γ-³²P]ATP (2.5 mM).

    • Pantothenate.

    • Purified PanK isoform (PanK1β, PanK2, or PanK3).

    • Phosphocellulose paper.

    • Wash buffer (e.g., phosphoric acid).

  • Procedure:

    • The kinase reaction is assembled with buffer, pantothenate, the PanK enzyme, and varying concentrations of this compound.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).

    • Aliquots of the reaction are spotted onto phosphocellulose paper.

    • The paper is washed to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is bound to the paper, is quantified using a scintillation counter or phosphorimager.

    • IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While not explicitly detailed for this compound in the primary discovery paper, CETSA is a standard method to confirm target engagement in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Intact cells are treated with either the vehicle (DMSO) or this compound.

    • The treated cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

    • The amount of soluble PanK protein at each temperature is quantified by a method such as Western blotting or ELISA.

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the biology of pantothenate kinases and the Coenzyme A biosynthetic pathway. Its discovery through a large-scale high-throughput screen and its initial characterization have provided a potent and selective inhibitor of PanK isoforms. The detailed experimental protocols provided in this guide should enable researchers to further investigate the properties of this compound and its potential therapeutic applications, particularly in the context of PKAN and other metabolic diseases. Further medicinal chemistry efforts could lead to the development of analogs with improved drug-like properties.[3]

References

Methodological & Application

Application Notes and Protocols for Cell-Based Measurement of PanK1/3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinases (PanK) are essential regulatory enzymes that catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor in all living organisms.[1][2] CoA plays a critical role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of lipids, glycans, and heme.[3][4] In mammals, four PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are encoded by three genes.[1][5] Dysregulation of PanK activity has been implicated in various diseases, including neurodegeneration and diabetes, making these enzymes attractive therapeutic targets.[1][2]

This document provides detailed application notes and protocols for cell-based assays designed to measure the inhibition of PanK1 and PanK3, the two isoforms most ubiquitously expressed in various tissues. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel PanK inhibitors.

Signaling Pathway

The biosynthesis of Coenzyme A is a highly regulated process, with PanK activity being a key control point. The pathway is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[6][7] Understanding this pathway is crucial for designing and interpreting experiments aimed at modulating PanK activity.

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_regulation Regulation Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK1/3 (ATP -> ADP) 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK PanK1/3 PanK1/3 Coenzyme A->PanK1/3 Feedback Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->PanK1/3 Feedback Inhibition

Caption: Coenzyme A biosynthesis pathway and its regulation.

Experimental Protocols

Several cell-based methods can be employed to measure the inhibition of PanK1/3. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are detailed protocols for three widely used assays.

Metabolic Labeling Assay with [³H]Pantothenate

This assay directly measures the incorporation of radiolabeled pantothenate into CoA, providing a functional readout of PanK activity within intact cells.

Experimental Workflow:

Metabolic_Labeling_Workflow Seed_Cells Seed cells in culture plates Treat_Inhibitor Treat cells with PanK inhibitor Seed_Cells->Treat_Inhibitor Add_Radiolabel Add [³H]pantothenate Treat_Inhibitor->Add_Radiolabel Incubate Incubate to allow incorporation Add_Radiolabel->Incubate Lyse_Cells Lyse cells and extract CoA Incubate->Lyse_Cells Separate_CoA Separate CoA by TLC or HPLC Lyse_Cells->Separate_CoA Quantify_Radioactivity Quantify radioactivity Separate_CoA->Quantify_Radioactivity Bioluminescent_Assay_Workflow Seed_Cells Seed cells in 96- or 384-well plates Treat_Inhibitor Treat cells with PanK inhibitor Seed_Cells->Treat_Inhibitor Incubate Incubate for a defined period Treat_Inhibitor->Incubate Lyse_Cells Lyse cells to release CoA Incubate->Lyse_Cells Add_Reagent Add bioluminescent assay reagent Lyse_Cells->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence CETSA_Workflow Treat_Cells Treat cells with inhibitor or vehicle Heat_Aliquots Heat cell lysates/intact cells to various temperatures Treat_Cells->Heat_Aliquots Separate_Fractions Separate soluble and aggregated protein fractions Heat_Aliquots->Separate_Fractions Detect_Protein Detect soluble PanK1/3 by Western Blot or MS Separate_Fractions->Detect_Protein Generate_Curve Generate melting curve Detect_Protein->Generate_Curve

References

Application Notes and Protocols for Pantothenate Kinase Modulators in a PKAN Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Pantothenate Kinase Modulators in a PKAN Mouse Model Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive disorder characterized by progressive neurodegeneration, dystonia, parkinsonism, and iron accumulation in the brain.[1][2][3] The disease is caused by mutations in the PANK2 gene, which encodes for the mitochondrial enzyme Pantothenate Kinase 2.[3][4] PANK2 is a crucial enzyme in the Coenzyme A (CoA) biosynthesis pathway, catalyzing the phosphorylation of pantothenate (vitamin B5).[4][5] A deficiency in PANK2 activity is thought to lead to reduced CoA levels in the brain, contributing to the pathophysiology of PKAN.[6][7]

Therapeutic strategies for PKAN are actively being investigated. While compounds like Pantothenate kinase-IN-2, a PanK1/3 inhibitor, have been identified as potentially promising agents for PKAN research, the predominant focus of in vivo studies in PKAN mouse models has been on PanK activators.[8][9] These activators, such as PZ-2891 and BBP-671, aim to compensate for the loss of PANK2 function by enhancing the activity of other PanK isoforms (PANK1 and PANK3), thereby restoring CoA levels.[6][7][10][11]

This document provides detailed application notes and protocols based on the available research on PanK activators in PKAN mouse models, as these represent the most extensively documented therapeutic approach in this context.

Signaling Pathway

The following diagram illustrates the Coenzyme A biosynthesis pathway and the therapeutic intervention point for PanK activators.

CoA_Biosynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PANK2 PANK2 Phosphopantothenate 4'-Phosphopantothenate PANK2->Phosphopantothenate Deficient in PKAN PANK1_3 PANK1 & PANK3 PANK1_3->Phosphopantothenate PPCS PPCS PPCDC PPCDC PPCS->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine COASY COASY CoA Coenzyme A COASY->CoA Pantothenate Pantothenate (Vitamin B5) Pantothenate->PANK2 Pantothenate->PANK1_3 Phosphopantothenate->PPCS Phosphopantetheine->COASY Activator PanK Activator (e.g., BBP-671) Activator->PANK1_3 Activates

Coenzyme A biosynthesis pathway and the action of PanK activators.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies using PanK activators in a PKAN mouse model (neuronal Pank1 and Pank2 double knockout).

Table 1: Effect of PanK Activator (PZ-2891) on Survival and Body Weight in PKAN Mouse Model

Treatment GroupMedian Survival (days)Body Weight GainReference
Untreated52Immediate Weight Loss[7][10]
PZ-2891 Treated150Immediate Weight Gain[7][10]

Table 2: Effect of PanK Activator (BBP-671) on Locomotor Activity and Brain CoA Levels in PKAN Mouse Model

Treatment GroupLocomotor ActivityBrain CoA LevelsReference
Untreated dKO MiceSeverely ImpairedSignificantly Reduced[12][13]
BBP-671 Treated dKO MiceIncreased Movement and Distance TraveledSignificantly Increased[12][13]

Table 3: Cerebral Metabolite Ratios Measured by 1H MRS in PKAN Mouse Model Treated with BBP-671

Metabolite RatioWild Type (WT)Untreated dKO MiceBBP-671 Treated dKO MiceReference
Glx/tCr1.60 ± 0.211.32 ± 0.171.62 ± 0.11[14]
GABA/tCr0.37 ± 0.040.33 ± 0.030.40 ± 0.02[14]
(Glx = Glutamate + Glutamine; tCr = total Creatine (B1669601); GABA = Gamma-aminobutyric acid; dKO = double knockout)

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a therapeutic agent in a PKAN mouse model.

Experimental_Workflow cluster_Setup Model Generation and Preparation cluster_Treatment Treatment Phase cluster_Analysis Analysis and Endpoint Generate_Model Generate Pank1/Pank2 dKO Mouse Model Genotyping Confirm Genotype Generate_Model->Genotyping Weaning Wean Pups at P21 Genotyping->Weaning Baseline Baseline Measurements (Weight, Behavior) Weaning->Baseline Grouping Randomize into Treatment and Control Groups Baseline->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Monitoring Daily Monitoring (Weight, Health) Dosing->Monitoring Behavioral Behavioral Testing (Locomotor Activity) Monitoring->Behavioral Imaging In Vivo Imaging (1H MRS) Behavioral->Imaging Tissue_Collection Tissue Collection (Brain, Liver) Imaging->Tissue_Collection Biochemical Biochemical Analysis (CoA Levels) Tissue_Collection->Biochemical Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis

Experimental workflow for testing PanK activators in a PKAN mouse model.

Experimental Protocols

1. PKAN Mouse Model Generation and Maintenance

  • Model: A commonly used model is the neuron-specific deletion of Pank1 and Pank2 genes (Syn-Cre+Pank1,2 dKO).[14][15] This model exhibits a severe phenotype including weight loss, locomotor impairment, and early death, which are relevant to PKAN.[7][15]

  • Breeding: Generate the double knockout mice as previously described.[15][16]

  • Genotyping: Confirm the genotype of the pups using standard PCR protocols.

  • Housing: House the mice under a 12-hour light/dark cycle with free access to chow and water.[16]

  • Weaning: Wean pups at postnatal day 21 (P21).[17]

2. Compound Formulation and Administration

  • Compound: BBP-671 or a similar PanK activator.

  • Formulation:

    • For oral gavage, formulate the compound in a suitable vehicle such as Captisol.[18]

    • For administration in chow, fortify the chow with the desired concentration of the compound (e.g., 75 ppm BBP-671).[17]

  • Administration:

    • Oral Gavage: Administer the compound once daily at a specified dose (e.g., 10 mg/kg).[16][18]

    • Fortified Chow: Provide the fortified chow ad libitum starting from a specific age (e.g., P14).[17]

  • Control Group: Administer the vehicle alone to the control group.

3. Behavioral Analysis (Locomotor Activity)

  • Apparatus: Use an open-field activity monitoring system.

  • Procedure:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Place each mouse individually into the center of the open-field arena.

    • Record the activity for a set duration (e.g., 30-60 minutes).

    • Analyze the data for parameters such as total distance traveled, time spent moving, and rearing frequency.[12]

  • Frequency: Conduct behavioral testing at regular intervals throughout the study to assess disease progression and treatment efficacy.

4. In Vivo Imaging (1H Magnetic Resonance Spectroscopy)

  • Objective: To non-invasively measure cerebral metabolite levels.[14][17]

  • Equipment: A high-field MRI scanner (e.g., 7T) equipped for MRS.[14]

  • Procedure:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in O2).[14]

    • Position the mouse in the scanner and monitor respiration.

    • Acquire 1H MRS data from a defined voxel in the brain (e.g., mid-brain).[17]

    • Process the spectra using software like LCModel to quantify metabolite concentrations.[14]

    • Calculate metabolite ratios relative to total creatine (tCr) to normalize the data.[14]

5. Tissue Collection and Coenzyme A Level Measurement

  • Euthanasia: Euthanize mice according to approved institutional protocols.

  • Tissue Dissection: Rapidly dissect the brain and other tissues of interest (e.g., liver) on ice.

  • Sample Preparation:

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

    • For CoA measurement, homogenize the tissue in a suitable buffer.

  • CoA Measurement:

    • Measure total CoA levels using a fluorescent derivatization assay or other established methods.[13][18]

    • Normalize the CoA levels to the protein concentration of the tissue homogenate.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt them to their specific experimental design and adhere to all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for High-Throughput Screening of Novel Pantothenate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel inhibitors of pantothenate kinase (PanK). PanK is the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] The association of PanK dysfunction with neurodegenerative diseases, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and other metabolic disorders has made it an attractive target for drug discovery.[3][4][5][6]

Introduction to Pantothenate Kinase and its Role in Disease

Pantothenate kinase (PanK) catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, the first and committed step in the universal CoA biosynthetic pathway.[7][8] In mammals, there are four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes, each with distinct subcellular localizations and regulatory properties.[1][9][10] PanK activity is primarily regulated by feedback inhibition from acetyl-CoA.[1][2][9]

Mutations in the PANK2 gene, which encodes the mitochondrial isoform PanK2, are the cause of PKAN, a rare and debilitating neurodegenerative disorder characterized by iron accumulation in the brain.[5][11][12] Therefore, the discovery of small molecule modulators of PanK activity, including inhibitors, is a key therapeutic strategy.[3][4] PanK inhibitors can serve as valuable tools to study the physiological roles of CoA and may have direct therapeutic applications.[3][4]

High-Throughput Screening Strategies for PanK Inhibitors

Several HTS assays have been developed to identify small molecule inhibitors of PanK. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the compound library being screened. The most common approaches are luminescence-based assays, radiochemical assays, and coupled-enzyme assays.

A large-scale HTS campaign of over 520,000 compounds successfully identified novel and potent PanK inhibitors and activators.[3][4] The PanK3 isoform is often selected for HTS due to its wide tissue distribution and the feasibility of producing large quantities of the purified enzyme.[4]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from published PanK inhibitor screening studies.

Table 1: Performance of a Luminescence-Based HTS Assay for PanK3 [9]

ParameterValueDescription
Compound Concentration12 µMInitial screening concentration for a bioactive compound library.
Z' Factor> 0.5A measure of assay quality and suitability for HTS.

Table 2: IC50 Values of Identified PanK Inhibitors

Compound ClassRepresentative CompoundPanK IsoformIC50 (nM)Reference
Tricyclic CompoundCompound 7PanK1β70[3][13]
PanK292[13]
PanK325[13]
ThiazolidinedionesRosiglitazonePanK3<10,000[9]
MCC-555PanK3<10,000[9]
Sulfonylureas-PanK3-[9]
Steroids-PanK3-[9]
PantazinePZ-2891PanK1β40.2[10][14]
PanK20.7[10][14]
PanK31.3[10][14]

Table 3: Cellular Activity of a PanK Inhibitor [13]

CompoundCell LineAssayIC50 (µM)
PANKiC3ACoA Biosynthesis0.9

Experimental Protocols

Protocol 1: Luminescence-Based High-Throughput Screening Assay for PanK3

This protocol is adapted from a two-step luminescence-based assay used to screen for modulators of PanK3 activity.[9] The principle of this assay is to quantify the amount of ATP remaining after the PanK reaction. The remaining ATP is used by luciferase to generate a light signal, which is inversely proportional to PanK activity.

Materials:

  • Purified human PanK3 enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA

  • ATP solution

  • Pantothenate solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

Procedure:

  • Prepare the PanK3 reaction mixture in the assay buffer containing ATP and pantothenate at their respective Km concentrations.

  • Dispense 10 µL of the reaction mixture into each well of a 384-well plate.

  • Add 100 nL of test compounds or DMSO (control) to the appropriate wells.

  • Add 10 µL of purified PanK3 enzyme to initiate the reaction. The final volume in each well is 20 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of Kinase-Glo® reagent to each well to stop the PanK reaction and initiate the luciferase reaction.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to the DMSO controls.

Protocol 2: Radiochemical Assay for PanK Activity

This protocol is a sensitive method to directly measure the phosphorylation of radiolabeled pantothenate.[15][16]

Materials:

  • Purified PanK enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 10 mM ATP

  • [1-14C]Pantothenate

  • Test compounds dissolved in DMSO

  • DE81 ion-exchange chromatography paper

  • Wash buffer: 1% acetic acid in 95% ethanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, [1-14C]pantothenate, and the test compound or DMSO (control).

  • Initiate the reaction by adding the purified PanK enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a DE81 filter paper disc.

  • Wash the DE81 discs three times with the wash buffer to remove unreacted [1-14C]pantothenate.

  • Dry the discs completely.

  • Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is directly proportional to the amount of phosphorylated pantothenate, and thus to the PanK activity.

  • Calculate the percentage of inhibition for each compound.

Protocol 3: Coupled-Enzyme Spectrophotometric Assay

This continuous assay measures PanK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[17][18]

Materials:

  • Purified PanK enzyme

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2

  • ATP solution

  • Pantothenate solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds dissolved in DMSO

  • UV-transparent 96- or 384-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, pantothenate, PEP, NADH, PK, and LDH.

  • Add the test compound or DMSO (control) to the wells of the microplate.

  • Add the reaction mixture to the wells.

  • Initiate the PanK reaction by adding the purified PanK enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of ADP production by PanK.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition by comparing the velocities of compound-treated wells to the DMSO controls.

Visualizations

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (Rate-limiting step) Pantothenate->PanK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Cysteine ATP -> ADP PP_Cysteine 4'-Phosphopantothenoyl-cysteine PPCDC PPCDC PP_Cysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetylation Acetyl_CoA->PanK Feedback Inhibition PanK->Phosphopantothenate PPCS->PP_Cysteine PPCDC->Phosphopantetheine CO2 PPAT->Dephospho_CoA DPCK->CoA

Caption: Coenzyme A Biosynthesis Pathway.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary Assays and SAR cluster_3 Mechanism of Action Studies Compound_Library Compound Library (>500,000 compounds) Primary_Assay Single-Concentration HTS Assay (e.g., Luminescence) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Hit_Confirmation Hit Re-test and Confirmation Primary_Hits->Hit_Confirmation Dose_Response IC50 Determination (10-point concentration series) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits with IC50 Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., Radiochemical Assay) Confirmed_Hits->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds Mechanism_Studies Kinetic Analysis (e.g., ATP/Pantothenate Competition) Lead_Compounds->Mechanism_Studies Cellular_Assays Cellular CoA Biosynthesis Assay Lead_Compounds->Cellular_Assays

Caption: High-Throughput Screening Workflow for PanK Inhibitors.

References

Application Notes and Protocols for Measuring Coenzyme A Levels Following Pantothenate Kinase-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Use With: Researchers, scientists, and drug development professionals investigating coenzyme A metabolism and pantothenate kinase inhibitors.

Abstract

This document provides detailed protocols for the measurement of coenzyme A (CoA) and its thioester derivatives in biological samples after treatment with Pantothenate kinase-IN-2 (PANK-IN-2), a potent inhibitor of Pantothenate Kinase 1 and 3 (PanK1/3).[1][2] Pantothenate kinase is the rate-limiting enzyme in the CoA biosynthetic pathway, making it a critical target for studying metabolic regulation.[3][4][5] Inhibition of PanK is expected to lead to a decrease in intracellular CoA levels, and the accurate measurement of these changes is essential for understanding the compound's mechanism of action and its effects on cellular metabolism. The following sections detail the principles of the methodology, provide step-by-step protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC), and offer guidance on data interpretation.

Introduction

Coenzyme A (CoA) is an essential cofactor in all living organisms, acting as a carrier of acyl groups in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[3][6] The biosynthesis of CoA is a five-step process initiated by the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK).[3][7][8] This initial step is the primary regulatory point of the entire pathway.[3][7] In mammals, there are four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes.[2][4][6]

This compound is a potent inhibitor of PanK1 and PanK3, with IC50 values of 0.14 µM and 0.36 µM, respectively.[1] By inhibiting these enzymes, PANK-IN-2 is expected to reduce the intracellular pool of CoA. This application note describes a robust method for quantifying total CoA levels in cultured cells and tissue samples following treatment with PANK-IN-2. The described protocol is based on the derivatization of free CoA with monobromobimane (B13751) (mBBr) followed by quantification using HPLC with fluorescence detection, a sensitive and reliable method for CoA measurement.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CoA biosynthetic pathway and the experimental workflow for measuring CoA levels after PANK-IN-2 treatment.

CoA_Biosynthesis_Pathway cluster_0 CoA Biosynthesis Pathway cluster_1 Inhibition Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK1/2/3 Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK PANK_IN_2 PANK-IN-2 PanK1/2/3 PanK1/2/3 PANK_IN_2->PanK1/2/3 Inhibition of PanK1/3

Caption: Coenzyme A biosynthetic pathway and the inhibitory action of PANK-IN-2.

Experimental_Workflow cluster_workflow Workflow for CoA Measurement A Cell/Tissue Culture & PANK-IN-2 Treatment B Sample Collection & Homogenization A->B C Thioester Hydrolysis (to measure total CoA) B->C D Derivatization with mBBr C->D E HPLC Separation D->E F Fluorescence Detection E->F G Data Analysis & Quantification F->G

Caption: Experimental workflow for quantifying Coenzyme A levels.

Materials and Reagents

  • Cells or Tissues: Cultured cells (e.g., HEK293T, HepG2/C3A) or animal tissues.

  • This compound (PANK-IN-2): Appropriate solvent (e.g., DMSO).

  • Reagents for Sample Preparation:

    • Phosphate-buffered saline (PBS), ice-cold

    • Potassium hydroxide (B78521) (KOH), 1 M and 0.25 M solutions

    • Trizma-HCl, 1 M, pH 8.0

    • Monobromobimane (mBBr), 100 mM in acetonitrile

    • Acetic acid

    • Perchloric acid (PCA), 5% (w/v) containing 50 µM Dithiothreitol (DTT) (for separate CoA and Acetyl-CoA measurement)

    • Sodium hydroxide (NaOH), 0.1 M (for protein quantification)

  • HPLC System:

    • HPLC system with a fluorescence detector

    • C18 reverse-phase column

  • Standards:

    • Coenzyme A lithium salt hydrate

Experimental Protocols

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

  • PANK-IN-2 Treatment: Prepare a stock solution of PANK-IN-2 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing PANK-IN-2 or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Thioester Hydrolysis:

    • Add 150 µL of 0.25 M KOH to each well to lyse the cells and hydrolyze CoA thioesters to measure total CoA.[9]

    • Incubate at 55°C for 2 hours in a water bath.[9]

  • Derivatization:

    • Add 150 µL of 1 M Trizma-HCl and 10 µL of 100 mM mBBr. Vortex for 10 seconds.[9] This step adjusts the pH to ~8 to facilitate the reaction between free CoA and mBBr.

    • Incubate at room temperature for 2 hours in the dark.[9]

  • Reaction Quenching and Clarification:

    • Add 100 µL of acetic acid to stop the reaction.[9]

    • Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.[9]

  • Sample Collection: Transfer the supernatant to an HPLC vial for analysis.

  • Tissue Collection: Euthanize the animal according to approved protocols and rapidly excise the tissue of interest. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen tissue in a suitable buffer on ice.

  • Proceed with Hydrolysis and Derivatization: Follow steps 4.2.2 to 4.2.5, adjusting the volumes of reagents based on the amount of tissue homogenate.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

    • Gradient: A suitable gradient to separate the CoA-bimane derivative from other cellular components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at λex = 393 nm and emission at λem = 470 nm.[9]

  • Standard Curve: Prepare a series of CoA standards of known concentrations and derivatize them with mBBr in the same manner as the samples. Run the standards on the HPLC to generate a standard curve of fluorescence intensity versus CoA concentration.[9]

Data Presentation and Interpretation

The concentration of total CoA in the samples is determined by comparing the peak area of the CoA-bimane derivative to the standard curve. The results should be normalized to the total protein content of the sample, which can be determined from the cell/tissue lysate using a standard protein assay (e.g., BCA or Bradford assay).

Table 1: Expected Changes in Coenzyme A Levels after PANK-IN-2 Treatment

Treatment GroupPANK-IN-2 ConcentrationExpected Total CoA Levels (relative to control)
Vehicle Control0 µM (DMSO)100%
Low Dose0.1 µMModerately Decreased
Medium Dose1 µMSignificantly Decreased
High Dose10 µMSubstantially Decreased

Table 2: Example Data of Total CoA Levels in HEK293T Cells after 24-hour PANK-IN-2 Treatment

PANK-IN-2 (µM)Total CoA (nmol/mg protein)Standard Deviation% of Control
0 (Control)1.52± 0.18100%
0.11.18± 0.1577.6%
10.75± 0.0949.3%
100.31± 0.0520.4%

(Note: The data in Table 2 are illustrative and will vary depending on the cell type, treatment conditions, and assay performance.)

A dose-dependent decrease in total CoA levels is the expected outcome of PANK-IN-2 treatment. The magnitude of the decrease will depend on the concentration of the inhibitor, the duration of treatment, and the specific cell type or tissue being studied.

Troubleshooting

IssuePossible CauseSolution
Low or no CoA peak Incomplete cell lysis or derivatization.Ensure complete cell lysis and that the pH for the derivatization reaction is ~8. Check the integrity of the mBBr reagent.
High variability between replicates Inconsistent sample handling or cell number.Ensure uniform cell seeding and consistent sample processing. Normalize CoA levels to protein concentration.
Broad or tailing peaks in HPLC Column degradation or inappropriate mobile phase.Use a guard column and ensure the mobile phase is properly prepared and filtered. Optimize the HPLC gradient.
Unexpected increase in CoA levels Off-target effects of the compound or cellular compensatory mechanisms.Investigate other metabolic pathways. Consider shorter treatment times to minimize compensatory responses.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for measuring total coenzyme A levels in biological samples following treatment with the PanK1/3 inhibitor, this compound. By accurately quantifying changes in the CoA pool, researchers can effectively assess the potency and mechanism of action of this and other pantothenate kinase inhibitors, furthering our understanding of CoA metabolism and its role in health and disease.

References

Application of Pantothenate Kinase-IN-2 in Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pantothenate kinase-associated neurodegeneration (PKAN) is a rare, autosomal recessive neurological disorder characterized by progressive movement abnormalities, dystonia, and iron accumulation in the brain.[1] The disease is caused by mutations in the PANK2 gene, which encodes for pantothenate kinase 2, a key mitochondrial enzyme in the biosynthesis of coenzyme A (CoA).[1] Patient-derived fibroblasts have emerged as a valuable in vitro model to study the cellular and molecular mechanisms of PKAN, as they recapitulate key pathological features of the disease, including mitochondrial dysfunction, altered oxidative status, and impaired iron handling.[1][2] Pantothenate kinase-IN-2 is a potent inhibitor of pantothenate kinases 1 and 3 (PanK1/3). While mutations in PANK2 are the primary cause of PKAN, the study of PanK1/3 inhibition in patient-derived fibroblasts can provide insights into the broader role of CoA homeostasis in cellular function and the potential for compensatory mechanisms. This document provides detailed protocols for the application of this compound in patient-derived fibroblasts for research and drug development purposes.

Mechanism of Action

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the CoA biosynthetic pathway. It catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate. There are four human PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3). This compound specifically inhibits PanK1 and PanK3. In the context of PKAN patient-derived fibroblasts, where PANK2 function is compromised, further inhibition of the cytosolic PanK isoforms (PanK1 and PanK3) by this compound is expected to exacerbate the disruption of CoA biosynthesis, providing a tool to study the cellular consequences of profound CoA deficiency.

Preclinical Research Applications

  • Disease Modeling: Use of this compound in wild-type and PKAN patient-derived fibroblasts can help elucidate the specific roles of different PanK isoforms in maintaining cellular CoA homeostasis and mitochondrial function.

  • Target Validation: By inhibiting PanK1/3, researchers can investigate the potential therapeutic benefit or detriment of modulating these specific isoforms in the context of PANK2 deficiency.

  • Compound Screening: These protocols can be adapted for high-throughput screening of compound libraries to identify molecules that may rescue the detrimental effects of PanK inhibition.

  • Biomarker Discovery: Analysis of cellular responses to this compound treatment can aid in the identification of novel biomarkers for disease progression and therapeutic response in PKAN.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated using the protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound in Human Dermal Fibroblasts

Cell LineTreatmentConcentration (µM)Cell Viability (%)
Control (Wild-Type)Vehicle (DMSO)-100 ± 5.2
This compound198 ± 4.5
1095 ± 6.1
5075 ± 8.3
10052 ± 7.9
PKAN Patient-DerivedVehicle (DMSO)-100 ± 6.8
This compound196 ± 5.9
1090 ± 7.2
5065 ± 9.1
10041 ± 8.5

Table 2: Effect of this compound on PanK Enzyme Activity

Cell LineTreatmentConcentration (µM)PanK Activity (% of Control)
Control (Wild-Type)Vehicle (DMSO)-100 ± 8.1
This compound1045 ± 6.7
PKAN Patient-DerivedVehicle (DMSO)-35 ± 5.4
This compound1015 ± 4.9

Table 3: Western Blot Analysis of CoA Biosynthesis Pathway Proteins

Cell LineTreatmentPANK1PANK3COASY
Control (Wild-Type)Vehicle (DMSO)1.001.001.00
This compound (10 µM)0.981.020.99
PKAN Patient-DerivedVehicle (DMSO)1.521.101.05
This compound (10 µM)1.481.121.03

(Values represent relative protein expression normalized to a loading control, e.g., β-actin)

Experimental Protocols

Cell Culture of Patient-Derived Fibroblasts
  • Thawing and Seeding:

    • Rapidly thaw cryopreserved human dermal fibroblasts (both control and PKAN patient-derived) in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.

    • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with 5 mL of sterile Phosphate-Buffered Saline (PBS).

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 8 mL of Fibroblast Growth Medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet and seed into new flasks at a 1:3 or 1:4 ratio.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed 5,000-10,000 fibroblasts per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% in all wells.

    • Include vehicle control (DMSO only) and untreated control wells.

    • Replace the medium in the 96-well plate with the medium containing the different concentrations of the inhibitor.

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

PanK Enzyme Activity Assay

This protocol is adapted from a radiochemical assay for PanK activity.[3]

  • Lysate Preparation:

    • Culture fibroblasts in 10 cm dishes to ~90% confluency.

    • Treat cells with this compound or vehicle for the desired time.

    • Wash cells twice with ice-cold PBS and scrape them into 500 µL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM D-[1-¹⁴C]pantothenate.

    • In a microcentrifuge tube, add 20-50 µg of cell lysate.

    • Initiate the reaction by adding the reaction mixture to a final volume of 50 µL.

    • Incubate at 37°C for 10-30 minutes.

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding 5 µL of 10% (v/v) acetic acid.

    • Spot the entire reaction mixture onto a DE-81 ion-exchange filter paper disc.

    • Wash the discs three times for 5 minutes each in 100 mL of 50 mM sodium formate.

    • Wash once with ethanol (B145695) and allow to air dry.

  • Quantification:

    • Place the dried discs in scintillation vials with 5 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate PanK activity based on the amount of radiolabeled phosphopantothenate retained on the filter paper.

Western Blot Analysis
  • Protein Extraction:

    • Prepare cell lysates as described in the PanK Enzyme Activity Assay protocol (Step 1).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against PanK1, PanK3, COASY, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Pantothenate_Kinase_Signaling_Pathway Pantothenate Pantothenate (Vitamin B5) PanK1_3 PanK1 / PanK3 (Cytosolic) Pantothenate->PanK1_3 PANK2 PANK2 (Mitochondrial) Pantothenate->PANK2 Phosphopantothenate 4'-Phosphopantothenate PanK1_3->Phosphopantothenate PANK2->Phosphopantothenate CoA Coenzyme A (CoA) Phosphopantothenate->CoA Multiple Steps Inhibitor This compound Inhibitor->PanK1_3 PKAN PKAN (PANK2 Mutation) PKAN->PANK2

Caption: CoA biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Culture Control & PKAN Patient Fibroblasts Treatment Treat with this compound (Dose-Response) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity EnzymeActivity PanK Enzyme Activity Assay Treatment->EnzymeActivity WesternBlot Western Blot Analysis Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis EnzymeActivity->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating this compound in fibroblasts.

Logical_Relationship PANK2_Mutation PANK2 Mutation (in PKAN fibroblasts) Reduced_PANK2 Reduced PANK2 Activity PANK2_Mutation->Reduced_PANK2 CoA_Deficiency Exacerbated CoA Biosynthesis Disruption Reduced_PANK2->CoA_Deficiency Inhibitor This compound Inhibited_PanK1_3 Inhibition of PanK1/3 Inhibitor->Inhibited_PanK1_3 Inhibited_PanK1_3->CoA_Deficiency Cellular_Dysfunction Cellular Dysfunction (Mitochondrial, Oxidative Stress) CoA_Deficiency->Cellular_Dysfunction

Caption: Rationale for using the inhibitor in PKAN fibroblast models.

References

Application Notes and Protocols for Pantothenate Kinase-IN-2: A Tool for Creating a Coenzyme A-Deficient Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pantothenate kinase-IN-2 to establish a cellular model of Coenzyme A (CoA) deficiency. This model is a valuable tool for investigating the roles of CoA in various cellular processes and for the development of therapeutics for diseases associated with impaired CoA biosynthesis, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Introduction to this compound

This compound is a potent small-molecule inhibitor of Pantothenate Kinase 1 (PanK1) and Pantothenate Kinase 3 (PanK3).[1] Pantothenate kinase is the first and rate-limiting enzyme in the CoA biosynthetic pathway, which converts pantothenate (vitamin B5) into 4'-phosphopantothenate.[2] By inhibiting PanK1 and PanK3, this compound effectively blocks the de novo synthesis of CoA, leading to a CoA-deficient state within cells. This targeted inhibition allows for the controlled induction of CoA deficiency, providing a robust model to study the downstream consequences of impaired CoA metabolism.

The differential expression of PanK isoforms in various tissues and their distinct regulatory mechanisms underscore their importance in maintaining cellular CoA homeostasis.[3] PanK1 and PanK3 are primarily located in the cytosol and nucleus, while PanK2 is predominantly found in the mitochondria.[4] Mutations in the PANK2 gene are the cause of PKAN, a debilitating neurodegenerative disorder.[2][4] While this compound does not directly target the mitochondrial PanK2, the creation of a general CoA-deficient model can still provide valuable insights into the broader cellular impacts of CoA depletion.

Data Presentation

The following table summarizes the key quantitative data for this compound and a related PanK inhibitor, providing a basis for experimental design.

Parameter This compound Compound 7 (Reference PanK Inhibitor) Reference
Target(s) PanK1, PanK3PanK3[1],[5]
IC50 (PanK1) 0.14 µMNot Reported[1]
IC50 (PanK3) 0.36 µMNot Reported[1]
Apparent IC50 in C3A cells Not Reported0.9 ± 0.11 µM[5]

Experimental Protocols

Here, we provide detailed protocols for utilizing this compound to create and validate a CoA-deficient cell model.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 391.45 g/mol , dissolve 3.91 mg in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (months) or -80°C for long-term storage (years).

Protocol 2: Induction of CoA Deficiency in Cultured Cells

Recommended Cell Line:

  • C3A cells (human liver cell line): This cell line has been shown to be a suitable model for studying PanK inhibition.[5][6] PanK3 is the most abundant isoform in C3A cells, making them sensitive to this compound.[6]

Materials:

  • C3A cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 6-well or 96-well plates)

Procedure:

  • Cell Seeding: Seed C3A cells in the desired plate format at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: On the day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM is a good starting point based on the IC50 values.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. A 24-hour incubation is a common time point for assessing the effects of PanK inhibition on CoA biosynthesis.[5]

  • Proceed with downstream assays to assess the effects of CoA deficiency.

Protocol 3: Assessment of Cell Viability

Materials:

  • Treated and control cells in a 96-well plate

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Incubate the plate for the recommended time (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Measurement of Total Cellular CoA Levels

This protocol is adapted from methods used for measuring CoA levels in cultured cells and involves derivatization with monobromobimane (B13751) (mBBr) followed by HPLC analysis.

Materials:

  • Treated and control cells in 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Reagents for cell lysis and CoA derivatization (refer to detailed protocols for CoA measurement by HPLC)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells and prepare cell extracts according to established protocols for CoA measurement.

  • Derivatization: Derivatize the free CoA in the extracts with a fluorescent reagent like monobromobimane.

  • HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.

  • Quantification: Quantify the CoA levels by comparing the peak areas to a standard curve of known CoA concentrations.

Visualizations

CoA_Biosynthesis_and_Inhibition cluster_pathway CoA Biosynthesis Pathway cluster_inhibitor Inhibition Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK1/3 ... ... 4'-Phosphopantothenate->... CoA CoA ...->CoA Pantothenate_kinase_IN_2 Pantothenate kinase-IN-2 Pantothenate_kinase_IN_2->Pantothenate Inhibits PanK1/3

Caption: Inhibition of the CoA biosynthesis pathway by this compound.

experimental_workflow cluster_assays Downstream Assays Cell_Culture 1. Seed C3A Cells Treatment 2. Treat with Pantothenate kinase-IN-2 Cell_Culture->Treatment Incubation 3. Incubate for 24h Treatment->Incubation Viability Cell Viability Assay (MTT/CCK-8) Incubation->Viability CoA_Measurement Total CoA Measurement (HPLC) Incubation->CoA_Measurement Metabolic_Analysis Downstream Metabolic Analysis Incubation->Metabolic_Analysis

Caption: Experimental workflow for creating a CoA-deficient cell model.

References

Application Notes and Protocols for In Vivo Administration of Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pantothenate kinase (PanK) is a critical regulatory enzyme in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1][2] There are four human isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3.[2][3] The activity of these kinases is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[1][2] Dysregulation of PanK activity is associated with neurodegenerative diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene.[4][5][6]

Pantothenate kinase-IN-2 is a potent inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[7] Due to the role of PanK in cellular metabolism, inhibitors like this compound are valuable research tools for studying the physiological functions of CoA and for investigating potential therapeutic strategies for metabolic disorders such as diabetes and for understanding the complexities of diseases like PKAN.[3][7] These application notes provide a detailed protocol for the in vivo administration of this compound to support preclinical research.

Data Presentation

In Vitro Activity of this compound
TargetIC50Reference
PanK10.14 µM[7]
PanK30.36 µM[7]

Signaling Pathway

The following diagram illustrates the role of Pantothenate Kinase in the Coenzyme A (CoA) biosynthesis pathway and the point of inhibition by this compound.

Pantothenate_Kinase_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK1, PanK2, PanK3) Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate CoA_synthesis Further Enzymatic Steps Phosphopantothenate->CoA_synthesis CoA Coenzyme A (CoA) CoA_synthesis->CoA CoA->PanK Feedback Inhibition Inhibitor This compound Inhibitor->PanK AcetylCoA Acetyl-CoA AcetylCoA->PanK

Caption: Role of Pantothenate Kinase in CoA Biosynthesis and Inhibition.

Experimental Protocols

Formulation for In Vivo Administration

A critical step for in vivo studies is the appropriate formulation of the compound to ensure its solubility and bioavailability. The following protocol is a recommended starting point for the formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Preparation of Vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • In a sterile tube, combine 400 µL of PEG300 and 100 µL of DMSO. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

Preparation of this compound Formulation: This protocol is for preparing a 1.25 mg/mL solution.[7] The final concentration should be adjusted based on the desired dosage and the weight of the animal.

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve.

  • To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final concentration of this compound will be 1.25 mg/mL in the vehicle described above.

  • This formulation should be prepared fresh before each administration.

In Vivo Administration Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

In_Vivo_Workflow start Start acclimatize Animal Acclimatization start->acclimatize randomize Randomization into Treatment Groups acclimatize->randomize prepare Prepare Pantothenate kinase-IN-2 Formulation randomize->prepare administer Administer Compound (e.g., Oral Gavage) prepare->administer monitor Monitor Animals administer->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze Biochemical and Metabolic Analysis collect->analyze end End analyze->end

Caption: General Workflow for In Vivo Administration and Analysis.

Representative In Vivo Administration Protocol (Mouse Model)

This protocol is a representative example and should be optimized based on the specific experimental design and animal model.

Animals:

  • Appropriate mouse strain (e.g., C57BL/6), aged 8-12 weeks.

  • Animals should be acclimatized for at least one week before the start of the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration:

  • Dosage: The optimal dosage of this compound has not been reported. A pilot study to determine the maximum tolerated dose (MTD) and effective dose is recommended. Based on studies with other small molecule kinase inhibitors, a starting dose in the range of 10-50 mg/kg could be explored.

  • Administration Route: Oral gavage is a common route for systemic administration. Intraperitoneal injection is an alternative.

  • Frequency: Once or twice daily administration is typical, but the frequency should be determined based on the pharmacokinetic profile of the compound.

  • Procedure:

    • Weigh each animal immediately before dosing to calculate the exact volume of the formulation to be administered.

    • For oral gavage, gently restrain the mouse and administer the formulation using a suitable gavage needle.

    • The control group should receive the vehicle only, administered in the same volume and by the same route.

Monitoring and Sample Collection:

  • Monitor the animals daily for any signs of toxicity or adverse effects.

  • At the end of the study, animals can be euthanized according to approved protocols.

  • Blood samples can be collected for pharmacokinetic analysis.

  • Tissues of interest (e.g., liver, brain, muscle) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis of CoA levels or other relevant biomarkers.

Disclaimer

The provided protocols are intended as a guide for research purposes. It is the responsibility of the end-user to determine the suitability of these protocols for their specific application and to optimize them as necessary. All procedures involving live animals must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

Application Notes and Protocols: Elucidating the Targets of Pantothenate Kinase-IN-2 using CRISPR-based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinases (PANKs) are critical enzymes that catalyze the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] In humans, four PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) are expressed from three genes, each with distinct tissue distribution and subcellular localization, allowing for compartmentalized regulation of CoA homeostasis.[2] Dysregulation of PANK activity is associated with metabolic disorders and a rare neurodegenerative disease known as Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene.

Pantothenate kinase-IN-2 (PANK-IN-2) is a small molecule inhibitor with reported activity against PANK1 and PANK3. Understanding the precise cellular targets and the downstream consequences of inhibiting these specific isoforms is crucial for its development as a chemical probe and potential therapeutic agent. This document provides detailed application notes and protocols for utilizing CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) to definitively identify and validate the cellular targets of PANK-IN-2 and to explore the genetic basis of sensitivity and resistance to this inhibitor.

Signaling Pathways and Experimental Logic

To effectively study the targets of PANK-IN-2, it is essential to understand the CoA biosynthesis pathway and the principles of CRISPR-mediated gene regulation.

Coenzyme A Biosynthesis Pathway

PANKs phosphorylate pantothenate (Vitamin B5) to 4'-phosphopantothenate. This is the first of five enzymatic steps leading to the synthesis of CoA. The pathway is tightly regulated, primarily through feedback inhibition of PANKs by acetyl-CoA and other acyl-CoA species.[2]

Figure 1: Simplified Coenzyme A biosynthesis pathway highlighting the role of PANK1/3 and the inhibitory action of PANK-IN-2.
CRISPRi and CRISPRa for Target Validation

CRISPRi and CRISPRa technologies utilize a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB) or an activator (e.g., VPR), respectively. Guided by a single guide RNA (sgRNA), these complexes can be targeted to the promoter region of a gene to specifically silence or activate its expression without altering the DNA sequence.

This approach is ideal for validating the targets of a small molecule inhibitor like PANK-IN-2. The central hypothesis is that if PANK1 and/or PANK3 are the true targets of PANK-IN-2, then CRISPRi-mediated knockdown of PANK1 or PANK3 should phenocopy the effects of the inhibitor. Conversely, CRISPRa-mediated overexpression of the target gene may confer resistance to the inhibitor.

Figure 2: Logical framework for using CRISPRi and CRISPRa to validate the targets of PANK-IN-2.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the study of PANK inhibitors.

Table 1: Inhibitory Activity of PANK-IN-2 and Related Compounds

CompoundTargetIC50 (µM)Assay ConditionReference
PANK-IN-2PANK10.14Biochemical Assay[3]
PANK-IN-2PANK30.36Biochemical Assay[3]
Compound 7PANK1β0.070Radiochemical Assay[1]
Compound 7PANK20.092Radiochemical Assay[1]
Compound 7PANK30.025Radiochemical Assay[1]
Acetyl-CoAPANK1β~5Biochemical Assay[2]
Acetyl-CoAPANK2~0.1Biochemical Assay[2]
Acetyl-CoAPANK31Biochemical Assay[2]

Table 2: Cellular Effects of PANK Inhibition

Cell LinePerturbationObserved EffectQuantitative ChangeReference
HepG2/C3APANK3 inhibitorsReduced CoA biosynthesisVaries with inhibitor[3]
MOLM-13PANK3 alterationResistance to HAT inhibitorIncreased cell viability[4]
Pancreatic Cancer CellsLipid deprivationReduced proliferationVaries with cell line[5]
MIA-PaCa2 & PANC-1E2F2 overexpressionIncreased proliferationSignificant (p < 0.05)[6]
Capan-2miR-222 mimicIncreased proliferationSignificant (p < 0.05)[7]

Experimental Protocols

The following protocols provide a framework for using CRISPRi and CRISPRa to investigate the targets of PANK-IN-2.

Protocol 1: CRISPRi-mediated Knockdown of PANK1 and PANK3 to Phenocopy PANK-IN-2 Treatment

This protocol describes how to determine if the knockdown of PANK1 or PANK3 recapitulates the cellular phenotype induced by PANK-IN-2.

Materials:

  • Human cell line of interest (e.g., HEK293T, HepG2)

  • Lentiviral vectors expressing dCas9-KRAB

  • Lentiviral vectors expressing sgRNAs targeting the promoter regions of PANK1 and PANK3 (and non-targeting control sgRNA)

  • PANK-IN-2

  • Cell culture reagents

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

  • Reagents for measuring CoA levels (optional)

Procedure:

  • Cell Line Generation:

    • Transduce the chosen cell line with a lentiviral vector encoding dCas9-KRAB.

    • Select for a stable dCas9-KRAB expressing cell line using the appropriate antibiotic.

    • Verify dCas9-KRAB expression via Western blot.

  • sgRNA Design and Cloning:

    • Design at least three sgRNAs targeting the transcriptional start site (TSS) of PANK1 and PANK3. Use online design tools to minimize off-target effects.

    • Design a non-targeting control (NTC) sgRNA.

    • Clone the designed sgRNAs into a suitable lentiviral vector.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles for each sgRNA construct in a packaging cell line (e.g., HEK293T).

    • Transduce the stable dCas9-KRAB cell line with the sgRNA lentiviruses at a low multiplicity of infection (MOI) to ensure single sgRNA integration per cell.

    • Select for transduced cells with the appropriate antibiotic.

  • Validation of Knockdown:

    • Harvest a portion of the cells and verify the knockdown of PANK1 and PANK3 at the mRNA level using RT-qPCR.

  • Phenotypic Analysis:

    • Seed the knockdown and NTC cell lines in parallel with the parental dCas9-KRAB line.

    • Treat the parental cell line with a dose-response of PANK-IN-2 to determine the EC50 for the desired phenotype (e.g., reduced cell viability).

    • Assess the phenotype of the PANK1 and PANK3 knockdown cells. For example, measure cell viability after 72 hours.

    • (Optional) Measure intracellular CoA levels in all cell lines.

  • Data Analysis:

    • Compare the phenotype of the PANK1 and PANK3 knockdown cells to the phenotype of the parental cells treated with PANK-IN-2. A similar phenotypic outcome suggests that PANK1 and/or PANK3 are the primary targets of the inhibitor.

Protocol1_Workflow A Generate stable dCas9-KRAB cell line B Design and clone sgRNAs for PANK1, PANK3, and NTC A->B C Produce lentivirus and transduce dCas9-KRAB cells B->C D Validate PANK1/3 knockdown (RT-qPCR) C->D E Phenotypic Analysis: - Cell Viability Assay - CoA Measurement (optional) D->E F Compare knockdown phenotype to PANK-IN-2 treatment E->F

Figure 3: Workflow for CRISPRi-mediated target validation of PANK-IN-2.
Protocol 2: Genome-Wide CRISPRi/a Screen to Identify Modifiers of PANK-IN-2 Sensitivity

This protocol outlines a pooled, genome-wide CRISPRi or CRISPRa screen to identify genes whose knockdown or overexpression, respectively, confers resistance or sensitivity to PANK-IN-2.

Materials:

  • Human cell line stably expressing dCas9-KRAB (for CRISPRi) or dCas9-VPR (for CRISPRa)

  • Pooled lentiviral sgRNA library (genome-scale)

  • PANK-IN-2

  • Cell culture reagents

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Library Transduction:

    • Transduce the dCas9-effector expressing cell line with the pooled sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive only one sgRNA. The number of cells should be sufficient to maintain a high representation of the library (e.g., >500 cells per sgRNA).

  • Selection and Expansion:

    • Select for transduced cells and expand the cell population.

    • Harvest a baseline sample of cells for genomic DNA extraction (T0).

  • Drug Treatment:

    • Split the remaining cells into two populations: one treated with DMSO (vehicle control) and the other with a concentration of PANK-IN-2 that causes partial growth inhibition (e.g., EC20-EC50).

    • Culture the cells for a sufficient period to allow for the enrichment or depletion of sgRNAs associated with resistance or sensitivity, respectively (typically 14-21 days).

  • Sample Collection:

    • Harvest cells from both the DMSO and PANK-IN-2 treated populations at the end of the experiment.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Extract genomic DNA from the T0, DMSO, and PANK-IN-2 treated cell populations.

    • Amplify the integrated sgRNA sequences using PCR.

    • Perform NGS to determine the abundance of each sgRNA in each sample.

  • Data Analysis:

    • Normalize the sgRNA read counts.

    • Identify sgRNAs that are significantly enriched in the PANK-IN-2 treated population compared to the DMSO control. These correspond to genes whose knockdown (CRISPRi) or overexpression (CRISPRa) confers resistance.

    • Identify sgRNAs that are significantly depleted in the PANK-IN-2 treated population. These correspond to genes whose knockdown (CRISPRi) or overexpression (CRISPRa) confers sensitivity.

    • Perform pathway analysis on the identified hit genes to uncover biological processes that modulate the response to PANK-IN-2.

Protocol2_Workflow A Transduce dCas9-effector cells with pooled sgRNA library B Select and expand cells A->B C Collect T0 sample B->C D Treat with DMSO or PANK-IN-2 B->D E Harvest cells after selection period D->E F Extract gDNA and perform NGS of sgRNAs E->F G Identify enriched (resistance) and depleted (sensitivity) sgRNAs F->G

Figure 4: Workflow for a genome-wide CRISPR screen to identify modifiers of PANK-IN-2 sensitivity.

Conclusion

The combination of the potent and specific PANK1/3 inhibitor, PANK-IN-2, with the precision of CRISPRi and CRISPRa technologies provides a powerful platform for dissecting the roles of these key metabolic enzymes. The protocols outlined in this document offer a systematic approach to not only confirm the on-target activity of PANK-IN-2 but also to uncover novel genetic interactions and mechanisms of drug resistance. The insights gained from these studies will be invaluable for the advancement of PANK-targeted therapies and for a deeper understanding of CoA metabolism in health and disease.

References

Application Notes and Protocols: Assessing Mitochondrial Respiration with Pantothenate Kinase-IN-2 using the Seahorse XF Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production. The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial function by determining the oxygen consumption rate (OCR). Pantothenate kinase (PanK) is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor for numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation, both of which are central to mitochondrial respiration.[1][2][3]

Pantothenate kinase-IN-2 (PANK-IN-2) is a potent inhibitor of Pantothenate kinase 1 and 3 (PanK1/3), with IC50 values of 0.14 µM and 0.36 µM, respectively.[4] By inhibiting PanK, PANK-IN-2 is expected to decrease the intracellular pool of CoA, thereby impacting mitochondrial respiration. These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to assess the impact of PANK-IN-2 on mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standardized method to measure key parameters of mitochondrial function.[5][6][7] The assay utilizes serial injections of mitochondrial inhibitors to reveal a comprehensive profile of mitochondrial respiration. By treating cells with PANK-IN-2 prior to and during the assay, it is possible to quantify the inhibitor's effect on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in these parameters would indicate that inhibition of CoA biosynthesis by PANK-IN-2 impairs mitochondrial function.

Signaling Pathway and Experimental Workflow

CoA_Biosynthesis_and_Mitochondrial_Respiration PANK_IN_2 Pantothenate kinase-IN-2 PanK PanK PANK_IN_2->PanK Inhibition CoA CoA Acetyl_CoA Acetyl_CoA CoA->Acetyl_CoA Required for Acyl-CoA formation Pantothenate Pantothenate Pyruvate (B1213749) Pyruvate Fatty_Acids Fatty_Acids

Figure 1: Coenzyme A Biosynthesis and its Role in Mitochondrial Respiration. This diagram illustrates the inhibitory action of this compound on the Coenzyme A (CoA) biosynthesis pathway and the subsequent impact on mitochondrial respiration.

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment and Assay Seed_Cells Seed cells in Seahorse XF plate and incubate overnight Prepare_Media Prepare Seahorse XF Assay Medium Treat_Cells Pre-treat cells with This compound Prepare_Media->Treat_Cells Incubate Incubate in a CO₂-free incubator Treat_Cells->Incubate Load_Cartridge Load inhibitor port plate with Oligomycin, FCCP, Rotenone/Antimycin A Run_Assay Run Seahorse XF Cell Mito Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data Run_Assay->Analyze_Data

Figure 2: Experimental Workflow for Seahorse XF Assay with PANK-IN-2. This flowchart outlines the key steps for preparing cells, treatment with the inhibitor, and performing the Seahorse XF Cell Mito Stress Test.

Materials and Reagents

Material/ReagentSupplierCatalog Number
Seahorse XF96/XFe96 AnalyzerAgilent Technologies-
Seahorse XF96 Cell Culture MicroplatesAgilent Technologies-
Seahorse XF96 Sensor CartridgesAgilent Technologies-
Seahorse XF CalibrantAgilent Technologies-
Seahorse XF Base MediumAgilent Technologies103334-100
GlucoseAgilent Technologies103577-100
PyruvateAgilent Technologies103578-100
GlutamineAgilent Technologies103579-100
Seahorse XF Cell Mito Stress Test KitAgilent Technologies103015-100
This compoundMedChemExpressHY-101563
Cell Line of Intereste.g., A549, HepG2ATCC
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Seeding
  • Culture cells in their recommended growth medium until they reach 80-90% confluency.

  • Harvest cells using standard trypsinization methods and perform a cell count.

  • Seed cells in a Seahorse XF96 Cell Culture Microplate at a pre-determined optimal density (e.g., 20,000 cells/well). Include wells for background correction (media only).

  • Incubate the plate overnight in a humidified 37°C CO₂ incubator.

Preparation of Reagents and Assay Medium
  • PANK-IN-2 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Seahorse XF Assay Medium: On the day of the assay, warm Seahorse XF Base Medium to 37°C and supplement with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.

  • Mitochondrial Inhibitors: Reconstitute the Seahorse XF Cell Mito Stress Test Kit components (Oligomycin, FCCP, Rotenone/Antimycin A) in the provided assay medium to the desired stock concentrations as per the manufacturer's instructions.

Treatment with this compound
  • Prepare working concentrations of PANK-IN-2 in the Seahorse XF Assay Medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PANK-IN-2 dose.

  • Remove the cell culture medium from the Seahorse plate and wash each well with 150 µL of pre-warmed Seahorse XF Assay Medium.

  • Add 180 µL of the PANK-IN-2 working solutions or vehicle control to the respective wells.

  • Incubate the plate in a CO₂-free incubator at 37°C for a predetermined pre-treatment time (e.g., 1, 4, or 24 hours).

Seahorse XF Assay Procedure
  • Hydrate the Seahorse XF96 Sensor Cartridge with Seahorse XF Calibrant overnight in a CO₂-free incubator at 37°C.

  • On the day of the assay, load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (final concentration, e.g., 1.0 µM)

    • Port B: FCCP (final concentration, e.g., 0.5 µM)

    • Port C: Rotenone/Antimycin A (final concentration, e.g., 0.5 µM)

  • Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

  • After calibration, replace the calibrant plate with the cell plate containing the PANK-IN-2 treated cells.

  • Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the OCR at baseline and after each inhibitor injection.[5][8]

Data Analysis and Presentation

The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration. The data can be exported and further analyzed.

Key Parameters of Mitochondrial Respiration
  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, representing the portion of basal respiration used for ATP synthesis.

  • Maximal Respiration: The maximum OCR achieved after the addition of FCCP, which uncouples the electron transport chain from ATP synthesis.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone and Antimycin A.

Expected Results with this compound Treatment

Inhibition of PanK1/3 by PANK-IN-2 is expected to deplete the cellular CoA pool, leading to a reduction in the flux of substrates through the TCA cycle. This will likely result in a dose-dependent decrease in all key parameters of mitochondrial respiration.

Data Presentation

Summarize the quantitative data in a table for clear comparison between different concentrations of PANK-IN-2.

TreatmentBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)
Vehicle (DMSO)
PANK-IN-2 (0.1 µM)
PANK-IN-2 (1 µM)
PANK-IN-2 (10 µM)

Troubleshooting

IssuePossible CauseSolution
Low OCR readingsLow cell number or unhealthy cells.Optimize cell seeding density. Ensure cells are in a healthy, logarithmic growth phase.
High variability between wellsUneven cell seeding or inconsistent inhibitor injection.Ensure a single-cell suspension and even distribution of cells in the wells. Check the injector ports for proper loading.
No response to FCCPSub-optimal FCCP concentration or unhealthy cells.Perform an FCCP titration to determine the optimal concentration for your cell type.

Conclusion

This application note provides a comprehensive protocol for assessing the impact of the Pantothenate kinase inhibitor, PANK-IN-2, on mitochondrial respiration using the Seahorse XF Cell Mito Stress Test. By following this protocol, researchers can obtain valuable insights into the role of Coenzyme A biosynthesis in cellular bioenergetics and evaluate the potential of PanK inhibitors as modulators of mitochondrial function. This methodology is applicable to basic research, drug discovery, and toxicology studies.

References

Application Notes and Protocols for Western Blot Analysis of PanK1/3 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Western blot protocol for PanK1/3 expression after treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenate kinases (PanK) are essential enzymes that catalyze the first and rate-limiting step in the universal biosynthetic pathway of coenzyme A (CoA).[1][2][3] CoA is a vital cofactor in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[3] In mammals, three genes encode four active PanK isoforms: PanK1α, PanK1β, PanK2, and PanK3.[4][5] These isoforms exhibit tissue-specific expression and are subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, which are key mechanisms for regulating intracellular CoA levels.[4][6]

PanK1 is highly expressed in the liver, while PanK3 is more ubiquitously expressed across various tissues.[7][8] Given their central role in metabolism, investigating the expression levels of PanK1 and PanK3 after therapeutic or experimental treatments is crucial for understanding the metabolic response of cells and tissues. This document provides a detailed protocol for the detection and quantification of PanK1 and PanK3 proteins using Western blot analysis.

Coenzyme A Biosynthesis Pathway

The diagram below illustrates the central role of Pantothenate Kinases (PanK1, PanK2, PanK3) in the Coenzyme A (CoA) biosynthesis pathway. PanK enzymes perform the initial, rate-limiting phosphorylation of Pantothenate (Vitamin B5). The pathway is allosterically regulated, with end-products like Acetyl-CoA providing feedback inhibition to the PanK enzymes.[4][6]

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK PanK1, PanK3 (Rate-limiting step) Pantothenate->PanK ATP PhosphoPan 4'-Phosphopantothenate Enzymes 4 Enzymatic Steps PhosphoPan->Enzymes CoA Coenzyme A (CoA) AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetate Metabolism Cellular Metabolism (TCA Cycle, Fatty Acid Metabolism) CoA->Metabolism PanK->PhosphoPan ADP Enzymes->CoA AcetylCoA->PanK Feedback Inhibition WB_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-PanK1 or anti-PanK3) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Image Acquisition H->I J 10. Densitometry Analysis I->J

References

Zebrafish as a Model for Studying Pantothenate Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zebrafish (Danio rerio) as an in vivo model to study the effects of inhibiting Pantothenate Kinase 2 (PANK2), a key enzyme in Coenzyme A (CoA) biosynthesis. The methodologies outlined below are based on studies involving the knockdown of the pank2 gene, which phenocopies the effects of PANK2 inhibition and provides a powerful platform for investigating the pathological consequences and potential therapeutic interventions related to PANK2 deficiency, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Introduction to PANK2 and the Zebrafish Model

Pantothenate Kinase (PANK) is the first and rate-limiting enzyme in the universal biosynthetic pathway of Coenzyme A. In humans, mutations in the PANK2 gene are responsible for PKAN, a rare, autosomal recessive neurodegenerative disorder characterized by iron accumulation in the brain. The zebrafish orthologue of human PANK2, pank2, is highly conserved and expressed in the central nervous system (CNS), dorsal aorta, and caudal vein during development.[1] The genetic tractability, rapid external development, and optical transparency of zebrafish embryos make them an ideal model for studying the developmental consequences of PANK2 dysfunction and for the high-throughput screening of potential therapeutic compounds.

Downregulation of pank2 in zebrafish embryos results in severe and reproducible phenotypes, including:

  • Perturbed brain morphology and hydrocephalus[1][2]

  • Edema in the heart region and caudal plexus[1][2]

  • Hemorrhages and reduced blood circulation[1][2]

  • Impaired development of the nervous and vascular systems[1][2][3][4]

These phenotypes can be rescued by the administration of CoA or its precursor, pantethine (B1678406), validating the zebrafish model for studying CoA-related pathologies.[1][2][5]

Quantitative Data from pank2 Knockdown Studies

The following tables summarize quantitative data from studies using morpholino-mediated knockdown of pank2 in zebrafish embryos.

Table 1: Phenotypic Outcomes of pank2 Morpholino Injection

PhenotypePercentage of Embryos Affected (at 48 hpf)Reference
Severe or mild perturbations of the caudal plexus~80%[5][6][7]
Hemorrhages in the caudal plexus>30%[5][6][7]

Table 2: Rescue of pank2 Knockdown Phenotype

Rescue AgentOutcomeReference
Co-injection with pank2 mRNARestoration of normal development in a high percentage of embryos[1][2][5]
Addition of Pantethine or CoA to embryo mediumHigh-efficiency rescue of the phenotype[1][2][5]
Addition of Vitamin B5 to embryo mediumNo rescue of the phenotype[1][2]

Signaling and Metabolic Pathways

The primary pathway affected by PANK2 inhibition is the Coenzyme A Biosynthesis Pathway . PANK2 catalyzes the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the first committed step in CoA synthesis.

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects in Zebrafish Pantothenate Pantothenate (Vitamin B5) PANK2 PANK2 Pantothenate->PANK2 Phosphopantothenate 4'-Phosphopantothenate Phosphopantothenate->Downstream Multiple Steps CoA Reduced Coenzyme A PANK2->Phosphopantothenate ATP to ADP PANK_IN_2 PANK-IN-2 (or pank2 knockdown) PANK_IN_2->PANK2 Neuronal Impaired Neuronal Development CoA->Neuronal Vascular Defective Vascular Development CoA->Vascular

Figure 1: Coenzyme A biosynthesis pathway and the impact of PANK2 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of PANK2 inhibition in zebrafish.

Morpholino-Mediated Knockdown of pank2

This protocol describes the transient knockdown of pank2 gene expression using a splice-inhibiting morpholino.

Materials:

  • Wild-type zebrafish embryos (1-2 cell stage)

  • pank2 splice-inhibiting morpholino (e.g., from Gene Tools, LLC)

  • Standard control morpholino

  • Microinjection apparatus (e.g., PV820 Pneumatic PicoPump)

  • Agarose (B213101) injection plates

  • Embryo medium (E3)

Protocol:

  • Prepare a 1 mM stock solution of the pank2 and control morpholinos in sterile water.

  • For injection, dilute the morpholino stock to the desired concentration (e.g., 0.5-1.0 pmol per embryo) in sterile water with a tracer dye (e.g., Phenol Red) for visualization.

  • Align 1-2 cell stage zebrafish embryos on an agarose injection plate.

  • Using a microinjection needle, inject approximately 1-2 nL of the morpholino solution into the yolk of each embryo.

  • Incubate the injected embryos in E3 medium at 28.5°C.

  • Observe and score the embryos for developmental phenotypes at 24, 48, and 72 hours post-fertilization (hpf) under a stereomicroscope.

experimental_workflow start 1-2 Cell Stage Zebrafish Embryos injection Microinjection of pank2 Morpholino start->injection incubation Incubation at 28.5°C injection->incubation phenotyping Phenotypic Analysis (24, 48, 72 hpf) incubation->phenotyping analysis Data Quantification and Imaging phenotyping->analysis

Figure 2: Experimental workflow for morpholino knockdown in zebrafish.

Whole-Mount In Situ Hybridization (WISH)

This protocol is for visualizing the expression patterns of specific genes, such as neuronal (neurog1, wnt1) and vascular (fli1a, cadherin-5) markers, in pank2 morphant embryos.

Materials:

  • Control and pank2 morphant embryos (24 or 48 hpf)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (B129727) series (25%, 50%, 75% in PBST)

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe

  • Anti-DIG-AP antibody

  • NBT/BCIP staining solution

Protocol:

  • Fix embryos in 4% PFA overnight at 4°C.

  • Dehydrate embryos through a methanol series and store at -20°C.

  • Rehydrate embryos and permeabilize with Proteinase K.

  • Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

  • Hybridize with the DIG-labeled probe overnight at 65°C.

  • Perform stringent washes to remove unbound probe.

  • Block with a blocking solution (e.g., 2% sheep serum in PBST).

  • Incubate with anti-DIG-AP antibody overnight at 4°C.

  • Wash extensively to remove unbound antibody.

  • Develop the color reaction with NBT/BCIP solution in the dark.

  • Stop the reaction by washing with PBST.

  • Mount and image the stained embryos.

Rescue Experiments

This protocol describes how to rescue the pank2 knockdown phenotype by providing downstream metabolites.

Materials:

  • pank2 morphant embryos

  • Pantethine stock solution

  • Coenzyme A stock solution

  • Embryo medium (E3)

Protocol:

  • Following morpholino injection, transfer the embryos to a fresh petri dish.

  • Prepare E3 medium supplemented with the rescue compound at the desired final concentration (e.g., pantethine or CoA).

  • Incubate the morphant embryos in the supplemented E3 medium.

  • Incubate a control group of morphants in standard E3 medium.

  • Observe and score the embryos for phenotypic rescue at 24, 48, and 72 hpf, comparing the treated group to the untreated morphants.

Conclusion

The zebrafish provides a robust and clinically relevant model for studying the consequences of PANK2 inhibition. The detailed protocols and expected outcomes described in these application notes offer a solid foundation for researchers to investigate the molecular mechanisms underlying PANK2 deficiency and to screen for potential therapeutic agents. The ability to perform rescue experiments further enhances the utility of this model for validating the efficacy of compounds that target the CoA biosynthesis pathway.

References

Application Notes and Protocols: Inducing a Diabetic Phenotype in Animal Models with Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1][2] The regulation of PanK activity is vital for maintaining intracellular CoA concentrations.[3] Dysregulation of CoA levels has been associated with metabolic diseases, and abnormally high levels of CoA are found in the liver and muscle of diabetic models.[3] Pantothenate kinase-IN-2 is a potent inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[4] By inhibiting PanK, this compound disrupts CoA biosynthesis, offering a potential chemical tool to induce a diabetic phenotype in animal models for research purposes. These models can be invaluable for studying the pathogenesis of diabetes and for the preclinical evaluation of novel therapeutic agents.

Mechanism of Action

This compound exerts its effects by inhibiting PanK1 and PanK3, two of the four isoforms of the enzyme in mammals.[4][5] This inhibition disrupts the conversion of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the first step in the CoA biosynthetic pathway.[1] A reduction in PanK activity leads to lower intracellular CoA levels. This depletion of CoA can impair glucose and lipid metabolism, leading to a phenotype that mimics aspects of diabetes mellitus. For instance, deletion of the Pank1 gene in mice has been shown to disrupt metabolic pathways such as fatty acid oxidation and gluconeogenesis.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human PanK1 and PanK3.

Target IC50 (µM) Reference
PanK10.14[4]
PanK30.36[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protocol 1: Induction of a Diabetic Phenotype in Mice using this compound

This protocol describes a method for inducing a diabetic phenotype in mice through the administration of this compound. It is based on established protocols for chemical induction of diabetes and the known mechanism of PanK inhibitors.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as recommended by the supplier)

  • Male C57BL/6J mice (8-10 weeks old)

  • Glucometer and test strips

  • Insulin (B600854) assay kit (ELISA)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Baseline Measurements: Record the body weight and measure baseline blood glucose levels from the tail vein after a 6-hour fast.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

  • Dose-Response Study (Recommended): To determine the optimal dose for inducing a stable diabetic phenotype, a dose-response study is recommended. Divide the mice into several groups and administer different doses of this compound (e.g., 10, 25, 50 mg/kg) via intraperitoneal (i.p.) injection. Include a vehicle control group.

  • Induction: Based on the dose-response study, administer the selected dose of this compound i.p. daily for 5-7 consecutive days.

  • Monitoring of Diabetic Phenotype:

    • Monitor blood glucose levels daily or every other day, 2-4 hours post-injection.

    • A diabetic state is typically considered induced when fasting blood glucose levels are consistently ≥ 250 mg/dL.[6]

    • Continue to monitor body weight and general health of the animals.

  • Confirmation of Diabetic Phenotype:

    • After the induction period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to confirm glucose intolerance and insulin resistance.

    • Measure plasma insulin levels using an ELISA kit.

    • At the end of the study, tissues such as the liver, pancreas, and muscle can be collected for histological analysis and measurement of CoA levels.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Procedure:

  • Fast the mice for 6 hours.

  • Measure baseline blood glucose (t=0).

  • Administer a 2 g/kg glucose solution orally via gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Protocol 3: Insulin Tolerance Test (ITT)

Procedure:

  • Fast the mice for 4-6 hours.

  • Measure baseline blood glucose (t=0).

  • Administer human insulin (0.75 U/kg) via i.p. injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

Visualizations

CoA_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound cluster_pathway CoA Biosynthesis Pathway Pantothenate Pantothenate PanK Pantothenate Kinase (PanK1, PanK3) Pantothenate->PanK 4_P_Pantothenate 4'-Phosphopantothenate PanK->4_P_Pantothenate Cysteine Cysteine PPCS PPCS 4_P_Pantothenate->PPCS Pantothenate_kinase_IN_2 This compound Pantothenate_kinase_IN_2->PanK Cysteine->PPCS 4_P_Pantothenoylcysteine 4_P_Pantothenoylcysteine PPCS->4_P_Pantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCD PPC-decarboxylase 4_P_Pantothenoylcysteine->PPCD 4_P_Pantetheine 4_P_Pantetheine PPCD->4_P_Pantetheine 4'-Phosphopantetheine PPAT PPAT 4_P_Pantetheine->PPAT Dephospho_CoA Dephospho_CoA PPAT->Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK CoA CoA DPCK->CoA Coenzyme A

Caption: Inhibition of the Coenzyme A biosynthesis pathway by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction Phase cluster_assessment Phenotypic Assessment Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Blood Glucose) Acclimatization->Baseline Dosing Daily i.p. Injection (this compound or Vehicle) Baseline->Dosing Monitoring Monitor Blood Glucose and Body Weight Dosing->Monitoring 5-7 days OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) OGTT->ITT Analysis Terminal Tissue Collection and Analysis (CoA levels, Histology) ITT->Analysis

Caption: Experimental workflow for inducing and assessing a diabetic phenotype.

References

Metabolomic Analysis Following Pantothenate Kinase-IN-2 Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is the initial and rate-limiting enzyme in the universally conserved biosynthetic pathway of coenzyme A (CoA).[1][2] CoA is an essential cofactor in all living organisms, playing a central role in numerous metabolic processes, including the citric acid cycle, fatty acid synthesis and oxidation, and amino acid metabolism.[1][2][3] In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes.[2][4] Pantothenate kinase-IN-2 is a potent inhibitor of Pantothenate kinase 1 and 3 (PanK1/3), with IC50 values of 0.14 µM and 0.36 µM, respectively.[5] By inhibiting these isoforms, this compound is expected to decrease intracellular CoA levels, thereby significantly impacting cellular metabolism. This document provides detailed application notes and protocols for conducting a metabolomic analysis to investigate the metabolic consequences of this compound administration.

Predicted Metabolic Impact of PanK1/3 Inhibition

Inhibition of PanK1/3 by this compound is predicted to lead to a significant reduction in the intracellular pool of CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA). This will likely have cascading effects on various metabolic pathways that are dependent on CoA. Based on the known roles of CoA and findings from studies on Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene, the following metabolic alterations can be anticipated:

  • Energy Metabolism: Disruption of the citric acid cycle due to reduced availability of acetyl-CoA. This may lead to an accumulation of upstream metabolites such as pyruvate (B1213749) and lactate.

  • Lipid Metabolism: Impaired fatty acid β-oxidation and synthesis, leading to alterations in the levels of free fatty acids, acylcarnitines, and complex lipids.

  • Amino Acid Metabolism: Changes in the catabolism of amino acids that feed into the citric acid cycle via acetyl-CoA.

  • Pantothenate Metabolism: Accumulation of pantothenate (Vitamin B5), the substrate of PanK.

Data Presentation: Predicted Quantitative Metabolomic Changes

The following table summarizes the expected quantitative changes in key metabolites following treatment with this compound. These are predicted changes and should be confirmed experimentally.

Metabolite ClassMetabolitePredicted ChangeRationale
Coenzyme A & Precursors Pantothenate (Vitamin B5)↑↑Accumulation of the substrate of the inhibited enzyme.
4'-Phosphopantothenate↓↓Decreased product of the inhibited enzyme.
Coenzyme A (CoA)↓↓↓Depletion of the end-product of the pathway.
Acetyl-CoA↓↓↓Reduced availability of CoA for acetylation.
Glycolysis & TCA Cycle PyruvateReduced entry into the TCA cycle via acetyl-CoA.
LactateIncreased conversion from pyruvate under anaerobic conditions or mitochondrial stress.[6]
CitrateDecreased condensation of acetyl-CoA and oxaloacetate.
SuccinateGeneral downregulation of the TCA cycle.
Fatty Acid Metabolism Free Fatty AcidsImpaired β-oxidation.
Long-chain AcylcarnitinesAccumulation due to reduced mitochondrial uptake and oxidation.[7]
Amino Acid Metabolism AlanineInterconversion with pyruvate.
Glutamate↔/↓Potential alterations due to changes in TCA cycle intermediates.

Note: ↑ (Increase), ↓ (Decrease), ↔ (No significant change). The number of arrows indicates the predicted magnitude of the change.

Signaling Pathway and Experimental Workflow Diagrams

Coenzyme A Biosynthesis Pathway and Inhibition by this compound

CoA_Biosynthesis Coenzyme A Biosynthesis Pathway and PanK1/3 Inhibition cluster_inhibition Inhibition cluster_pathway CoA Biosynthesis Pathway Pantothenate_kinase_IN_2 This compound Pank1_3 PanK1/3 Pantothenate_kinase_IN_2->Pank1_3 Inhibition Pantothenate Pantothenate (Vitamin B5) Pantothenate->Pank1_3 ATP ADP 4_Phosphopantothenate 4'-Phosphopantothenate Pank1_3->4_Phosphopantothenate PPCS PPCS 4_Phosphopantothenate->PPCS Cysteine ATP 4_Phosphopantothenoyl_cysteine 4'-Phosphopantothenoyl-cysteine PPCS->4_Phosphopantothenoyl_cysteine PPCD PPC-D 4_Phosphopantothenoyl_cysteine->PPCD 4_Phosphopantetheine 4'-Phosphopantetheine PPCD->4_Phosphopantetheine COASY COASY 4_Phosphopantetheine->COASY ATP Dephospho_CoA Dephospho-CoA COASY->Dephospho_CoA COASY_kinase COASY (kinase domain) Dephospho_CoA->COASY_kinase ATP CoA Coenzyme A (CoA) COASY_kinase->CoA

Caption: Inhibition of PanK1/3 by this compound blocks the first step of Coenzyme A biosynthesis.

Metabolomics Experimental Workflow

Metabolomics_Workflow Metabolomics Experimental Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, HepG2) Treatment Treatment: - Vehicle (Control) - this compound Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction (e.g., with cold methanol (B129727)/water) Treatment->Metabolite_Extraction LC_MS LC-MS/MS Metabolite_Extraction->LC_MS Polar & Lipidic Metabolites GC_MS GC-MS Metabolite_Extraction->GC_MS Volatile & Derivatized Metabolites NMR NMR Spectroscopy Metabolite_Extraction->NMR Abundant Metabolites Data_Processing Data Processing (Peak picking, alignment, normalization) LC_MS->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Statistical_Analysis Statistical Analysis (t-test, ANOVA, PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification (Database searching) Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis (e.g., MetaboAnalyst, KEGG) Metabolite_ID->Pathway_Analysis

Caption: A generalized workflow for metabolomic analysis of this compound effects.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question. For general metabolic studies, HEK293 or HepG2 cells are suitable.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The final concentration of this compound should be determined based on dose-response studies, but a starting point could be 1-10 µM.

    • The final DMSO concentration in the media should not exceed 0.1% and should be consistent across all wells, including the vehicle control.

    • Treat cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late metabolic changes.

    • Include a vehicle-only control group (e.g., 0.1% DMSO).

    • Use a minimum of 3-5 biological replicates for each condition.

Metabolite Extraction

This protocol is for adherent cells and is optimized for polar metabolites.

  • Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well to quench enzymatic activity and lyse the cells.

  • Extraction:

    • Scrape the cells in the methanol solution using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until analysis.

Data Acquisition (LC-MS/MS Example)
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50 µL of 50:50 methanol:water. Vortex and centrifuge to pellet any insoluble material.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC).

  • Chromatography:

    • Column: A reversed-phase C18 column is suitable for a broad range of metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

  • Mass Spectrometry:

    • Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a wider range of metabolites.

    • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS/MS data for metabolite identification.

Data Analysis
  • Data Processing: Use software such as XCMS, MS-DIAL, or vendor-specific software for peak picking, retention time alignment, and peak integration.

  • Statistical Analysis:

    • Perform univariate analysis (e.g., t-tests, ANOVA) to identify individual metabolites that are significantly different between the treated and control groups.

    • Use multivariate analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to visualize the overall metabolic differences and identify key discriminating features.

  • Metabolite Identification:

    • Identify metabolites by matching the accurate mass, retention time, and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB) and in-house or commercial standard libraries.

  • Pathway Analysis:

    • Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to metabolic pathways. This will provide insights into the biological processes affected by this compound.

Conclusion

The administration of this compound offers a valuable tool for investigating the metabolic roles of PanK1 and PanK3. The protocols outlined in this document provide a comprehensive framework for conducting a robust metabolomic analysis to elucidate the downstream consequences of inhibiting CoA biosynthesis. Such studies will not only enhance our understanding of the metabolic functions of PanK isoforms but may also provide insights into the pathophysiology of diseases associated with CoA dysregulation and inform the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Pantothenate kinase-IN-2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pantothenate kinase-IN-2. The information below addresses common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use a new, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by the presence of water due to its hygroscopic nature.[1] For some applications, Dimethylformamide (DMF) can also be used.[3]

Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. To mitigate this, consider the following strategies:

  • Use of Co-solvents: A common approach is to use a co-solvent system. For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been suggested. A specific protocol involves adding 100 μL of a 12.5 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[1]

  • Lowering the Final Concentration: Ensure the final concentration in your aqueous buffer is below the solubility limit of the compound.

  • Sonication: Sonication is recommended to aid dissolution, particularly when preparing solutions in DMSO or DMF.[3]

  • pH Adjustment: While not explicitly detailed in the provided datasheets, the pH of your aqueous buffer can influence the solubility of small molecules. Experimenting with a pH range may help improve solubility.

Q3: What are the recommended storage conditions for this compound?

A3: The storage conditions depend on whether the compound is in solid form or in solution.

  • Solid (Powder): As a powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]

  • In Solvent: Once dissolved, it is crucial to aliquot the solution to avoid repeated freeze-thaw cycles.[1][4] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Some suppliers suggest that solutions at -80°C may be stable for up to a year.[3]

Q4: Can I store my diluted working solutions?

A4: It is generally not recommended to store diluted working solutions, especially those in aqueous buffers, for extended periods. The stability of this compound in these conditions has not been well-documented. For consistent experimental results, it is best to prepare fresh working solutions from your frozen stock on the day of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder 1. Inappropriate solvent. 2. Hygroscopic DMSO. 3. Insufficient agitation.1. Use high-purity, anhydrous DMSO.[1] 2. Use a freshly opened bottle of DMSO.[1] 3. Use ultrasonic agitation to aid dissolution.[1]
Cloudiness or Precipitation in Stock Solution 1. Exceeded solubility limit. 2. Water contamination in DMSO. 3. Compound degradation.1. Ensure the concentration does not exceed the recommended values (see solubility table below). 2. Use fresh, anhydrous DMSO.[1] 3. Prepare a fresh stock solution from powder.
Inconsistent Experimental Results 1. Repeated freeze-thaw cycles of stock solution. 2. Degradation of the compound in solution. 3. Inaccurate initial concentration due to incomplete dissolution.1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1][4] 2. Adhere to recommended storage temperatures and durations. Do not use stock solutions older than 1 month at -20°C or 6 months at -80°C.[1][4] 3. Ensure complete dissolution of the powder when preparing the stock solution, using sonication if necessary.[1][3]

Quantitative Data Summary

Solubility Data
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO12.531.93Requires ultrasonic agitation. Use newly opened DMSO.[1]
DMSO10~25.54No specific notes provided.[2]
DMSO12.55Sonication is recommended.[3]
DMF12.55Sonication is recommended.[3]
DMSO:PBS (pH 7.2) (1:4)0.250.64Sonication is recommended.[3]
Saline Formulation≥ 1.25≥ 3.19Clear solution. See protocol below for preparation.[1][5]
Stability Data
FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][4] to 1 year[3]
In Solvent-20°C1 month[1][4]

Experimental Protocols

Preparation of a 12.5 mg/mL Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 12.5 mg/mL.

  • Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1] The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]

Preparation of an In Vivo Formulation (Clear Solution)

This protocol yields a clear solution of ≥ 1.25 mg/mL.[1]

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (1 mL Example) stock 12.5 mg/mL Stock in DMSO peg 400 µL PEG300 stock->peg Add 100 µL & Mix tween 50 µL Tween-80 peg->tween Add & Mix saline 450 µL Saline tween->saline Add to Final Volume final Final Formulation (≥1.25 mg/mL) saline->final

Caption: Workflow for preparing an in vivo formulation.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolving This compound check_solvent Using anhydrous DMSO? start->check_solvent use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No check_concentration Is concentration within solubility limits? check_solvent->check_concentration Yes use_new_dmso->check_concentration lower_conc Lower the concentration check_concentration->lower_conc No use_sonication Used sonication? check_concentration->use_sonication Yes lower_conc->use_sonication sonicate Apply ultrasonic agitation use_sonication->sonicate No dilution_issue Issue with aqueous dilution? use_sonication->dilution_issue Yes sonicate->dilution_issue use_cosolvent Use co-solvent system (e.g., PEG300, Tween-80) dilution_issue->use_cosolvent Yes success Clear Solution Achieved dilution_issue->success No use_cosolvent->success

Caption: Troubleshooting flowchart for solubility issues.

References

Optimizing Pantothenate Kinase-IN-2 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pantothenate kinase-IN-2 in cell culture experiments.

Understanding this compound

This compound is a potent small molecule inhibitor of Pantothenate Kinase 1 (PanK1) and Pantothenate Kinase 3 (PanK3). These enzymes are crucial for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous cellular metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1] By inhibiting PanK1 and PanK3, this compound effectively blocks the initial and rate-limiting step of CoA biosynthesis.[1][2]

Mechanism of Action: this compound acts as a competitive inhibitor, targeting the ATP-binding site of PanK1 and PanK3.[3] This prevents the phosphorylation of pantothenate (Vitamin B5), the first committed step in the CoA biosynthetic pathway.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against PanK1 and PanK3 has been determined in biochemical assays.

TargetIC₅₀ (µM)
PanK10.14
PanK30.36
Data from MedChemExpress.[2]

Signaling Pathways

Coenzyme A Biosynthesis Pathway

Pantothenate kinases are central to the synthesis of CoA. Inhibition of PanK1 and PanK3 by this compound disrupts this essential metabolic pathway.

CoA_Biosynthesis cluster_inhibition Inhibition by this compound cluster_pathway CoA Biosynthesis Pantothenate_kinase_IN_2 This compound PanK1_3 PanK1/3 Pantothenate_kinase_IN_2->PanK1_3 inhibits Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK1_3 ATP to ADP 4_Phosphopantothenate 4'-Phosphopantothenate PanK1_3->4_Phosphopantothenate Subsequent_Steps Subsequent Enzymatic Steps 4_Phosphopantothenate->Subsequent_Steps CoA Coenzyme A Subsequent_Steps->CoA

Coenzyme A biosynthesis pathway and the point of inhibition by this compound.
PanK1 and Wnt/β-catenin Signaling

Recent studies have indicated a role for PanK1 as a negative regulator of the Wnt/β-catenin signaling pathway. PANK1 has been shown to bind to and cooperate with CK1α to phosphorylate β-catenin, leading to its degradation.[3] Therefore, inhibition of PanK1 by this compound may lead to the stabilization and nuclear accumulation of β-catenin, activating downstream target genes.[4][5]

Wnt_Signaling cluster_inhibition Inhibition by this compound cluster_pathway Wnt/β-catenin Pathway Pank_IN_2 This compound PanK1 PanK1 Pank_IN_2->PanK1 inhibits Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin (cytoplasm) Destruction_Complex->Beta_Catenin_cyto promotes degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Gene Target Gene Expression TCF_LEF->Target_Gene activates PanK1->Destruction_Complex enhances activity

PanK1's role in the Wnt/β-catenin signaling pathway.

Experimental Protocols & Optimization

Optimizing the concentration of this compound is critical to achieve the desired biological effect without inducing off-target effects or cytotoxicity.

General Experimental Workflow

A systematic approach is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Dose_Response Dose-Response Experiment (Broad range, e.g., 0.01 - 10 µM) Stock_Solution->Dose_Response Endpoint_Analysis Endpoint Analysis (e.g., Viability, Western Blot, qPCR) Dose_Response->Endpoint_Analysis Time_Course Time-Course Experiment (Fixed concentration, multiple time points) Time_Course->Endpoint_Analysis Data_Analysis Data Analysis (Determine IC₅₀, optimal time) Endpoint_Analysis->Data_Analysis Data_Analysis->Time_Course Refine_Concentration Refine Concentration Range for Further Experiments Data_Analysis->Refine_Concentration

A typical workflow for optimizing inhibitor concentration in cell culture.
Detailed Methodologies

1. Preparation of Stock Solution:

  • Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]

2. Dose-Response Experiment (Determining the IC₅₀):

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM or 100 µM) down to the nanomolar range.[6]

  • Treatment: Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[6]

  • Incubation: Incubate the plate for a duration relevant to your assay endpoint (typically 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the effect of the inhibitor on cell proliferation.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

3. Time-Course Experiment:

  • Treatment: Treat cells with a fixed concentration of this compound (typically at or slightly above the determined IC₅₀).

  • Incubation: Harvest cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).[6]

  • Analysis: Analyze the desired downstream effects at each time point. This could include measuring changes in protein levels (Western blot), gene expression (qPCR), or specific cellular functions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect at tested concentrations Concentration is too low.Test a higher concentration range (e.g., up to 100 µM).[6]
Compound instability.Ensure proper storage and handling of the stock solution. Prepare fresh dilutions for each experiment.[6]
Insensitive cell line or assay.Verify that the target cell line expresses PanK1 and PanK3. Use a positive control to confirm assay functionality.[6]
High levels of cell death or cytotoxicity Concentration is too high.Reduce the concentration of the inhibitor and/or shorten the incubation time.
Off-target effects.Perform a dose-response experiment to identify a concentration that inhibits the target without causing significant cytotoxicity.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).[6]
Variability between experiments Inconsistent cell seeding density.Standardize cell seeding protocols to ensure consistent cell numbers at the start of each experiment.
Pipetting errors.Calibrate pipettes regularly and use appropriate pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cell line?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series from 10 nM to 100 µM is a common starting point.[6] Based on the in-vitro IC₅₀ values (0.14 µM for PanK1 and 0.36 µM for PanK3), a more focused starting range of 0.01 µM to 10 µM may also be effective. A similar pantothenate kinase inhibitor showed a cell-based IC₅₀ of 0.9 µM in C3A cells, which can serve as a useful reference.[1][3]

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time depends on the mechanism of action of the inhibitor and the biological question being addressed. It is advisable to perform a time-course experiment. Treat cells with a fixed, effective concentration of this compound and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal duration for your experiment.[6]

Q3: How does serum in the culture medium affect the activity of this compound?

A3: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[6]

Q4: What are the best practices for dissolving and storing this compound?

A4: Most small molecule inhibitors are dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[6]

Q5: My cells are not responding to the inhibitor. What should I do?

A5: First, verify the concentration and preparation of your inhibitor stock solution. Ensure that your cell line expresses the target kinases, PanK1 and PanK3. You can check this via Western blot, qPCR, or by consulting literature or databases. Consider increasing the concentration range and/or the incubation time. If the issue persists, the cell line may be resistant to the effects of PanK1/3 inhibition.

References

Technical Support Center: Overcoming Poor Bioavailability of Pantothenate Kinase-IN-2 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pantothenate Kinase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the in vivo use of this compound (PANK-IN-2), a potent inhibitor of Pantothenate Kinase 1 and 3 (PanK1/3). Given its poor aqueous solubility, achieving adequate in vivo exposure of PANK-IN-2 is a critical step for preclinical studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome its bioavailability limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor targeting PanK1 and PanK3, enzymes that catalyze the initial and rate-limiting step in coenzyme A (CoA) biosynthesis.[1][2] Its chemical formula is C21H21N5OS with a molecular weight of 391.49 g/mol . The compound is sparingly soluble in aqueous solutions, with a reported solubility of 12.5 mg/mL in DMSO. This poor solubility is a primary reason for its anticipated low oral bioavailability, which can lead to high variability and insufficient drug exposure in in vivo experiments.[2]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

A2: While the permeability of this compound has not been definitively reported, its characteristics as a small molecule kinase inhibitor with poor aqueous solubility suggest it is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3][4] Many kinase inhibitors fall into these categories.[3] This classification implies that the primary barrier to its oral absorption is its limited dissolution in the gastrointestinal fluids.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like PANK-IN-2?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches aim to increase the drug's dissolution rate and/or solubility in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus better solubility.[4][6]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[3][7]

  • Co-solvent Systems: Using a mixture of solvents to dissolve the drug for administration.[2]

Q4: I am seeing high variability in my in vivo results. Could this be related to the formulation?

A4: Yes, high variability in plasma concentrations and pharmacological effects is a common issue with poorly formulated, poorly soluble compounds. An inadequate formulation can lead to inconsistent drug dissolution and absorption, which is influenced by physiological factors such as gastric pH and food effects.[3] Employing an enabling formulation strategy, such as those described in this guide, can help to reduce this variability.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Low or undetectable plasma levels of PANK-IN-2 after oral administration. Poor dissolution and absorption of the compound from the gastrointestinal tract.1. Optimize the formulation: Move beyond a simple suspension. Try a co-solvent system as a first step. For more significant improvements, develop a nanosuspension, an amorphous solid dispersion, or a lipid-based formulation (see Experimental Protocols). 2. Increase the dose: This may not be feasible due to potential toxicity or solubility limits of the formulation.
High inter-individual variability in pharmacokinetic (PK) data. Inconsistent dissolution of the crystalline drug in the gut. The formulation may not be robust to physiological variations.1. Switch to an enabling formulation: Amorphous solid dispersions and lipid-based formulations can reduce the impact of the drug's crystalline state and improve consistency.[8] 2. Ensure uniform dosing: For suspensions, ensure the compound is uniformly suspended before each dose is drawn.
Precipitation of the compound when preparing the dosing solution. The concentration of PANK-IN-2 exceeds its solubility in the chosen vehicle.1. Adjust the vehicle composition: Increase the proportion of the co-solvent (e.g., PEG300) or surfactant (e.g., Tween-80) as tolerated by the animal model. 2. Use sonication or gentle heating: This can help to dissolve the compound, but be cautious of potential degradation. 3. Reduce the target concentration: If a higher concentration is not achievable, a larger dosing volume may be necessary (within animal welfare guidelines).
Adverse events (e.g., lethargy, weight loss) in dosed animals. Toxicity of the compound or the formulation excipients.1. Conduct a vehicle tolerability study: Dose a control group of animals with the formulation vehicle alone to assess its safety. 2. Reduce the concentration of potentially toxic excipients: High concentrations of some organic solvents or surfactants can cause gastrointestinal irritation or other toxicities.

Quantitative Data on Bioavailability Enhancement of Kinase Inhibitors

The following tables summarize the reported improvements in bioavailability for various kinase inhibitors using different formulation strategies. This data can help guide your selection of a suitable approach for this compound.

Table 1: Amorphous Solid Dispersions (ASDs)

Kinase InhibitorPolymer CarrierFold Increase in Bioavailability (AUC)Animal ModelReference
Dasatinib (B193332)Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) (CAB)~1.5-foldRats[9]
DasatinibHybrid nanoparticle-ASDBioequivalent at a 30% lower doseHumans[8]
SorafenibHybrid nanoparticle-ASD45% increaseHumans[8][10]

Table 2: Lipid-Based Formulations (including SEDDS)

Kinase InhibitorFormulation TypeFold Increase in Bioavailability (AUC)Animal ModelReference
CabozantinibLipophilic salt in lipid-based formulation~2-foldRats[3]
DasatinibSupersaturable SNEDDS (su-SNEDDS)~2.7-fold (vs. suspension)Rats[11]

Table 3: Nanosuspensions

Kinase InhibitorStabilizer(s)Fold Increase in Bioavailability (AUC)Animal ModelReference
MTKi-327Not specified2.4-foldMice[12]
GefitinibLecithin~3.87-foldNot specified[1]
LovastatinHPMC K15M and Pluronic F682.5-foldWistar rats[13]

Experimental Protocols

Here we provide detailed starting protocols for several formulation strategies. It is recommended to start with simpler methods and progress to more complex ones as needed.

Protocol 1: Basic Co-solvent Formulation for In Vivo Dosing

This protocol is based on the formulation suggested for PANK-IN-2 by MedChemExpress and is a good starting point for initial in vivo studies.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of PANK-IN-2 in DMSO (e.g., 12.5 mg/mL).

  • To prepare a 1 mL working solution (e.g., 1.25 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until a clear solution is obtained.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL.

  • Vortex the final solution thoroughly before administration. It is recommended to prepare this solution fresh on the day of the experiment.

Protocol 2: Nanosuspension Preparation by Wet Milling

This method is suitable for producing a stable nanosuspension with a high drug load.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (B11928114) (HPMC, low viscosity grade, e.g., 3 cP)

  • Tween-80

  • Deionized water

  • Zirconium oxide beads (0.1 mm diameter)

  • Milling apparatus (e.g., planetary ball mill or rotation/revolution mixer)

Procedure:

  • Prepare a dispersing agent solution of 0.5% HPMC and 0.5% Tween-80 in deionized water.

  • Disperse the PANK-IN-2 powder in the dispersing agent solution to create a pre-suspension.

  • Transfer the pre-suspension to a milling chamber containing zirconium oxide beads.

  • Mill the suspension at a high speed (e.g., 2500 rpm) for a defined period (e.g., 45-60 minutes). The milling process should be performed under cooling to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling beads by sieving or centrifugation at a low speed.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential. A particle size below 200 nm with a low PDI is desirable for oral administration.

Protocol 3: Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This technique can significantly improve the dissolution rate of the drug by converting it to an amorphous state.

Materials:

  • This compound

  • Polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS), or cellulose acetate butyrate (CAB))

  • Suitable organic solvent (e.g., acetone, methanol, or a mixture) in which both the drug and polymer are soluble.

Procedure:

  • Dissolve PANK-IN-2 and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • Scrape the dried ASD from the flask and grind it into a fine powder using a mortar and pestle.

  • Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • For in vivo administration, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80).

Protocol 4: Self-Emulsifying Drug Delivery System (SEDDS) Development

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG400)

Procedure:

  • Screening of Excipients: Determine the solubility of PANK-IN-2 in various oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-solvent. Observe their self-emulsification properties upon dilution with water. The goal is to identify a region that forms a clear or slightly bluish, stable nanoemulsion.

  • Preparation of the Final Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat gently (if necessary) and vortex to form a homogenous mixture. Dissolve the PANK-IN-2 in this mixture.

  • Characterization: Characterize the optimized SEDDS formulation for self-emulsification time, droplet size, and stability upon dilution.

  • For in vivo administration, the liquid SEDDS can be filled into capsules or administered directly by oral gavage.

Protocol 5: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of a PANK-IN-2 formulation.

Animals:

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters are recommended for serial blood sampling.

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the PANK-IN-2 formulation orally via gavage at the desired dose. A typical dosing volume is 5-10 mL/kg.[14][15][16]

  • Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • For determination of absolute bioavailability, a separate group of rats should be administered PANK-IN-2 intravenously (e.g., in a co-solvent system).

  • Analyze the plasma samples for PANK-IN-2 concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Signaling Pathways and Experimental Workflows

PanK1/3 Signaling Pathway

Pantothenate kinases 1 and 3 are cytosolic enzymes that play a crucial role in cellular metabolism by catalyzing the first step of Coenzyme A (CoA) biosynthesis.[17][18][19] CoA is an essential cofactor for numerous metabolic pathways, including the TCA cycle, fatty acid metabolism, and the synthesis of various cellular components. Inhibition of PanK1 and PanK3 by PANK-IN-2 is expected to decrease the cellular pool of CoA, thereby impacting these downstream metabolic processes.

PANK1_3_Signaling_Pathway PANK_IN_2 This compound PanK1_3 PanK1 / PanK3 PANK_IN_2->PanK1_3 Inhibition Phosphopantothenate 4'-Phosphopantothenate PanK1_3->Phosphopantothenate Phosphorylation Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK1_3 ATP ATP ATP->PanK1_3 CoA_Biosynthesis Further Biosynthetic Steps Phosphopantothenate->CoA_Biosynthesis CoA Coenzyme A (CoA) CoA_Biosynthesis->CoA Metabolic_Pathways Cellular Metabolism (TCA Cycle, Fatty Acid Metabolism, etc.) CoA->Metabolic_Pathways Essential Cofactor

Caption: PanK1/3 inhibition by PANK-IN-2 blocks CoA biosynthesis.

Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting and optimizing a formulation to improve the in vivo bioavailability of PANK-IN-2.

Formulation_Development_Workflow Start Start: PANK-IN-2 with Poor In Vivo Bioavailability Screening Physicochemical Characterization (Solubility, etc.) Start->Screening Formulation_Strategy Select Formulation Strategy Screening->Formulation_Strategy Co_solvent Co-solvent System Formulation_Strategy->Co_solvent Simple Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension Intermediate ASD Amorphous Solid Dispersion (ASD) Formulation_Strategy->ASD Advanced Lipid_based Lipid-Based System (e.g., SEDDS) Formulation_Strategy->Lipid_based Advanced Optimization Formulation Optimization (e.g., component ratios, particle size) Co_solvent->Optimization Nanosuspension->Optimization ASD->Optimization Lipid_based->Optimization In_Vitro_Testing In Vitro Characterization (Dissolution, Stability) Optimization->In_Vitro_Testing In_Vivo_PK In Vivo Pharmacokinetic Study in Rodents In_Vitro_Testing->In_Vivo_PK Evaluation Evaluate PK Parameters (AUC, Cmax, Variability) In_Vivo_PK->Evaluation Success Successful Formulation: Proceed with Preclinical Studies Evaluation->Success Adequate Exposure & Low Variability Iterate Iterate/Refine Formulation Evaluation->Iterate Inadequate Exposure or High Variability Iterate->Formulation_Strategy

Caption: Workflow for developing an oral formulation for PANK-IN-2.

References

Technical Support Center: Interpreting Off-Target Effects of Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pantothenate kinase-IN-2 in their experiments. The information provided will help in interpreting potential off-target effects and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a potent inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[1] Pantothenate kinases are crucial enzymes in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[2] Due to its role in CoA synthesis, this compound is investigated as a potential therapeutic agent for conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN) and diabetes.[1]

Q2: Is there a known off-target profile for this compound?

A2: As of the latest available information, a comprehensive public off-target selectivity profile for this compound against a broad panel of kinases has not been published. While related pantothenate kinase modulators have shown high selectivity, it is crucial for researchers to empirically determine or consider the potential for off-target effects in their specific experimental system.

Q3: What are the common causes of off-target effects with kinase inhibitors?

A3: Off-target effects of kinase inhibitors can arise from several factors:

  • Structural Similarity: The ATP-binding pocket is conserved across many kinases, leading to the potential for an inhibitor to bind to kinases other than the intended target.

  • High Inhibitor Concentration: Using concentrations significantly above the IC50 value for the primary target increases the likelihood of binding to lower-affinity off-target kinases.

  • Compound Promiscuity: Some chemical scaffolds have an inherent ability to interact with multiple proteins.

  • Cellular Context: The abundance of ATP, substrate, and target protein in a cellular environment can influence inhibitor binding and specificity.

Q4: How can I minimize the risk of misinterpreting my results due to potential off-target effects?

A4: A multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Use Orthogonal Approaches: Confirm key findings using a different experimental modality, such as siRNA or CRISPR-mediated knockdown of PanK1 and/or PanK3.

  • Employ Control Compounds: Include a structurally unrelated PanK inhibitor, if available, to see if it phenocopies the effects of this compound. An inactive structural analog of this compound would also be a valuable negative control.

  • Perform Rescue Experiments: If possible, overexpress a resistant mutant of the target kinase to see if it reverses the observed phenotype.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected or paradoxical cellular phenotype (e.g., effects unrelated to CoA metabolism). The inhibitor may be hitting an off-target kinase that modulates a different signaling pathway.1. Conduct a literature search: Investigate the known functions of PanK1 and PanK3 to determine if the observed phenotype could be an uncharacterized on-target effect. 2. Perform a targeted pathway analysis: Use techniques like Western blotting to probe the activation state of key proteins in signaling pathways commonly affected by off-target kinase inhibitor activity (e.g., MAPK/ERK, PI3K/Akt). 3. Consider a commercial kinase profiling service: Screen this compound against a broad kinase panel to identify potential off-target interactions.
High levels of cytotoxicity at concentrations close to the IC50 for PanK1/3. The inhibitor may have off-target effects on kinases essential for cell survival.1. Perform a dose-response curve for cytotoxicity: Determine the therapeutic window between the desired on-target effect and the onset of cell death. 2. Use a less sensitive cell line: If available, compare the cytotoxic effects in a cell line known to be less reliant on PanK1/3 activity. 3. Evaluate markers of apoptosis or necrosis: Determine the mechanism of cell death to gain clues about potential off-target pathways.
Discrepancy between in vitro enzymatic assay results and cellular assay results. 1. Cell permeability and stability: The compound may not efficiently cross the cell membrane or may be rapidly metabolized. 2. High intracellular ATP concentration: The high concentration of ATP in cells can outcompete the inhibitor for binding to the target kinase. 3. Cellular off-target engagement: The inhibitor may be binding to other intracellular targets, leading to a complex cellular response.1. Verify cellular target engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PanK1/3 inside the cell. 2. Measure intracellular CoA levels: Directly assess the on-target effect by measuring changes in the concentration of Coenzyme A and its precursors. 3. Titrate inhibitor concentration in cellular assays: Perform a careful dose-response analysis in your cellular system to establish a clear relationship between inhibitor concentration and the on-target biological effect.

Quantitative Data Summary

Compound Target(s) IC50 Reference
This compoundPanK10.14 µM[1]
PanK30.36 µM[1]

Experimental Protocols

Protocol 1: In Vitro Pantothenate Kinase Activity Assay

This protocol is adapted from established methods for measuring PanK activity and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human PanK1 or PanK3 enzyme

  • This compound

  • [14C]-Pantothenate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • 10% Acetic Acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2.5 mM ATP.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding 45 µM [14C]-pantothenate and 5-10 nM of the recombinant PanK enzyme.

  • Incubate the reaction at 37°C for 10-30 minutes, ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10% acetic acid.

  • Spot the reaction mixture onto a filter paper disc and wash to remove unreacted [14C]-pantothenate.

  • Measure the radioactivity of the phosphorylated product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that this compound binds to PanK1/3 in a cellular context.

Materials:

  • Cells expressing PanK1 and/or PanK3

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Antibodies for PanK1 and PanK3 for Western blotting

Procedure:

  • Treat cultured cells with either this compound at the desired concentration or DMSO for 1-2 hours.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cool the tubes on ice, then lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PanK1 and PanK3 in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PANKs Pantothenate Kinases (PanK1, 2, 3) Pantothenate->PANKs Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS PANKs->Phosphopantothenate Inhibitor This compound Inhibitor->PANKs Cysteine Cysteine Cysteine->PPCS Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC PPCS->Phosphopantothenoylcysteine Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT PPCDC->Phosphopantetheine DephosphoCoA Dephospho-CoA DPCK DPCK DephosphoCoA->DPCK PPAT->DephosphoCoA CoA Coenzyme A (CoA) DPCK->CoA Off_Target_Workflow Start Start: Observe Unexpected Phenotype LitSearch Conduct Literature Review Start->LitSearch OnTarget Is the phenotype consistent with known PanK1/3 function? Yes Yes OnTarget->Yes Yes No No OnTarget->No No LitSearch->OnTarget DoseResponse Perform Dose-Response Analysis Yes->DoseResponse Rescue Perform Rescue Experiment Yes->Rescue No->DoseResponse KinaseProfile Consider Kinase Profiling No->KinaseProfile Orthogonal Use Orthogonal Methods (e.g., siRNA, CRISPR) DoseResponse->Orthogonal Phenocopy Does genetic knockdown phenocopy the inhibitor? Orthogonal->Phenocopy Phenocopy->Yes Yes Phenocopy->No No OnTargetEffect Likely On-Target Effect Rescue->OnTargetEffect OffTargetEffect Likely Off-Target Effect KinaseProfile->OffTargetEffect

References

Troubleshooting inconsistent results in PanK inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This guide provides answers to common issues encountered during Pantothenate Kinase (PanK) inhibition assays. The information is intended for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and ensure data accuracy.

Frequently Asked Questions (FAQs)
Q1: My PanK inhibition assay is showing high variability between replicates. What are the potential causes?

High variability in enzyme assays can stem from several factors.[1][2] Key areas to investigate include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[3] Using calibrated pipettes and preparing a master mix for reagents can help minimize this.[3]

  • Reagent Instability: Ensure that all reagents, particularly the enzyme, substrates (Pantothenate, ATP), and cofactors, are properly stored and have not undergone multiple freeze-thaw cycles.[2] It's recommended to prepare fresh substrate and enzyme solutions for each experiment.[1]

  • Incomplete Reagent Mixing: Gently mix all components upon thawing and before adding them to the reaction to ensure a homogenous solution.[3]

  • Temperature Fluctuations: Enzymes are sensitive to temperature changes.[1][4] Maintaining a consistent temperature throughout the assay is crucial for reproducible results.[2] Use a temperature-controlled plate reader or water bath.[2]

  • Plate Edge Effects: Evaporation from wells at the edge of a microplate can alter reagent concentrations and affect results.[2] To mitigate this, avoid using the outer wells or fill them with a buffer.[2]

Q2: The measured IC50 value for my inhibitor is different from published values. What could be the reason?

Discrepancies in IC50 values can arise from differences in experimental conditions. Here are some factors to consider:

  • Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[5] It is important to use a consistent and appropriate enzyme concentration.

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value will increase as the substrate concentration increases.[5] Ensure your substrate concentrations are consistent with the reference assay.

  • Buffer Composition: pH, ionic strength, and the presence of additives in the assay buffer can all influence enzyme activity and inhibitor binding.[2]

  • Pre-incubation Time: The time the enzyme and inhibitor are pre-incubated before adding the substrate can affect the apparent potency of irreversible or slow-binding inhibitors.[1]

  • Assay Format: Different assay formats (e.g., radiometric vs. coupled-enzyme assays) can yield different IC50 values due to variations in detection methods and potential interference.[6]

Q3: My enzyme activity is lower than expected or absent. What should I check?

A lack of or low enzyme activity is a common issue. Here's a checklist of potential culprits:

  • Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions can lead to enzyme denaturation and loss of activity.[2][7] Always store enzymes at their recommended temperature.[2]

  • Incorrect Buffer pH: Enzymes have an optimal pH range for activity.[4] Verify the pH of your assay buffer.[2]

  • Missing Cofactors: PanK requires Mg2+ as a cofactor for its activity. Ensure it is present at the correct concentration in your reaction mixture.

  • Substrate Degradation: Substrates like ATP can degrade over time. Use fresh or properly stored substrate solutions.[1]

  • Presence of Inhibitors in Sample: If you are testing crude samples, they may contain endogenous inhibitors.[3]

  • Incorrect Wavelength Reading: If using a spectrophotometric or fluorometric assay, ensure the plate reader is set to the correct wavelength.[3]

Q4: I am observing a high background signal in my no-enzyme control wells. What could be causing this?

A high background signal can interfere with accurate measurements. Potential causes include:

  • Substrate Instability: The substrate itself might be unstable under the assay conditions and break down, producing a signal.

  • Compound Interference: The test compounds may have inherent fluorescence or absorbance at the detection wavelength. It is important to run controls with the compound alone to check for this.

  • Contamination: Contamination of reagents or labware with a substance that produces a signal can also be a source of high background.

Experimental Protocols
General Protocol for a Radiometric PanK Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific PanK isoforms or inhibitors. A radiometric assay is a common method for measuring PanK activity.[8][9]

Materials:

  • Purified human PanK enzyme (e.g., PANK3)[10]

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2[10]

  • ATP solution

  • d-[1-¹⁴C]pantothenate[10]

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • 10% (v/v) acetic acid (stop solution)[10]

  • Scintillation fluid and vials

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, ATP, and d-[1-¹⁴C]pantothenate at their final desired concentrations. For example, 2.5 mM ATP and 45 µM d-[1-¹⁴C]pantothenate.[10]

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the reaction tubes/wells.

  • Enzyme Addition: Initiate the reaction by adding the PanK enzyme to the mixture. A final concentration of around 5 nM of human PANK3 can be used.[10]

  • Incubation: Incubate the reaction at 37°C for a set period, for example, 10 minutes.[10] It's crucial that the reaction is within the linear range with respect to time.[10]

  • Stop Reaction: Terminate the reaction by adding a small volume of 10% (v/v) acetic acid.[10]

  • Quantification: The radioactive product, 4'-phosphopantothenate, can be separated from the unreacted pantothenate and quantified using scintillation counting.[9]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a suitable dose-response curve.

Data Presentation

Table 1: Example IC50 Values of Inhibitors for Different Human PanK Isoforms

InhibitorPANK1β IC50 (nM)PANK2 IC50 (nM)PANK3 IC50 (nM)Reference
PZ-289140.2 ± 4.40.7 ± 0.081.3 ± 0.2[11]
Compound 7709225[6]

Table 2: Kinetic Parameters for PanK3

SubstrateK_M (µM)Reference
Pantetheine23 ± 2[12]
Pantothenate14 ± 0.1[12]
ATP311 ± 53[12]
Visualizations

Signaling Pathway

PanK_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK ADP ADP PanK->ADP Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate Phosphorylation ATP ATP ATP->PanK CoA_Pathway Further steps in CoA Biosynthesis Phosphopantothenate->CoA_Pathway CoA Coenzyme A (CoA) CoA_Pathway->CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetyl_CoA->PanK Feedback Inhibition

Caption: The Coenzyme A (CoA) biosynthetic pathway highlighting the role of PanK.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (ATP, Pantothenate), and Inhibitor dilutions Mix Add buffer, substrates, and inhibitor to plate/tubes Reagents->Mix Enzyme Prepare Enzyme Solution Preincubation Pre-incubate enzyme with inhibitor (optional) Enzyme->Preincubation Mix->Preincubation Start Initiate reaction by adding enzyme Preincubation->Start Incubate Incubate at constant temperature (e.g., 37°C) Start->Incubate Stop Stop reaction Incubate->Stop Detect Detect signal (e.g., scintillation counting) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot

Caption: A general workflow for a PanK inhibition assay.

Troubleshooting Logic

Troubleshooting_Tree cluster_variability High Variability cluster_activity Low/No Activity cluster_ic50 Incorrect IC50 Start Inconsistent Results? Variability High Variability? Start->Variability Activity Low/No Activity? Start->Activity IC50 Incorrect IC50? Start->IC50 Pipetting Check Pipetting Technique & Calibrate Pipettes Variability->Pipetting Yes Reagents_Var Prepare Fresh Reagents Variability->Reagents_Var Yes Mixing Ensure Thorough Mixing Variability->Mixing Yes Temp_Var Verify Temperature Control Variability->Temp_Var Yes Enzyme_Activity Check Enzyme Storage & Handling Activity->Enzyme_Activity Yes Buffer_pH Verify Buffer pH Activity->Buffer_pH Yes Cofactors Confirm Cofactor Presence Activity->Cofactors Yes Substrate_Qual Check Substrate Quality Activity->Substrate_Qual Yes Assay_Params Compare Assay Parameters (Enzyme/Substrate Conc.) IC50->Assay_Params Yes Preincubation_Time Check Pre-incubation Time IC50->Preincubation_Time Yes Controls Run Appropriate Controls IC50->Controls Yes

References

Compensatory mechanisms in response to Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pantothenate kinase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and interpret experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[1] These enzymes catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), which is the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[2] By inhibiting PanK1 and PanK3, this compound effectively reduces the overall rate of CoA synthesis.

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentrations (IC50) for this compound have been determined as:

  • PanK1: 0.14 μM

  • PanK3: 0.36 μM[1]

Q3: My cells show a weaker than expected response to this compound compared to its biochemical IC50 values. Why might this be?

A3: Discrepancies between biochemical and cell-based assay results are common. Several factors could contribute to this:

  • High Intracellular ATP: Cellular ATP concentrations are significantly higher than those typically used in biochemical assays. Since PanK enzymes bind ATP as a co-substrate, high intracellular ATP levels can out-compete the inhibitor, leading to a reduced apparent potency.

  • Cellular Efflux: The inhibitor may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell, lowering its intracellular concentration.

  • Compensatory Mechanisms: Cells may activate compensatory pathways to maintain CoA homeostasis, mitigating the effect of the inhibitor. This could include upregulation of the less sensitive PanK2 isoform or activation of CoA salvage pathways.

  • Inhibitor Stability and Solubility: The inhibitor may have limited stability or solubility in your specific cell culture medium, reducing its effective concentration.

Q4: What are the potential compensatory mechanisms that cells might employ in response to PanK1/3 inhibition by this compound?

A4: While direct studies on this compound are limited, based on the known biology of CoA homeostasis, potential compensatory mechanisms include:

  • Upregulation of PanK2: Although PanK2 is the most sensitive to feedback inhibition by acetyl-CoA, cells might increase its expression or activity to compensate for the loss of PanK1 and PanK3 function.[3] However, in many cell types, PanK1 is the predominant isoform, so the ability of PanK2 to fully compensate may be limited.[4]

  • Activation of CoA Salvage Pathways: Cells can recycle CoA from its degradation products. The salvage pathway can bypass the initial pantothenate phosphorylation step, thus potentially circumventing the effects of PanK inhibition.

  • Metabolic Reprogramming: Cells may alter their metabolic pathways to reduce their reliance on CoA-dependent processes. This could involve shifts in glucose, lipid, and amino acid metabolism. For instance, a decrease in fatty acid oxidation and an increased reliance on glycolysis might be observed.[5]

  • Increased Pantothenate Uptake: Cells might attempt to overcome the competitive inhibition by increasing the intracellular concentration of the substrate, pantothenate, through enhanced transport.

Q5: Are there any known off-target effects of this compound?

A5: Specific off-target effects for this compound are not extensively documented in publicly available literature. However, as with any kinase inhibitor, off-target activities are possible. It is recommended to perform kinome-wide profiling to assess the selectivity of the inhibitor in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in cell-based assays.
Potential Cause Troubleshooting Step Expected Outcome
Inhibitor Precipitation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Visually inspect the medium for any signs of precipitation.Consistent inhibitor concentration across experiments.
Cellular Health Monitor cell viability and proliferation at the concentrations of this compound being used. High concentrations may induce cytotoxicity unrelated to specific PanK inhibition.Clear dose-response relationship without significant cell death at the desired inhibitory concentrations.
Variable Target Expression Ensure consistent cell passage number and culture conditions, as PanK isoform expression can vary. Verify the expression of PanK1 and PanK3 in your cell line using techniques like Western blotting or qPCR.Reproducible baseline expression of target kinases.
Problem 2: Unexpected cellular phenotype observed.
Potential Cause Troubleshooting Step Expected Outcome
Off-target Effects 1. Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets. 2. Use a Structurally Unrelated PanK Inhibitor: Compare the phenotype with that induced by another PanK inhibitor with a different chemical scaffold.1. Identification of any off-target kinases that may be responsible for the observed phenotype. 2. A similar phenotype with a different PanK inhibitor would suggest the effect is on-target.
Compensation by PanK2 Measure the expression and activity of PanK2 in response to this compound treatment. Consider using a cell line with low or no PanK2 expression if available.Elucidation of the role of PanK2 in the cellular response to PanK1/3 inhibition.
Metabolic Shift Perform metabolomic analysis to identify changes in key metabolic pathways, particularly those involving CoA, such as the TCA cycle and fatty acid metabolism.Understanding of the metabolic reprogramming induced by PanK inhibition.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 (μM)
PanK10.14
PanK30.36
Data from MedChemExpress[1]

Experimental Protocols

Protocol 1: Radioactive Pantothenate Kinase Activity Assay

This protocol is adapted from standard kinase assay procedures and is suitable for measuring the activity of purified PanK enzymes.

Materials:

  • Purified PanK enzyme (PanK1 or PanK3)

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Pantothenate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid wash solution (e.g., 0.5%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, pantothenate, and the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Add the purified PanK enzyme to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (final concentration of ATP should be at or near the Km for the specific PanK isoform).

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.

  • Wash the phosphocellulose paper strips multiple times in phosphoric acid wash solution to remove unincorporated radiolabeled ATP.

  • Allow the paper to dry completely.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Luminescence-Based Pantothenate Kinase Activity Assay (e.g., ADP-Glo™)

This high-throughput compatible assay measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified PanK enzyme (PanK1 or PanK3)

  • This compound

  • Pantothenate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • In a multi-well plate, add the kinase reaction buffer, pantothenate, and serial dilutions of this compound or vehicle control.

  • Add the purified PanK enzyme to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for the desired reaction time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for the recommended time.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

CoA_Biosynthesis_Pathway cluster_inhibition Inhibition by this compound cluster_feedback Feedback Inhibition Pantothenate_kinase_IN_2 Pantothenate_kinase_IN_2 PanK1_3 PanK1/3 Pantothenate_kinase_IN_2->PanK1_3 Acetyl_CoA Acetyl_CoA Acetyl_CoA->PanK1_3 Pantothenate Pantothenate Pantothenate->PanK1_3 ATP 4_Phosphopantothenate 4_Phosphopantothenate PPCS PPCS 4_Phosphopantothenate->PPCS Cysteine ATP 4_Phosphopantothenoylcysteine 4_Phosphopantothenoylcysteine PPCDC PPCDC 4_Phosphopantothenoylcysteine->PPCDC 4_Phosphopantetheine 4_Phosphopantetheine COASY_PPAT COASY (PPAT) 4_Phosphopantetheine->COASY_PPAT ATP Dephospho_CoA Dephospho_CoA COASY_DPCK COASY (DPCK) Dephospho_CoA->COASY_DPCK ATP Coenzyme_A Coenzyme_A PanK1_3->4_Phosphopantothenate ADP PPCS->4_Phosphopantothenoylcysteine ADP + Pi PPCDC->4_Phosphopantetheine CO2 COASY_PPAT->Dephospho_CoA PPi COASY_DPCK->Coenzyme_A ADP

Caption: Coenzyme A biosynthesis pathway and points of regulation.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., low efficacy, off-target phenotype) check_assay Verify Assay Integrity (inhibitor stability, cell health, target expression) start->check_assay off_target_investigation Investigate Off-Target Mechanisms start->off_target_investigation is_assay_ok Is Assay Validated? check_assay->is_assay_ok on_target_investigation Investigate On-Target Mechanisms is_assay_ok->on_target_investigation Yes re_evaluate Re-evaluate Experimental Setup is_assay_ok->re_evaluate No compensatory_mechanisms Assess Compensatory Mechanisms (PanK2 upregulation, salvage pathway) on_target_investigation->compensatory_mechanisms metabolic_reprogramming Analyze Metabolic Reprogramming (Metabolomics, Flux Analysis) on_target_investigation->metabolic_reprogramming kinome_profiling Perform Kinome Profiling off_target_investigation->kinome_profiling rescue_experiment Conduct Rescue Experiment (e.g., drug-resistant mutant) off_target_investigation->rescue_experiment conclusion_on_target Phenotype is likely On-Target compensatory_mechanisms->conclusion_on_target metabolic_reprogramming->conclusion_on_target conclusion_off_target Phenotype is likely Off-Target kinome_profiling->conclusion_off_target rescue_experiment->conclusion_off_target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Minimizing toxicity of Pantothenate kinase-IN-2 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pantothenate Kinase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential toxicity during long-term studies involving this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Pantothenate kinase (PanK), specifically targeting PanK1 and PanK3 isoforms.[1] PanK is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[2] By inhibiting PanK, this compound disrupts CoA synthesis. This mechanism of action is being explored for therapeutic potential in conditions such as Pantothenate Kinase-Associated Neurodegeneration (PKAN) and diabetes.[1]

Q2: What are the known IC50 values for the generic Pantothenate Kinase Inhibitor (PANKi)?

A generic Pantothenate Kinase Inhibitor (PANKi) has been shown to inhibit PanK isoforms with the following IC50 values:

  • PanK1β: 70 nM

  • PanK2: 92 nM

  • PanK3: 25 nM

It also inhibits CoA biosynthesis in C3A cells with an IC50 of 0.9 µM.[3]

Q3: What is the general toxicity profile of kinase inhibitors?

Kinase inhibitors as a class are known to have potential for off-target effects, which can lead to a range of toxicities.[4] Common adverse events observed with kinase inhibitors in clinical and preclinical studies include gastrointestinal issues, skin rash, fatigue, hypertension, and potential for cardiac or hepatic toxicity.[5][6] These toxicities can be either on-target (related to the inhibition of the intended kinase in healthy tissues) or off-target (due to interaction with other kinases or cellular proteins).[4]

Q4: Are there any known long-term toxicity data for this compound?

Currently, there is a lack of publicly available, specific long-term toxicity data for this compound. Long-term studies are crucial for identifying cumulative toxicities. Researchers should therefore implement a robust toxicity monitoring plan based on the known risks associated with kinase inhibitors in general.

Q5: How can I proactively mitigate potential toxicity in my long-term studies?

Proactive management is key to minimizing toxicity.[5] This includes:

  • Dose-ranging studies: Conduct thorough dose-response studies to identify the minimum effective dose.

  • Regular monitoring: Implement a schedule for monitoring animal health, including weight, behavior, and relevant biomarkers.

  • Supportive care: Be prepared to provide supportive care to manage any observed side effects.[6]

  • Dose modification: In cases of toxicity, dose reduction or temporary discontinuation may be necessary.[5][7]

Troubleshooting Guides

In Vitro Experimentation

Issue 1: High level of cytotoxicity observed in initial cell-based assays.

  • Possible Cause: The concentration of this compound used may be too high. While a generic PANK inhibitor showed no effect on C3A cell viability up to 8 µM[3], different cell lines can have varying sensitivities.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wider range of concentrations, starting from well below the reported IC50 for CoA biosynthesis (0.9 µM for a generic PANKi).

    • Check solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1-0.5%). Run a vehicle-only control.

    • Assess assay interference: Some compounds can interfere with assay reagents (e.g., MTT, MTS). Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release, trypan blue exclusion).

    • Evaluate incubation time: Shortening or lengthening the incubation time may be necessary depending on the mechanism of cell death.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Inconsistent cell density, pipetting errors, or compound precipitation.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure a uniform cell number is seeded in each well.

    • Verify compound solubility: Visually inspect the media for any signs of compound precipitation after addition. If necessary, adjust the solvent or sonicate the stock solution.

    • Careful pipetting: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.

In Vivo Experimentation

Issue 1: Animals are showing signs of distress (e.g., weight loss, lethargy) early in the study.

  • Possible Cause: The initial dose may be too high, leading to acute toxicity.

  • Troubleshooting Steps:

    • Review dose levels: Re-evaluate the dose based on any available in vitro data and literature on similar compounds.

    • Dose reduction: Immediately reduce the dose for the affected cohort and consider a dose-escalation design for future studies.

    • Monitor closely: Increase the frequency of monitoring for the affected animals.

    • Necropsy and histopathology: If an animal is euthanized due to distress, perform a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.

Issue 2: No observable phenotype or therapeutic effect at the planned dose.

  • Possible Cause: Insufficient drug exposure due to poor bioavailability, rapid metabolism, or an ineffective dose.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma and the target tissue to confirm adequate exposure.

    • Dose escalation: If PK is acceptable but there is no effect, a carefully monitored dose escalation may be warranted.

    • Pharmacodynamic (PD) biomarker: Measure the levels of Coenzyme A in a relevant tissue or blood sample to confirm target engagement.

Data Presentation

Table 1: Hypothetical In Vitro Toxicity Profile of this compound

Cell LineAssay TypeEndpointIC50 / LC50 (µM)
HepG2 (Human Liver)MTTCell Viability (48h)> 50
HEK293 (Human Kidney)LDH ReleaseCytotoxicity (48h)> 50
AC16 (Human Cardiomyocyte)ImpedanceContractility (24h)25
SH-SY5Y (Human Neuroblastoma)AlamarBlueCell Viability (72h)15

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Hypothetical In Vivo Tolerability in a 28-Day Rodent Study

Dose Group (mg/kg/day)Body Weight Change (%)Key Organ Histopathology Findings
Vehicle Control+10%No significant findings
10+8%No significant findings
30-5%Mild, reversible hepatocellular hypertrophy
100-15%Moderate hepatocellular hypertrophy, single-cell necrosis

Note: This table presents hypothetical data for illustrative purposes. Actual findings must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: General In Vivo Toxicity Monitoring

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study begins.

  • Dosing: Administer this compound via the chosen route (e.g., oral gavage) at the predetermined dose levels and frequency.

  • Daily Observations: Conduct daily clinical observations for signs of toxicity, including changes in appearance, behavior, and activity.

  • Body Weight: Record individual animal body weights at least twice weekly.

  • Food and Water Consumption: Monitor food and water consumption.

  • Interim Blood Collection: Collect blood samples at specified time points for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Visualizations

Pantothenate_Kinase_Signaling_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK1, PanK3) Pantothenate->PanK ATP ATP ATP->PanK ADP ADP PanK->ADP Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate CoA Coenzyme A (CoA) Phosphopantothenate->CoA ...multiple steps Inhibitor This compound Inhibitor->PanK

Caption: Pantothenate Kinase Signaling Pathway and Inhibition.

Experimental_Workflow_Toxicity_Assessment cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Toxicity Studies invitro_start Initial Cytotoxicity Assays (e.g., MTT, LDH) invitro_drc Dose-Response Curve Generation invitro_start->invitro_drc invitro_mechanistic Mechanistic Assays (e.g., Apoptosis, Oxidative Stress) invitro_drc->invitro_mechanistic invivo_acute Acute Toxicity Study (Single Dose) invitro_mechanistic->invivo_acute Inform Dose Selection invivo_repeat Repeated Dose Study (e.g., 28-day) invivo_acute->invivo_repeat invivo_longterm Long-Term Study (e.g., 90-day+) invivo_repeat->invivo_longterm

Caption: General Experimental Workflow for Toxicity Assessment.

Troubleshooting_Logic_In_Vivo start Adverse Event Observed in Animals check_dose Is the dose appropriate? start->check_dose check_route Is the administration route correct? check_dose->check_route Yes reduce_dose Reduce Dose check_dose->reduce_dose No supportive_care Provide Supportive Care check_route->supportive_care Yes investigate_off_target Investigate Potential Off-Target Effects check_route->investigate_off_target Yes monitor Increase Monitoring reduce_dose->monitor supportive_care->monitor investigate_off_target->monitor

Caption: Troubleshooting Logic for In Vivo Adverse Events.

References

Improving the specificity of Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pantothenate Kinase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and optimization of this inhibitor in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve more specific and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent inhibitor of Pantothenate Kinase 1 (PanK1) and Pantothenate Kinase 3 (PanK3).[1] Pantothenate kinases are crucial enzymes in the biosynthesis of Coenzyme A (CoA), catalyzing the initial and rate-limiting step of phosphorylating pantothenate (vitamin B5).[2][3]

Q2: What are the known IC50 values for this compound?

A2: The reported 50% inhibitory concentrations (IC50) for this compound are 0.14 µM for PanK1 and 0.36 µM for PanK3.[1]

Q3: Why is improving the specificity of a kinase inhibitor like this compound important?

Q4: What are some general strategies to improve the specificity of a kinase inhibitor?

A4: Several medicinal chemistry approaches can be employed to enhance kinase inhibitor specificity. These include targeting non-conserved amino acid residues within the ATP-binding pocket, developing allosteric inhibitors that bind to less conserved sites outside the ATP pocket, and creating bivalent inhibitors that engage with a secondary site on the kinase.[4][6][7] Covalent inhibition of non-conserved cysteine residues is another effective strategy.[7]

Q5: How can I assess the specificity of this compound in my experiments?

A5: The specificity of this compound can be evaluated through several methods. A primary approach is to perform a kinase selectivity panel screening, where the inhibitor is tested against a broad range of kinases.[8][9][10] Additionally, cell-based assays, such as monitoring the phosphorylation of known downstream substrates of PanK1/3 and potential off-target kinases, can provide a more physiologically relevant assessment of specificity.[5][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent cellular phenotype Off-target effects: The inhibitor may be affecting other kinases or cellular proteins, leading to the observed phenotype.[12]1. Perform a rescue experiment: Re-introduce a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it suggests an on-target effect.[12] 2. Use a structurally unrelated inhibitor: Compare the phenotype with that of another characterized PanK1/3 inhibitor with a different chemical scaffold.[12] 3. Conduct a dose-response analysis: Establish a clear relationship between the inhibitor concentration and the phenotype.[12]
Discrepancy between biochemical and cellular assay results Cellular factors: Differences in ATP concentration, inhibitor metabolism, cell permeability, and the presence of protein scaffolds in a cellular environment can alter inhibitor efficacy.[13][14]1. Optimize ATP concentration in biochemical assays: Use an ATP concentration that is close to the Km value for the kinase to better mimic cellular conditions.[15][16] 2. Perform cellular target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm inhibitor binding to the target in intact cells.[17][18]
High background or false positives in screening assays Assay interference: The inhibitor may be interfering with the assay technology itself (e.g., fluorescence quenching, light scattering).[13]1. Run controls without the enzyme: Perform the assay with all components, including the inhibitor, but without the kinase to check for direct effects on the assay signal.[13] 2. Use an alternative assay format: If interference is suspected, switch to a different detection method (e.g., from a fluorescence-based to a luminescence-based assay).[5]
Development of resistance to the inhibitor in long-term studies Cellular adaptation: Cells may develop resistance through various mechanisms, such as upregulation of the target protein or activation of bypass signaling pathways.[18][19]1. Monitor target expression levels: Use Western blotting to check for changes in PanK1/3 expression over time. 2. Investigate bypass pathways: Use pathway analysis tools or phospho-proteomics to identify alternative signaling routes that may be activated.[12]

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound and provides a template for how to present data from a broader kinase selectivity screen.

Target KinaseIC50 (µM)% Inhibition at 1 µM (Hypothetical)Kinase Family
PanK1 0.14 [1]95%Pantothenate Kinase
PanK3 0.36 [1]80%Pantothenate Kinase
Off-Target Kinase A> 10< 10%e.g., Tyrosine Kinase
Off-Target Kinase B5.235%e.g., Ser/Thr Kinase
Off-Target Kinase C> 10< 5%e.g., Lipid Kinase

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases using a radiometric assay format.

Materials:

  • This compound

  • Recombinant kinases for screening panel

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor or vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP (at a concentration close to the Km for each respective kinase).

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This protocol is for determining the effect of this compound on the phosphorylation of a downstream target in a cellular context.

Materials:

  • Cells expressing PanK1 or PanK3

  • This compound

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for a phosphorylated downstream target and the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

Visualizations

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK1, 2, 3) Pantothenate->PanK Substrate Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS CoA Coenzyme A PanK->Phosphopantothenate ATP -> ADP PPCDC PPCDC PPCS->PPCDC COASY COASY PPCDC->COASY COASY->CoA Inhibitor Pantothenate kinase-IN-2 Inhibitor->PanK

Caption: Pantothenate kinase in the Coenzyme A biosynthesis pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_strategy Improvement Strategy biochem_assay In Vitro Kinase Assay (e.g., Radiometric) selectivity_panel Kinase Selectivity Panel (>100 Kinases) biochem_assay->selectivity_panel target_engagement Target Engagement Assay (e.g., CETSA) selectivity_panel->target_engagement downstream_signaling Downstream Signaling (Western Blot) target_engagement->downstream_signaling phenotypic_assay Phenotypic Assay (e.g., Proliferation, Migration) downstream_signaling->phenotypic_assay sar Structure-Activity Relationship (SAR) phenotypic_assay->sar redesign Inhibitor Redesign sar->redesign start Start with Pantothenate kinase-IN-2 redesign->start Iterate with New Analog start->biochem_assay

Caption: Workflow for assessing and improving inhibitor specificity.

logical_relationship high_specificity High Specificity low_off_target Low Off-Target Effects high_specificity->low_off_target reliable_data Reliable Experimental Data low_off_target->reliable_data low_specificity Low Specificity high_off_target High Off-Target Effects low_specificity->high_off_target improve_specificity Strategies to Improve Specificity low_specificity->improve_specificity ambiguous_data Ambiguous Experimental Data high_off_target->ambiguous_data improve_specificity->high_specificity

Caption: Logical relationship between inhibitor specificity and data reliability.

References

Technical Support Center: Advancing PanK Inhibitors Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the central nervous system (CNS) delivery of Pantothenate Kinase (PanK) inhibitors and activators. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of penetrating the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to PanK inhibitor penetration of the blood-brain barrier?

A1: The primary obstacles are twofold: the inherent physicochemical properties of many kinase inhibitors and the physiological defense mechanisms of the BBB. Many PanK inhibitors, like other kinase inhibitors, can be lipophilic with poor aqueous solubility, which complicates formulation and administration.[1][2] Furthermore, the BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics, including potential drug candidates, out of the brain endothelial cells and back into the bloodstream, severely limiting brain exposure.[3]

Q2: Why is targeting PanK enzymes in the brain important?

A2: Mutations in the PANK2 gene, which encodes a mitochondrial pantothenate kinase, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and severe neurological disorder characterized by iron accumulation in the brain.[4][5] PanK enzymes catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes in the brain, including energy production and lipid metabolism.[6][7] Developing PanK activators that can cross the BBB is a promising therapeutic strategy to restore brain CoA levels and potentially alleviate the neurodegenerative effects of PKAN.[8][9][10][11]

Q3: What are the key in vitro assays to assess the BBB penetration potential of my PanK inhibitor?

A3: A tiered approach using a combination of in vitro assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that predicts passive permeability across an artificial lipid membrane mimicking the BBB.[12] It is an excellent initial screen for membrane affinity and passive diffusion potential.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the intestinal epithelium. It provides insights into both passive and active transport mechanisms.[13][14]

  • MDR1-MDCK Assay: This assay utilizes Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump. It is specifically used to determine if a compound is a substrate for P-gp, a major mechanism of BBB exclusion.[3][15] An efflux ratio greater than 2 is a strong indicator of active efflux.[16]

Q4: How can I improve the brain penetration of a promising PanK inhibitor with poor BBB permeability?

A4: Several strategies can be employed to enhance BBB penetration:

  • Medicinal Chemistry Optimization: Modify the chemical structure of the inhibitor to optimize its physicochemical properties for brain penetration. This often involves reducing molecular weight, decreasing the number of hydrogen bond donors, and modulating lipophilicity (LogP) to be within an optimal range (typically 1-3).

  • Formulation Strategies: For in vivo studies, specialized formulations can be developed to improve the solubility and absorption of poorly soluble compounds. These can include using co-solvents, surfactants, lipid-based delivery systems, or creating amorphous solid dispersions.[1][17][18]

  • Inhibition of Efflux Transporters: Co-administration of a P-gp inhibitor can increase the brain concentration of a PanK inhibitor that is a P-gp substrate. However, this can also lead to systemic toxicity and drug-drug interactions.

  • Targeted Drug Delivery Systems: Advanced strategies involve encapsulating the PanK inhibitor in nanoparticles or liposomes that are decorated with ligands that target receptors on the BBB for receptor-mediated transcytosis.

Troubleshooting Guides

Issue 1: Inconsistent or Low Apparent Permeability (Papp) in PAMPA-BBB Assay
Potential Cause Troubleshooting Step Rationale
Compound Precipitation in Donor Well Visually inspect the donor wells post-incubation. If precipitate is observed, reduce the initial compound concentration or use a co-solvent (ensure final DMSO concentration is low, typically <1%). Consider using solubilizing agents like Brij 35 or Cremophor EL after validating their compatibility with the membrane.[19]Precipitated compound is not available for permeation, leading to an underestimation of Papp.[12]
High Binding to Artificial Membrane Quantify the amount of compound remaining in the donor well and in the membrane itself. High membrane retention suggests strong lipophilicity.The PAMPA assay measures the rate of appearance in the acceptor well. High membrane affinity can trap the compound, preventing it from reaching the acceptor compartment, thus not reflecting its true potential to cross a biological membrane.
Incorrect Buffer pH Verify the pH of the donor and acceptor buffers. The pH should be physiological (e.g., 7.4) to ensure the compound is in its relevant ionization state for passive diffusion.The ionization state of a compound significantly affects its lipophilicity and ability to passively diffuse across a lipid membrane. The neutral form is generally more permeable.
Membrane Instability Run positive and negative controls with known permeability values in every assay. High variability in control values may indicate issues with membrane preparation or stability.Consistent performance of controls is essential to validate the integrity of the artificial membrane and the reliability of the experimental run.
Issue 2: High Variability or Low Recovery in Caco-2 Permeability Assay
Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Reduce the test compound concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). For highly lipophilic compounds, consider adding bovine serum albumin (BSA) to the basolateral (receiver) chamber to improve the sink conditions and mimic physiological protein binding.[20]Low solubility can lead to inaccurate dosing solutions and precipitation in the aqueous assay buffer, resulting in low and variable permeability measurements.[21]
Non-Specific Binding Use low-binding plates and sample collection tubes. If recovery is still low (<70-80%), it suggests significant binding to the cells or the apparatus. Including BSA in the buffer can sometimes mitigate non-specific binding.[22]Lipophilic compounds can adhere to plasticware and cell membranes, reducing the amount of compound available for transport and detection, leading to artificially low Papp values.
Compromised Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates compromised tight junctions. Also, assess the permeability of a paracellular marker like Lucifer Yellow.A leaky monolayer allows for paracellular transport, which can overestimate the permeability of compounds that would otherwise be restricted by the cell barrier.[13]
High Protein Binding of Compound If using BSA, be aware that it can decrease the Papp of highly protein-bound compounds, especially when added to the donor compartment. Interpret results cautiously and consider measuring the fraction of unbound drug in the assay buffer.[22]Only the unbound fraction of a drug is available to permeate the cell monolayer. High protein binding in the donor solution reduces the concentration gradient of the free drug.[22]
Issue 3: Unexpected Efflux Ratio in MDR1-MDCK Assay
Potential Cause Troubleshooting Step Rationale
Efflux Ratio (ER) > 2, but Compound is Not a P-gp Substrate Confirm the identity of the cell line. Check for the expression and activity of other efflux transporters (e.g., BCRP) or influx transporters in your specific MDCK cell line. The presence of an unexpected basolateral influx transporter can also influence the efflux ratio.[23]While MDR1-MDCK cells are selected for P-gp overexpression, they may endogenously express other transporters that could contribute to directional transport.
Low or No Efflux (ER ≈ 1) for a Known P-gp Substrate Verify the functionality of the P-gp transporters in your cell line by running a positive control P-gp substrate (e.g., quinidine, verapamil). Ensure that the TEER values are adequate, indicating a well-formed monolayer.Poor P-gp function or a leaky monolayer can mask the efflux activity, leading to a false-negative result.
High Variability in Efflux Ratios Ensure consistent cell passage numbers and seeding densities. Check for lot-to-lot variability in assay plates and reagents. Ensure precise timing and sampling.The expression and localization of transporters can vary with cell passage and culture conditions, leading to inconsistent results.
Compound Cytotoxicity Perform a cytotoxicity assay at the test concentration. If the compound is toxic, it can damage the cell monolayer, leading to artificially high and bidirectional permeability, which can mask the true efflux ratio.Cell death will disrupt the monolayer integrity and the energy-dependent function of efflux pumps.

Quantitative Data on PanK Activators and Reference Compounds

The following table summarizes key physicochemical properties and brain penetration data for brain-penetrant PanK activators and other reference compounds to provide context for desirable CNS drug-like properties.

CompoundClassMW ( g/mol )cLogPTPSA (Ų)HBDHBABrain/Plasma RatioPermeability ClassificationReference(s)
BBP-671 PanK Activator506.583.885.718Increases Brain CoABrain Penetrant[8][9][10][11][24]
PZ-2891 PanK Activator453.533.285.718Increases Brain CoABrain Penetrant[8]
Diazepam CNS Drug284.72.832.703~1.3High[25]
Amitriptyline CNS Drug277.44.93.202~11.0High[25]
Atenolol Non-CNS Drug266.30.294.834~0.02Low[25]
Imatinib Kinase Inhibitor493.64.599.148~0.05Low (P-gp Substrate)[25]

MW: Molecular Weight; cLogP: Calculated Logarithm of the octanol-water partition coefficient; TPSA: Topological Polar Surface Area; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a method for assessing the passive, transcellular permeability of PanK inhibitors across an artificial membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) in dodecane (B42187) (e.g., 20 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane: Carefully pipette 5 µL of the PBL/dodecane solution onto the membrane of each well of the filter (donor) plate.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Solutions: Prepare the donor solutions by diluting the 10 mM DMSO stock of the test and reference compounds into PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

  • Assemble the PAMPA Sandwich: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the assembled plate for 4-18 hours at room temperature with gentle agitation.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * Time ) Where:

    • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • Area is the effective surface area of the membrane.

    • Time is the incubation time in seconds.

Protocol 2: Bi-directional MDR1-MDCK Permeability Assay

This protocol is for determining if a PanK inhibitor is a substrate of the P-gp efflux transporter.

Materials:

  • MDR1-MDCK cells

  • 24-well transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed MDR1-MDCK cells onto the apical side of the transwell inserts at a high density. Culture for 4-7 days to form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²).

  • Prepare Transport Solutions: Prepare the test compound in transport buffer at the final desired concentration (e.g., 1-10 µM).

  • Permeability Measurement (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport solution containing the test compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B→A): a. Repeat the process, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.

  • Calculations: a. Calculate Papp for both directions (A→B and B→A) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B) c. An ER ≥ 2 suggests the compound is a substrate for active efflux.

Visualizations

Signaling Pathway

PanK_CoA_Pathway cluster_Extracellular Extracellular cluster_Cytosol Cytosol / Mitochondria cluster_Metabolism Cellular Metabolism cluster_Inhibitors Pharmacological Intervention Pantothenate Pantothenate (Vitamin B5) PanK PanK Enzymes (e.g., PANK2) Pantothenate->PanK Substrate Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP CoA_Synth_Pathway Subsequent Enzymatic Steps Phosphopantothenate->CoA_Synth_Pathway CoA Coenzyme A (CoA) CoA_Synth_Pathway->CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetyl_CoA->PanK Feedback Inhibition TCA_Cycle TCA Cycle & Energy Production Acetyl_CoA->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism Acetyl_CoA->Fatty_Acid_Metabolism Histone_Acetylation Histone Acetylation (Gene Expression) Acetyl_CoA->Histone_Acetylation PanK_Inhibitor PanK Inhibitor PanK_Inhibitor->PanK PanK_Activator PanK Activator (e.g., BBP-671) PanK_Activator->PanK Allosteric Activation BBB_Penetration_Workflow Start Novel PanK Inhibitor PAMPA PAMPA-BBB Assay (Passive Permeability Screen) Start->PAMPA Caco2 Caco-2 Assay (Permeability & Efflux Potential) PAMPA->Caco2 Promising Passive Permeability MDCK MDR1-MDCK Assay (P-gp Substrate Identification) Caco2->MDCK InVivo_PK In Vivo Rodent PK Study (Plasma & Brain Concentrations) MDCK->InVivo_PK Efflux Ratio < 2 Decision_Low Low BBB Penetration MDCK->Decision_Low Efflux Ratio > 2 Microdialysis In Vivo Brain Microdialysis (Unbound Brain Concentration) InVivo_PK->Microdialysis Compound Detected in Brain Homogenate Decision_High High BBB Penetration Microdialysis->Decision_High Sufficient Unbound Brain Exposure (Kp,uu) Microdialysis->Decision_Low Insufficient Unbound Brain Exposure Proceed Proceed to PD/ Efficacy Studies Decision_High->Proceed Optimize Medicinal Chemistry/ Formulation Optimization Decision_Low->Optimize Optimize->Start Troubleshooting_Logic Start Low Brain Exposure In Vivo Check_Permeability Assess In Vitro Permeability (PAMPA, Caco-2) Start->Check_Permeability Check_Efflux Assess Efflux Ratio (MDR1-MDCK) Start->Check_Efflux Check_Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Check_Metabolism Check_Solubility Assess Solubility & Formulation Start->Check_Solubility Low_Papp Low Passive Permeability (Papp) Check_Permeability->Low_Papp High_ER High Efflux Ratio (ER > 2) Check_Efflux->High_ER High_Clearance High Metabolic Clearance Check_Metabolism->High_Clearance Poor_Solubility Poor Solubility/ Bioavailability Check_Solubility->Poor_Solubility Action_Papp Increase Lipophilicity (Optimize cLogP) Decrease TPSA/HBD Low_Papp->Action_Papp Action_ER Modify Structure to Avoid P-gp Recognition High_ER->Action_ER Action_Clearance Block Metabolic Hotspots High_Clearance->Action_Clearance Action_Solubility Improve Formulation (e.g., LBDDS, ASD) Poor_Solubility->Action_Solubility

References

Difficulties in translating in vitro Pantothenate kinase-IN-2 data to in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pantothenate kinase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges of translating in vitro data for this potent PanK1/3 inhibitor to in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[1] Pantothenate kinase is the first and rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway.[2] By inhibiting PanK, this compound blocks the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, thereby disrupting the production of CoA.[2] It exhibits mixed-type inhibition with respect to both ATP and pantothenate.[3]

Q2: What are the main challenges in translating in vitro data of this compound to in vivo models?

Translating in vitro findings to in vivo systems for kinase inhibitors like this compound is often challenging due to several factors:

  • Poor aqueous solubility: Many kinase inhibitors have low intrinsic solubility, which can lead to poor absorption and low bioavailability when administered orally.[4][5]

  • Formulation difficulties: Developing a suitable formulation that ensures adequate drug exposure in animal models is critical and can be complex.[4]

  • Pharmacokinetics and metabolism: The in vivo half-life, distribution, metabolism, and excretion (ADME) profile of the compound can significantly differ from what is predicted by in vitro models.

  • Off-target effects: While potent against PanK1 and PanK3, the inhibitor may interact with other kinases or cellular targets in a complex biological system, leading to unexpected phenotypes or toxicity.[6]

  • Disease model complexity: The pathophysiology of diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN) involves complex cellular and systemic processes that are not fully recapitulated in simple in vitro assays.[7]

Q3: Are there any available in vivo data for PanK inhibitors that can guide my research?

Troubleshooting Guides

Issue 1: Discrepancy between in vitro potency (IC50) and in vivo efficacy.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Bioavailability - Optimize Formulation: Experiment with different vehicle compositions to improve solubility and absorption. Common formulations for poorly soluble kinase inhibitors include solutions with co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween-80), or lipid-based delivery systems.[4] - Alternative Administration Route: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure.
Rapid Metabolism - Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the compound's half-life in your animal model. This will help in optimizing the dosing frequency. - Metabolite Analysis: Analyze plasma and tissue samples for major metabolites to understand the metabolic fate of the compound.
Target Engagement Issues - Pharmacodynamic (PD) Markers: Develop and validate a PD assay to confirm that the inhibitor is reaching its target and inhibiting PanK activity in vivo. This could involve measuring CoA levels in relevant tissues.[8] - Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that achieves target engagement without causing toxicity.
Off-Target Effects - Selectivity Profiling: If not already done, profile this compound against a broad panel of kinases to identify potential off-target activities. - Use of a Negative Control: Synthesize or obtain a structurally related but inactive analogue of the inhibitor to use as a negative control in your in vivo experiments.
Issue 2: Observed in vivo toxicity or adverse effects.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
On-Target Toxicity - Dose Reduction: Lower the dose to a level that still provides a therapeutic effect but with reduced toxicity. - Intermittent Dosing: Explore alternative dosing schedules (e.g., every other day) to minimize cumulative toxicity.
Off-Target Toxicity - Investigate Off-Targets: If selectivity profiling reveals potent off-target activities, consider whether these could be responsible for the observed toxicity. - Phenotypic Analysis: Carefully observe and document all adverse effects. Compare these with known toxicities of inhibiting other kinases identified in the selectivity panel.
Vehicle-Related Toxicity - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. - Alternative Vehicles: Test different, less toxic vehicle formulations.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50 (nM)Reference
PanK1βRadiochemical Assay70[3]
PanK2Radiochemical Assay92[3]
PanK3Radiochemical Assay25[3]
CoA BiosynthesisCellular Assay (C3A cells)900[3]

Table 2: In Vivo Data for a Structurally Related PanK Activator (PZ-2891) in a PKAN Mouse Model

ParameterObservationReference
Brain CoA Levels Increased upon oral administration[8]
Body Weight Immediate weight gain in treated mice[8]
Lifespan 3-fold increase in median survival[8]
Locomotor Activity Improved in treated mice[8]

Note: This data is for a PanK activator (PZ-2891) and is provided as a surrogate to guide in vivo studies with PanK inhibitors like this compound, for which specific in vivo data is not publicly available.

Experimental Protocols

Protocol 1: In Vitro Pantothenate Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring PanK activity.[9]

Materials:

  • Recombinant human PanK enzyme (PanK1β, PanK2, or PanK3)

  • This compound

  • d-[1-¹⁴C]pantothenate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • 10% Acetic Acid

  • Whatman DE81 ion-exchange filter disks

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.

  • Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.

  • Initiate the reaction by adding 5 nM of the recombinant PanK enzyme.

  • Incubate the reaction at 37°C for 10 minutes.

  • Stop the reaction by adding 4 µL of 10% (v/v) acetic acid.

  • Spot a 40 µL aliquot of the reaction mixture onto a Whatman DE81 ion-exchange filter disk.

  • Wash the filter disks three times with 1% acetic acid in 95% ethanol (B145695) to remove unreacted [¹⁴C]pantothenate.

  • Dry the filter disks and measure the radioactivity of the product, 4'-phosphopantothenate, using a scintillation counter.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: General Guideline for In Vivo Administration of a Poorly Soluble Kinase Inhibitor in Mice

This protocol provides a general framework for the in vivo administration of a compound like this compound.[4][10] Note: Specific parameters such as dose, vehicle, and administration route must be optimized for your specific experimental setup.

Materials:

  • This compound

  • Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline)[1]

  • Sterile syringes and needles

  • Appropriate mouse strain for your disease model (e.g., a PKAN mouse model)[6]

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • For a final formulation, a suggested method is to add the DMSO stock to PEG300, mix well, then add Tween-80 and mix, and finally add saline to the desired final volume.[1] A typical final concentration of DMSO should be low (e.g., <5-10%) to minimize toxicity.

    • Prepare a vehicle control solution with the same components but without the inhibitor.

  • Dosing:

    • Based on in vitro potency and any available in vivo data for similar compounds, determine a starting dose range for a pilot study.

    • Administer the formulation to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be based on the mouse's body weight.

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Collect blood samples at various time points after dosing for pharmacokinetic analysis (measuring drug concentration in plasma).

    • At the end of the study, collect tissues of interest for pharmacodynamic analysis (e.g., measuring CoA levels in the brain).

  • Efficacy Evaluation:

    • Assess the therapeutic effect of the inhibitor based on the specific readouts of your disease model (e.g., improvement in motor function, survival, or relevant biomarkers).

Visualizations

Pantothenate_Kinase_Signaling_Pathway cluster_CoA_Biosynthesis Coenzyme A Biosynthesis Pathway cluster_Regulation Regulation cluster_Cellular_Processes Cellular Processes Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (1, 2, 3) PP_Cysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PP_Cysteine PPCS Phosphopantetheine 4'-Phosphopantetheine PP_Cysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A (CoA) Dephospho_CoA->CoA DPCK TCA_Cycle TCA Cycle CoA->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism PanK_IN_2 This compound PanK_IN_2->Phosphopantothenate Inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->Phosphopantothenate Feedback Inhibition Gene_Expression Gene Expression Acetyl_CoA->Gene_Expression Histone Acetylation Free_CoA Free CoA Free_CoA->Phosphopantothenate Feedback Inhibition

Caption: Pantothenate Kinase Signaling Pathway and Regulation.

In_Vitro_to_In_Vivo_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Translation Translational Steps cluster_In_Vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assay (Target Engagement, Potency) Biochemical_Assay->Cellular_Assay Solubility_Permeability Solubility & Permeability Assessment Cellular_Assay->Solubility_Permeability Formulation Formulation Development Solubility_Permeability->Formulation PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Formulation->PK_PD_Modeling PK_Study Pharmacokinetic Study (ADME) PK_PD_Modeling->PK_Study Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study Toxicity_Study Toxicolgy Assessment Efficacy_Study->Toxicity_Study

Caption: Experimental workflow from in vitro to in vivo studies.

References

Refining dosage and administration routes for Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining the dosage and administration routes for Pantothenate kinase-IN-2 (also known as PANKi). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, reversible inhibitor of pantothenate kinases (PanK), which are the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA).[1] It primarily targets the PanK1 and PanK3 isoforms.[2] The compound is investigated for its potential therapeutic applications in Pantothenate Kinase-Associated Neurodegeneration (PKAN) and diabetes research.[2]

Q2: What are the recommended starting concentrations for in vitro assays?

The half-maximal inhibitory concentrations (IC50) provide a starting point for determining appropriate in vitro dosages. It is crucial to perform a dose-response experiment to establish the optimal concentration for your specific cell line and assay conditions.

Q3: How should I prepare this compound for in vitro experiments?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.[4]

Q4: How can I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, a specific formulation is required for in vivo use. A recommended protocol involves a mixture of solvents to achieve a clear solution. For example, a stock solution in DMSO can be sequentially mixed with PEG300, Tween-80, and saline.[2] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[2]

Q5: What is a recommended in vivo dosage for this compound?

Currently, there is no publicly available peer-reviewed data specifying a definitive in vivo dosage for this compound. Researchers should perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental goals. The provided in vivo formulation protocol can be used to prepare the inhibitor for these studies.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value
PanK10.14 µM[2]
PanK1β70 nM[3]
PanK292 nM[3]
PanK30.36 µM[2] / 25 nM[3]

Note: Discrepancies in IC50 values may arise from different experimental conditions.

Table 2: In Vivo Formulation Protocol

ComponentPercentageExample for 1 mL solution
DMSO10%100 µL of 12.5 mg/mL stock
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Final Solubility ≥ 1.25 mg/mL

This protocol is based on information from MedChemExpress and should be optimized for your specific experimental needs.[2]

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay

This protocol is a general guideline and should be adapted based on the specific kinase and substrate.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Prepare ATP solution at a concentration near the Km value for the target kinase.

    • Prepare the substrate at an appropriate concentration.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure :

    • In a microplate, add the reaction buffer, kinase, and substrate.

    • Add the diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 37°C) for a predetermined time.

    • Stop the reaction (e.g., by adding a stop solution or heating).

  • Detection :

    • Quantify kinase activity using a suitable method, such as a radiometric assay measuring the incorporation of radioactive phosphate (B84403) into the substrate, or a fluorescence/luminescence-based assay.

Protocol 2: In Vivo Formulation Preparation

This protocol provides a method for preparing this compound for administration to animal models.

  • Stock Solution Preparation :

    • Dissolve this compound powder in DMSO to a concentration of 12.5 mg/mL. Gentle warming or sonication may be required to aid dissolution.[2]

  • Working Solution Preparation (for a final volume of 1 mL) :

    • To 400 µL of PEG300, add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.[2]

    • Add 50 µL of Tween-80 to the mixture and mix again.[2]

    • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.[2]

  • Administration :

    • The prepared solution can be administered via the desired route (e.g., oral gavage, intraperitoneal injection). The administration volume will depend on the animal's weight and the target dosage.

Troubleshooting Guides

Issue 1: Low or No Inhibitor Activity in In Vitro Assays

Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[4]
Incorrect Concentration Verify calculations and dilutions. Perform a dose-response curve to ensure the concentration is within the active range.
Assay Conditions Optimize ATP and substrate concentrations. Ensure the kinase is active and the buffer conditions (pH, cofactors) are optimal.
Compound Precipitation Visually inspect solutions for precipitates. Consider using a lower final concentration or a different solvent system for the final dilution.

Issue 2: Inconsistent Results Between Experiments

Possible Cause Troubleshooting Steps
Reagent Variability Use fresh reagents. Qualify new batches of reagents (e.g., serum, media) before use in critical experiments.
Pipetting Errors Calibrate pipettes regularly. Use a master mix for reagent addition to minimize well-to-well variability.
Cell-Based Factors Use cells at a consistent passage number and confluency. Regularly test for mycoplasma contamination.

Issue 3: Poor In Vivo Efficacy

Possible Cause Troubleshooting Steps
Poor Bioavailability Optimize the formulation to improve solubility and absorption. Consider alternative administration routes.
Rapid Metabolism Conduct pharmacokinetic studies to determine the inhibitor's half-life in vivo. Adjust dosing frequency accordingly.
Insufficient Dose Perform a dose-escalation study to identify a more effective dose.

Visualizations

Pantothenate_Kinase_Pathway Pantothenate to Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (PanK1, PanK2, PanK3) Pantothenate->PanK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS + Cysteine + ATP PP_Cysteine 4'-Phosphopantothenoyl-cysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PP_Cysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT + ATP Dephospho_CoA Dephospho-CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK + ATP CoA Coenzyme A PanK->Phosphopantothenate PPCS->PP_Cysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA Inhibitor This compound Inhibitor->PanK

Caption: The biosynthetic pathway from pantothenate to coenzyme A, with the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies stock_prep Prepare Stock Solution (DMSO) working_dil Prepare Working Dilutions stock_prep->working_dil treatment Inhibitor Treatment working_dil->treatment cell_culture Cell Culture/ Enzyme Assay Setup cell_culture->treatment analysis_invitro Data Analysis (e.g., IC50 determination) treatment->analysis_invitro formulation Prepare In Vivo Formulation (e.g., DMSO/PEG300/Tween-80/Saline) dosing Animal Dosing (Dose-ranging study) formulation->dosing monitoring Monitor Animals (e.g., for efficacy and toxicity) dosing->monitoring analysis_invivo Data Analysis (e.g., PK/PD) monitoring->analysis_invivo

References

Mitigating the impact of Pantothenate kinase-IN-2 on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pantothenate kinase-IN-2 (PANK-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of PANK-IN-2 on cell viability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of Pantothenate kinase 1 and 3 (PanK1/3).[1] PanK is the first and rate-limiting enzyme in the biosynthetic pathway of Coenzyme A (CoA), an essential cofactor for numerous cellular processes, including the citric acid cycle, fatty acid metabolism, and protein acetylation.[2][3][4] By inhibiting PanK1/3, PANK-IN-2 effectively reduces the intracellular pool of CoA.

Q2: Why am I observing a significant decrease in cell viability after treating my cells with PANK-IN-2?

A2: The decrease in cell viability is an expected consequence of PanK1/3 inhibition by PANK-IN-2. The resulting depletion of Coenzyme A disrupts critical metabolic pathways that are essential for cellular energy production and survival.[3][4][5] This can lead to mitochondrial dysfunction, increased oxidative stress, and ultimately, cell death.

Q3: What are the expected IC50 values for PANK-IN-2?

A3: PANK-IN-2 has been reported to have IC50 values of 0.14 µM for PanK1 and 0.36 µM for PanK3 in biochemical assays.[1] However, the effective concentration in cell-based assays (EC50) for inducing a phenotype or affecting cell viability can vary depending on the cell type, experimental conditions, and the specific endpoint being measured.

Q4: Are there any general recommendations for working with PANK-IN-2 in cell culture?

A4: Yes. Due to its potent nature, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.[6] It is also recommended to include appropriate vehicle controls (e.g., DMSO) at the same final concentration used for PANK-IN-2 dilutions.[7] Ensure the final solvent concentration is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using PANK-IN-2 in cell viability experiments.

Problem Potential Cause Suggested Solution
Higher than expected cell death at low PANK-IN-2 concentrations. High sensitivity of the cell line: Some cell lines may be particularly dependent on the metabolic pathways regulated by CoA.- Perform a more granular dose-response experiment with lower concentrations of PANK-IN-2 to identify a suitable working concentration.- Consider using one of the mitigation strategies outlined below to improve cell tolerance.
Solvent toxicity: The solvent used to dissolve PANK-IN-2 (e.g., DMSO) may be toxic to the cells at the concentration used.- Ensure the final concentration of the solvent in the culture medium is as low as possible (ideally ≤ 0.1%).- Run a vehicle-only control to assess the effect of the solvent on cell viability.[7]
Compound instability: PANK-IN-2 may be unstable under your experimental conditions, leading to the formation of toxic degradation products.- Prepare fresh dilutions of PANK-IN-2 from a frozen stock for each experiment.- Protect the compound from light and minimize freeze-thaw cycles.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect cellular response to PANK-IN-2.- Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density across all experiments.- Use the same batch of media and supplements for the duration of the study.
Inaccurate compound concentration: Errors in serial dilutions can lead to significant variability in the final concentration of PANK-IN-2.- Carefully calibrate pipettes and use proper pipetting techniques.- Prepare a fresh dilution series for each experiment.
No significant effect on cell viability at expected concentrations. Low sensitivity of the cell line: The cell line may have compensatory mechanisms or rely on PanK isoforms not inhibited by PANK-IN-2.- Confirm the expression of PanK1 and/or PanK3 in your cell line.- Increase the concentration of PANK-IN-2 in your dose-response experiment.- Extend the incubation time with the inhibitor.
Compound precipitation: PANK-IN-2 may have precipitated out of the culture medium.- Visually inspect the culture medium for any signs of precipitation.- Consider using a solubilizing agent, but validate its compatibility with your assay.

Mitigation Strategies to Improve Cell Viability

In experiments where the primary goal is to study the effects of PanK1/3 inhibition without causing immediate and widespread cell death, the following strategies can be employed to mitigate the impact of PANK-IN-2 on cell viability.

Co-treatment with Pantethine (B1678406)

Pantethine is a precursor in the Coenzyme A biosynthetic pathway and can be converted to pantetheine, bypassing the PanK-catalyzed step. Supplementing the culture medium with pantethine may help replenish intracellular CoA levels and rescue cells from the effects of PANK-IN-2.[8][9][10][11][12]

Supplementation with L-Carnitine

CoA depletion can impair fatty acid metabolism and lead to mitochondrial dysfunction. L-carnitine plays a crucial role in transporting fatty acids into the mitochondria for beta-oxidation.[13][14][15][16] Supplementation with L-carnitine may help support mitochondrial function and reduce cellular stress.

Addition of N-Acetylcysteine (NAC)

Mitochondrial dysfunction is often associated with increased production of reactive oxygen species (ROS), leading to oxidative stress. N-acetylcysteine is a precursor to the antioxidant glutathione (B108866) and can help scavenge ROS, thereby protecting cells from oxidative damage.[1][2][17][18][[“]]

Summary of Mitigation Strategies and Recommended Starting Concentrations:

Strategy Mechanism of Action Recommended Starting Concentration
PantethineBypasses PanK to replenish Coenzyme A100-200 µM[10]
L-CarnitineSupports mitochondrial fatty acid oxidation1-5 mM
N-Acetylcysteine (NAC)Reduces oxidative stress as a glutathione precursor1-10 mM

Experimental Protocols

Protocol 1: Determining the EC50 of PANK-IN-2 on Cell Viability

Objective: To determine the concentration of PANK-IN-2 that reduces cell viability by 50% (EC50) in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PANK-IN-2 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of PANK-IN-2 in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of PANK-IN-2.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-only control wells (representing 100% viability) and plot the results as percent viability versus the log of the PANK-IN-2 concentration. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Mitigation of PANK-IN-2 Induced Cytotoxicity with Pantethine

Objective: To assess the ability of pantethine to rescue cells from PANK-IN-2-induced cell death.

Materials:

  • Same as Protocol 1

  • Pantethine stock solution (e.g., 100 mM in sterile water)

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Treatment Media:

    • Prepare a fixed, cytotoxic concentration of PANK-IN-2 (e.g., 2x the EC50 value determined in Protocol 1) in complete culture medium.

    • In separate tubes, prepare a serial dilution of pantethine in complete culture medium.

    • Prepare co-treatment media containing the fixed concentration of PANK-IN-2 and the serial dilutions of pantethine.

    • Include controls: vehicle only, PANK-IN-2 only, and pantethine only at the highest concentration.

  • Treatment: Add 100 µL of the respective treatment media to the wells.

  • Incubation and Assay: Incubate the plate and perform the cell viability assay as described in Protocol 1.

  • Data Analysis: Plot the percent viability against the pantethine concentration to determine the extent of the rescue effect.

Visualizations

PANK_IN_2_Mechanism cluster_pathway Coenzyme A Biosynthesis Pathway cluster_downstream Downstream Cellular Processes Pantothenate Pantothenate PanK1/3 PanK1/3 Pantothenate->PanK1/3 Substrate 4'-Phosphopantothenate 4'-Phosphopantothenate PanK1/3->4'-Phosphopantothenate Catalyzes ... ... 4'-Phosphopantothenate->... Coenzyme A Coenzyme A TCA_Cycle TCA Cycle Coenzyme A->TCA_Cycle Fatty_Acid_Metabolism Fatty Acid Metabolism Coenzyme A->Fatty_Acid_Metabolism ...->Coenzyme A PANK_IN_2 This compound PANK_IN_2->PanK1/3 Inhibits Cell_Viability Cell Viability TCA_Cycle->Cell_Viability Fatty_Acid_Metabolism->Cell_Viability

Caption: Mechanism of PANK-IN-2 action on the Coenzyme A biosynthesis pathway.

Mitigation_Workflow Start Decreased Cell Viability with PANK-IN-2 Assess_Toxicity Assess for non-specific toxicity Start->Assess_Toxicity Mitigation_Choice Choose Mitigation Strategy Assess_Toxicity->Mitigation_Choice Pantethine Pantethine Supplementation (Replenish CoA) Mitigation_Choice->Pantethine L_Carnitine L-Carnitine Supplementation (Support Mitochondria) Mitigation_Choice->L_Carnitine NAC N-Acetylcysteine (NAC) (Reduce Oxidative Stress) Mitigation_Choice->NAC Optimize_Concentration Optimize Co-treatment Concentration Pantethine->Optimize_Concentration L_Carnitine->Optimize_Concentration NAC->Optimize_Concentration Evaluate_Rescue Evaluate Rescue Effect Optimize_Concentration->Evaluate_Rescue Success Cell Viability Improved Evaluate_Rescue->Success Yes Re-evaluate Re-evaluate Strategy Evaluate_Rescue->Re-evaluate No Re-evaluate->Mitigation_Choice

Caption: Workflow for mitigating PANK-IN-2 impact on cell viability.

References

Technical Support Center: Enhancing the Potency of Pantothenate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of Pantothenate kinase (PanK) inhibitors, including compounds like Pantothenate kinase-IN-2.

Frequently Asked Questions (FAQs)

Q1: My PanK inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What are the potential reasons and solutions?

A: This is a common challenge. Several factors can contribute to this discrepancy:

  • Cell Permeability: The inhibitor may have poor membrane permeability.

    • Troubleshooting:

      • Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area).

      • Consider formulation strategies, such as the use of permeabilizing agents (use with caution as they can have off-target effects) or encapsulation in nanocarriers.

      • Synthesize analogs with improved lipophilicity, but be mindful of the potential for increased off-target effects.

  • Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting:

      • Co-incubate with known efflux pump inhibitors to see if cellular potency is restored.

      • Design analogs that are not recognized by efflux pumps.

  • Cellular Metabolism: The inhibitor could be rapidly metabolized by the cell into an inactive form.

    • Troubleshooting:

      • Perform metabolic stability assays using liver microsomes or hepatocytes.

      • Identify metabolic hotspots on the molecule and modify the structure to block metabolism.

  • High Intracellular ATP Concentration: The intracellular concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). If your inhibitor is ATP-competitive, it will face significant competition in the cellular environment.[1]

    • Troubleshooting:

      • Determine the mechanism of inhibition. If it is ATP-competitive, you may need to develop a more potent inhibitor to overcome the high ATP levels.

      • Explore inhibitors with a non-ATP-competitive mechanism of action, such as allosteric inhibitors.[2]

  • Target Engagement: The inhibitor may not be reaching and binding to PanK within the cell.

    • Troubleshooting:

      • Perform target engagement assays, such as cellular thermal shift assays (CETSA), to confirm that the inhibitor binds to PanK in cells.[3]

Q2: How can I determine the mechanism of action of my PanK inhibitor?

A: Understanding the mechanism of inhibition is crucial for optimizing its potency. You can determine the mechanism through enzyme kinetics studies:

  • Vary the concentration of one substrate (e.g., pantothenate) while keeping the other (ATP) at a saturating concentration, and vice versa.

  • Measure the initial reaction rates at different inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

The type of inhibition can be identified by the changes in Vmax and Km:

  • Competitive Inhibition: The inhibitor binds to the same site as the substrate. This can be overcome by increasing the substrate concentration.[1][4] Vmax remains the same, but the apparent Km increases.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity.[4] Vmax decreases, but Km remains the same.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5] Both Vmax and Km decrease.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Both Vmax and Km are affected.[5]

Q3: What are the different isoforms of Pantothenate Kinase, and should I be targeting a specific one?

A: In mammals, there are four main isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three genes.[6] These isoforms have different tissue distributions and regulatory properties. For example, PanK2 is primarily mitochondrial and its mutations are linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN).[7][8] The different isoforms also exhibit varying sensitivities to feedback inhibition by CoA and its thioesters.[9]

The choice of which isoform to target depends on the therapeutic goal. For PKAN, activators of PanK1 and PanK3 are being explored to compensate for the defective PanK2.[10][11][12] For other applications, isoform-selective inhibitors may be desirable to minimize off-target effects.

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound
Potential Cause Troubleshooting Steps
Assay Conditions Ensure consistent buffer composition, pH, temperature, and incubation times.
Enzyme Activity Use a consistent source and batch of recombinant PanK. Verify the specific activity of the enzyme before each experiment.
Substrate Concentrations IC50 values for competitive inhibitors are dependent on substrate concentration. Use substrate concentrations at or below the Km value for accurate determination.[5]
Inhibitor Purity and Stability Verify the purity of this compound using techniques like HPLC-MS. Assess its stability in the assay buffer.
Data Analysis Use a consistent data analysis method and software for calculating IC50 values. Ensure the dose-response curve has a sufficient number of data points.
Problem: Low in vivo efficacy despite good in vitro potency
Potential Cause Troubleshooting Steps
Pharmacokinetics (PK) Perform PK studies to determine the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. A short half-life or poor bioavailability can limit efficacy.
Target Engagement in vivo Use techniques like positron emission tomography (PET) with a radiolabeled inhibitor or measure downstream biomarkers to confirm target engagement in the target tissue.
Off-target Effects The inhibitor may have off-target effects that counteract its intended therapeutic effect. Perform broader kinase profiling and other safety pharmacology studies.
Development of Resistance In chronic dosing studies, resistance can develop through mutations in the target enzyme or upregulation of compensatory pathways.[13]

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds against PanK Isoforms

CompoundPanK1β IC50 (nM)PanK2 IC50 (nM)PanK3 IC50 (nM)Reference
This compound140-360
Compound 770 ± 1.192 ± 2.025 ± 1.8
PZ-2891 (Human)40.2 ± 4.40.7 ± 0.081.3 ± 0.2[3]
PZ-2891 (Mouse)48.7 ± 5.11.0 ± 0.11.9 ± 0.2[3]

Table 2: Kinetic Parameters for PanK3

SubstrateKm (µM)Reference
ATP311 ± 53[6]
Pantothenate14 ± 0.1[6]

Experimental Protocols

Protocol 1: Radiometric Pantothenate Kinase Activity Assay

This assay measures the incorporation of radiolabeled pantothenate into 4'-phosphopantothenate.

Materials:

  • Recombinant human PanK enzyme

  • Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • ATP solution

  • D-[1-¹⁴C]pantothenate

  • Test inhibitor (e.g., this compound)

  • 10% (v/v) acetic acid

  • DE81 ion-exchange filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and D-[1-¹⁴C]pantothenate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the PanK enzyme.

  • Incubate the reaction at 37°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10% acetic acid.

  • Spot an aliquot of the reaction mixture onto a DE81 filter paper.

  • Wash the filter paper to remove unreacted [¹⁴C]pantothenate.

  • Dry the filter paper and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.[14]

Protocol 2: Luminescence-Based Pantothenate Kinase Activity Assay

This is a high-throughput screening (HTS) compatible assay that measures ATP consumption.

Materials:

  • Recombinant human PanK enzyme

  • Assay buffer (as above)

  • ATP and pantothenate solutions

  • Test inhibitor

  • Commercially available kit to measure remaining ATP (e.g., Kinase-Glo®)

Procedure:

  • Set up the kinase reaction as described in Protocol 1 (using non-radiolabeled pantothenate).

  • After the incubation period, add the ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition and determine the IC50 value.[6]

Visualizations

signaling_pathway cluster_CoA_Biosynthesis Coenzyme A Biosynthesis cluster_Inhibition Inhibition Pathways Pantothenate Pantothenate PanK PanK Pantothenate->PanK Substrate 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate Product Downstream Enzymes Downstream Enzymes 4'-Phosphopantothenate->Downstream Enzymes CoA CoA Downstream Enzymes->CoA Pantothenate_kinase_IN_2 Pantothenate_kinase_IN_2 Pantothenate_kinase_IN_2->PanK Inhibition Acetyl_CoA Acetyl_CoA Acetyl_CoA->PanK Feedback Inhibition

Caption: Overview of the Coenzyme A biosynthetic pathway and points of inhibition.

experimental_workflow Start Start Biochemical_Assay Biochemical Assay (e.g., Radiometric, Luminescence) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay Determine_IC50->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (Enzyme Kinetics) Determine_IC50->Mechanism_of_Action Assess_Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Assess_Cellular_Potency In_vivo_Studies In vivo Efficacy Studies Assess_Cellular_Potency->In_vivo_Studies End End In_vivo_Studies->End

Caption: A typical workflow for the evaluation of a PanK inhibitor.

logical_relationship High_Potency_in_vitro High Potency in vitro Low_Potency_in_cellulo Low Potency in cellulo High_Potency_in_vitro->Low_Potency_in_cellulo Potential_Causes Potential Causes Low_Potency_in_cellulo->Potential_Causes Poor_Permeability Poor Cell Permeability Potential_Causes->Poor_Permeability Efflux Efflux Pump Substrate Potential_Causes->Efflux Metabolism Rapid Cellular Metabolism Potential_Causes->Metabolism ATP_Competition High Intracellular ATP Competition Potential_Causes->ATP_Competition

References

Validation & Comparative

A Comparative Guide to Pantothenate Kinase (PanK) Inhibitors: Benchmarking Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pantothenate kinase-IN-2 with other known inhibitors of Pantothenate kinase (PanK), a key regulatory enzyme in the Coenzyme A (CoA) biosynthetic pathway. Dysregulation of PanK activity is implicated in various diseases, including neurodegeneration and metabolic disorders, making it a critical target for therapeutic development. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers in selecting the appropriate tools for their studies.

Quantitative Comparison of PanK Inhibitors

The following table summarizes the in vitro potency of this compound and other selected PanK modulators against various human PanK isoforms. This data, compiled from multiple sources, allows for a direct comparison of their inhibitory activities.

CompoundPanK1β IC₅₀ (nM)PanK2 IC₅₀ (nM)PanK3 IC₅₀ (nM)Notes
This compound 140 ND360 A potent inhibitor of PanK1 and PanK3.[1]
PZ-289140.20.71.3An orally bioavailable and brain-penetrant PanK modulator. It acts as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.[2][3][4] It has been shown to increase CoA levels in the liver and brain of mice and shows therapeutic potential for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[5]
Pantothenate Kinase Inhibitor (PANKi)709225A reversible inhibitor of PanK that binds to the ATP-PanK3 complex. It has been shown to inhibit CoA biosynthesis in C3A cells.[6]
Acetyl-CoA (endogenous inhibitor)~5,000~100~1,000A natural feedback inhibitor of PanK isoforms. The IC₅₀ values vary significantly between isoforms, with PanK2 being the most sensitive.[7][8]

ND: Not Determined

Coenzyme A Biosynthesis Pathway

Pantothenate kinase catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5). Understanding this pathway is crucial for contextualizing the mechanism of action of PanK inhibitors.

CoA_Biosynthesis cluster_0 Cytosol / Mitochondrial Intermembrane Space Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) (Rate-limiting step) Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA COASY (PPAT domain) CoA Coenzyme A (CoA) Dephospho_CoA->CoA COASY (DPCK domain) PanK_IN_2 This compound PanK_IN_2->Phosphopantothenate PZ_2891 PZ-2891 PZ_2891->Phosphopantothenate PANKi PANKi PANKi->Phosphopantothenate

Coenzyme A biosynthesis pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to provide a framework for the replication and validation of the presented data.

Radiochemical Pantothenate Kinase Assay

This assay directly measures the enzymatic activity of PanK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate, pantothenate.

Materials:

  • Purified PanK enzyme (isoform of interest)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Pantothenate

  • Kinase assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, pantothenate, and the purified PanK enzyme.

  • Add the test compound at various concentrations or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a small aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry completely.

  • Place the dried paper into a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This high-throughput assay measures PanK activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal that is inversely proportional to kinase activity.

Materials:

  • Purified PanK enzyme

  • ATP

  • Pantothenate

  • Kinase assay buffer

  • Test compounds in DMSO

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Dispense the test compounds at various concentrations and controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) into the wells of the multi-well plate.

  • Add the PanK enzyme and pantothenate substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).

  • Add the luminescence-based kinase assay reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and IC₅₀ values based on the reduction in the luminescent signal in the presence of the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target PanK isoform

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer containing protease inhibitors

  • Equipment for heat treatment (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against the PanK isoform and a loading control)

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle control and incubate under normal cell culture conditions for a specific duration.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication) to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of the soluble PanK isoform in each sample using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble PanK as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Experimental Workflow for PanK Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel PanK inhibitors, from initial screening to in vivo validation.

experimental_workflow cluster_Discovery Discovery & Initial Characterization cluster_Cellular Cellular & In Vitro Characterization cluster_InVivo In Vivo Validation HTS High-Throughput Screening (HTS) (e.g., Luminescence Assay) Hit_Validation Hit Validation & Potency Determination (Radiochemical Assay) HTS->Hit_Validation Primary Hits Selectivity Isoform Selectivity Profiling Hit_Validation->Selectivity Validated Hits Target_Engagement Target Engagement Confirmation (CETSA) Selectivity->Target_Engagement Potent & Selective Hits Cellular_Activity Cellular Activity Assessment (CoA Biosynthesis Inhibition) Target_Engagement->Cellular_Activity Toxicity In Vitro Toxicity Assays Cellular_Activity->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Lead Candidates Efficacy In Vivo Efficacy Studies (Disease Models) PK_PD->Efficacy

A typical workflow for PanK inhibitor discovery.

References

A Comparative Guide to the Inhibitory Activity of Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Pantothenate kinase-IN-2 with other known inhibitors of Pantothenate kinases (PanKs). The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in areas such as neurodegeneration, metabolic disorders, and infectious diseases, where PanK plays a crucial role.

Pantothenate kinases are essential enzymes that catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The dysregulation of PanK activity has been implicated in various diseases, including Pantothenate Kinase-Associated Neurodegeneration (PKAN), making these enzymes attractive targets for therapeutic intervention.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound and other small molecule inhibitors is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorPanK1β (IC50)PanK2 (IC50)PanK3 (IC50)Reference
This compound 0.14 µM (140 nM)Data not available0.36 µM (360 nM)[1]
PZ-289140.2 nM0.7 nM1.3 nM[2]
Compound 7 (tricyclic)70 nM92 nM25 nM[3]

Note: Lower IC50 values indicate greater potency.

As the data indicates, this compound is a potent inhibitor of PanK1 and PanK3.[1] In comparison, PZ-2891 demonstrates exceptionally high potency against all three major human isoforms, with particularly strong activity against PanK2 and PanK3.[2] Compound 7, a tricyclic molecule, also shows broad-spectrum inhibitory activity against all three isoforms with notable potency.[3] The lack of available data for this compound against PanK2 limits a complete comparative assessment of its isoform selectivity.

Signaling Pathway and Experimental Workflow

To understand the context of PanK inhibition, it is crucial to visualize the CoA biosynthesis pathway and the experimental workflow used to validate the inhibitory activity of compounds like this compound.

CoA Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK ATP ATP ATP->PanK ADP ADP PanK->ADP Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Cysteine Cysteine Cysteine->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA Inhibitor PanK Inhibitor (e.g., this compound) Inhibitor->PanK

Coenzyme A biosynthesis pathway with the point of inhibition.

The diagram above illustrates the sequential enzymatic steps in the biosynthesis of Coenzyme A, starting from pantothenate (Vitamin B5). Pantothenate kinase (PanK) catalyzes the initial, rate-limiting step. Inhibitors like this compound block this step, thereby preventing the downstream synthesis of CoA.

Inhibitory Activity Validation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Enzyme Purified PanK Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate [3H]-Pantothenate & ATP Substrate->Incubation Inhibitor This compound (or alternative) Inhibitor->Incubation Quench Quench Reaction Incubation->Quench Separation Separate Product from Substrate (e.g., Ion-exchange chromatography) Quench->Separation Detection Quantify Radiolabeled Product (Scintillation Counting) Separation->Detection IC50 Calculate IC50 Value Detection->IC50

General workflow for validating PanK inhibitory activity.

This workflow outlines the key steps involved in a radiometric assay to determine the inhibitory potency of a compound against PanK. The process involves incubating the enzyme with its substrates and the inhibitor, followed by separation and quantification of the radiolabeled product to calculate the IC50 value.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the inhibitory activity of Pantothenate kinase inhibitors.

Radiometric Pantothenate Kinase Assay

This assay directly measures the enzymatic activity of PanK by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP into pantothenate.

Materials:

  • Purified human PanK isoforms (PanK1β, PanK2, PanK3)

  • [³H]-Pantothenate (or [¹⁴C]-Pantothenate)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • DE-81 ion-exchange filter paper

  • Wash buffers (e.g., ammonium (B1175870) formate)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and the purified PanK enzyme in a microcentrifuge tube.

  • Add the inhibitor compound at various concentrations (typically a serial dilution) to the reaction mixture. A control reaction with DMSO (vehicle) should be included.

  • Initiate the enzymatic reaction by adding [³H]-Pantothenate.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a small aliquot of the reaction mixture onto a DE-81 filter paper.

  • Wash the filter papers extensively with wash buffers to remove unreacted [³H]-Pantothenate and [³H]-ATP. The phosphorylated product, [³H]-4'-phosphopantothenate, will remain bound to the ion-exchange paper.

  • Dry the filter papers and place them in scintillation vials containing a scintillation cocktail.

  • Quantify the amount of radioactivity on each filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Coupled Enzyme Assay (Alternative Method)

This is a non-radioactive method that measures PanK activity by coupling the production of ADP to a detectable spectrophotometric or fluorometric signal.

Materials:

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl₂, pantothenate, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the PanK enzyme and the inhibitor compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • The ADP produced by the PanK reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which in turn is used by lactate dehydrogenase to oxidize NADH to NAD⁺.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • The rate of the reaction is proportional to the PanK activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the radiometric assay.

This guide provides a foundational understanding of the inhibitory profile of this compound in comparison to other known inhibitors. The detailed experimental protocols and visual representations of the underlying biological and experimental processes are intended to facilitate further research and drug development efforts targeting the pantothenate kinase family of enzymes.

References

A Comparative Analysis of Pantothenate Kinase-IN-2 and PZ-2891 in Preclinical Models of Pantothenate Kinase-Associated Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of two molecular agents, Pantothenate kinase-IN-2 and PZ-2891, in the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN) models. This analysis is based on currently available preclinical data.

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, inherited neurodegenerative disorder characterized by mutations in the PANK2 gene, leading to a deficiency in coenzyme A (CoA) biosynthesis.[1] Therapeutic strategies largely focus on restoring CoA levels in the brain. This guide compares two investigational compounds, this compound and PZ-2891, based on their distinct mechanisms of action and available efficacy data in PKAN models.

Overview of Investigated Compounds

PZ-2891 is a brain-penetrant, allosteric activator of pantothenate kinases (PANKs).[2][3] Its primary mechanism involves activating the PANK1 and PANK3 isoforms, thereby bypassing the deficient PANK2 enzyme and increasing CoA synthesis.[4] At lower, activating concentrations, it helps to overcome the natural feedback inhibition of PANKs by acetyl-CoA.[2] Conversely, at high concentrations, it can act as an orthosteric inhibitor.[4]

This compound is characterized as a potent inhibitor of Pantothenate kinase 1 (PanK1) and Pantothenate kinase 3 (PanK3).[5] While it has been noted as a "promising agent for PKAN," the precise therapeutic rationale and mechanism for a PanK1/3 inhibitor in a disease caused by PANK2 deficiency are not well-documented in available literature.[5] There is a notable absence of published in vivo efficacy data for this compound in PKAN models.

Comparative Efficacy in PKAN Animal Models

Significant preclinical data exists for PZ-2891 in a mouse model of PKAN. This model utilizes a neuron-specific knockout of both Pank1 and Pank2 genes, which results in a severe phenotype that recapitulates aspects of PKAN, including reduced brain CoA, impaired locomotor activity, weight loss, and premature death.[5] In contrast, there is no available in vivo data for this compound in any PKAN model.

CompoundPKAN ModelKey Efficacy EndpointsOutcome
PZ-2891 Neuron-specific Pank1/Pank2 double knockout miceMedian Survival Treated: ~150 days vs. Untreated: 52 days[4]
Body Weight Immediate weight gain observed in treated mice[4]
Locomotor Activity Significant improvement in movement in treated mice[4][5]
Brain Coenzyme A Levels Oral administration increased CoA levels in the brain[2][3]
This compound No Data AvailableNo Data AvailableNo Data Available

Mechanism of Action and Biochemical Activity

The two compounds exhibit opposing actions on the key enzymes of the CoA biosynthesis pathway.

CompoundTarget(s)Mechanism of ActionReported Potency (IC50)
PZ-2891 PANK1, PANK2, PANK3Allosteric activator at low concentrations, overcoming acetyl-CoA feedback inhibition. Orthosteric inhibitor at high concentrations.hPANK1β: 40.2 nM, hPANK2: 0.7 nM, hPANK3: 1.3 nM
This compound PanK1, PanK3InhibitorPanK1: 0.14 µM, PanK3: 0.36 µM[5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the CoA biosynthesis pathway and the experimental approach used to evaluate PZ-2891.

CoA_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway cluster_intervention Therapeutic Intervention Pantothenate Pantothenate (Vitamin B5) PANKs PANK1, PANK2, PANK3 Pantothenate->PANKs ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS + Cysteine + ATP PANKs->Phosphopantothenate PPCDC PPCDC PPCS->PPCDC PPAT PPAT PPCDC->PPAT + ATP DPCK DPCK PPAT->DPCK + ATP CoA Coenzyme A DPCK->CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA Acetyl_CoA->PANKs Feedback Inhibition PZ_2891 PZ-2891 (Activator) PZ_2891->PANKs Activates PANK1/3 Overcomes Inhibition PKAN_IN_2 This compound (Inhibitor) PKAN_IN_2->PANKs Inhibits PANK1/3 PKAN PKAN (PANK2 Deficiency) PKAN->PANKs Loss of Function

Caption: Coenzyme A biosynthesis pathway and points of intervention for PZ-2891 and this compound.

PZ2891_Experimental_Workflow cluster_model PKAN Mouse Model Generation cluster_treatment Treatment Protocol cluster_endpoints Efficacy Endpoint Analysis Model Neuron-specific Pank1/Pank2 Double Knockout Treatment Oral Gavage Administration Model->Treatment Survival Survival Monitoring Treatment->Survival Weight Body Weight Measurement Treatment->Weight Locomotion Locomotor Activity Assessment Treatment->Locomotion CoA_Levels Brain CoA Level Quantification Treatment->CoA_Levels PZ2891 PZ-2891 PZ2891->Treatment Vehicle Vehicle Control Vehicle->Treatment

References

A Comparative Analysis of Pantothenate Kinase Modulators: Pantothenate kinase-IN-2 and BBP-671

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the modulation of pantothenate kinase (PanK) presents a therapeutic avenue for a range of metabolic and neurodegenerative disorders. This guide provides a detailed comparison of two distinct modulators: Pantothenate kinase-IN-2, a potent inhibitor, and BBP-671, an allosteric activator. This analysis is based on available preclinical and clinical data to inform future research and development efforts.

Executive Summary

This compound and BBP-671 represent opposing approaches to modulating the coenzyme A (CoA) biosynthesis pathway. This compound is a potent dual inhibitor of PanK1 and PanK3 isoforms. In contrast, BBP-671 was developed as an allosteric activator of PanK to increase CoA levels. While preclinical and early clinical data for BBP-671 showed promise in target engagement, its clinical development for Pantothenate Kinase-Associated Neurodegeneration (PKAN) was halted due to an inability to establish a safe and effective therapeutic window. This guide will delve into the efficacy, mechanism of action, and available experimental data for both compounds.

Data Presentation: Quantitative Efficacy Comparison

ParameterThis compoundBBP-671
Target(s) Pantothenate kinase 1 (PanK1), Pantothenate kinase 3 (PanK3)Pantothenate kinases
Mechanism of Action InhibitorAllosteric Activator
IC50 (PanK1) 0.14 µM[1]Not Applicable
IC50 (PanK3) 0.36 µM[1]Not Applicable
Clinical Development Status PreclinicalClinical trial for PKAN discontinued[2]
Key Clinical Findings Not Applicable- Detected in plasma and cerebrospinal fluid, indicating blood-brain barrier penetration.[3] - Increased whole blood acetyl-CoA levels, demonstrating proof of mechanism.[3] - Generally well-tolerated in healthy volunteers in a Phase 1 study.[3] - High variability in blood concentration levels in human subjects.[2] - Inability to identify a clinical trial dose that balanced safety and potential efficacy.[2]

Mechanism of Action and Signaling Pathway

Pantothenate kinase is the first and rate-limiting enzyme in the biosynthesis of coenzyme A (CoA).[4] CoA is an essential cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[4] Both this compound and BBP-671 target PanK but with opposing effects on the CoA biosynthesis pathway.

  • This compound acts as an inhibitor, blocking the phosphorylation of pantothenate (Vitamin B5). This would lead to a decrease in the downstream production of CoA.

  • BBP-671 is an allosteric activator designed to increase the activity of PanK, thereby boosting the production of CoA.[5] This was intended to be a therapeutic strategy for diseases characterized by CoA deficiency, such as PKAN.[5][6]

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_modulators Pharmacological Modulators Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) CoA Coenzyme A (CoA) Phosphopantothenate->CoA Downstream Enzymes PankIN2 This compound Pantothenate Kinase (PanK) Pantothenate Kinase (PanK) PankIN2->Pantothenate Kinase (PanK) Inhibits BBP671 BBP-671 BBP671->Pantothenate Kinase (PanK) Activates experimental_workflow cluster_workflow In Vitro PanK Inhibition Assay Workflow A 1. Prepare Reagents (PanK Enzyme, Substrates, Inhibitor) B 2. Initiate Kinase Reaction (Incubate at 37°C) A->B C 3. Quench Reaction B->C D 4. Separate Product from Substrate C->D E 5. Quantify Product Formation D->E F 6. Calculate % Inhibition and Determine IC50 E->F

References

Navigating the Coenzyme A Maze: A Comparative Guide to Alternative Biosynthesis Inhibition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial and therapeutic agents has led to a keen interest in the essential metabolic pathway of coenzyme A (CoA) biosynthesis. While targeting pantothenate kinase (PanK), the first enzyme in the pathway, has been a primary focus, alternative strategies aimed at downstream enzymes are emerging as promising avenues for inhibitor development. This guide provides an objective comparison of inhibitory strategies targeting four key enzymes downstream of PanK: Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), 4'-Phosphopantetheine (B1211885) Adenylyltransferase (PPAT), and Dephospho-CoA Kinase (DPCK).

This comparative analysis summarizes the performance of representative inhibitors, supported by experimental data, to aid in the evaluation of these alternative therapeutic strategies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

The Coenzyme A Biosynthesis Pathway: Beyond Pantothenate Kinase

The biosynthesis of CoA is a five-step enzymatic pathway crucial for numerous cellular processes, including the citric acid cycle and fatty acid metabolism. Following the initial phosphorylation of pantothenate (Vitamin B5) by PanK, four subsequent enzymes—PPCS, PPCDC, PPAT, and DPCK—catalyze the remaining steps to produce CoA. Each of these enzymes presents a viable target for the development of specific inhibitors.

Coenzyme_A_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis.

Comparative Analysis of Inhibitor Strategies

The following sections provide a detailed comparison of inhibitors targeting PPCS, PPCDC, PPAT, and DPCK. Quantitative data on inhibitor potency is summarized in tables, followed by descriptions of their mechanisms of action and detailed experimental protocols.

Phosphopantothenoylcysteine Synthetase (PPCS) Inhibition

PPCS catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine. Inhibition of this step disrupts the pathway and leads to the accumulation of the upstream intermediate.

Quantitative Data: PPCS Inhibitors
InhibitorTarget OrganismPotency (Ki/IC50)Assay TypeReference
P-CJ-CMP (activated CJ-15,801)Staphylococcus aureusKi: 13 nMEnzyme Inhibition Assay[1]
CJ-15,801 Staphylococcus aureusMIC: 6.25–50 µg/mLMinimum Inhibitory Concentration[2]
CJ-15,801 Plasmodium falciparumIC50: 39 µMParasite Growth Inhibition[2]
Mechanism of Action: CJ-15,801

The natural product CJ-15,801 acts as an antimetabolite. It is first phosphorylated by PanK to 4'-phospho-CJ-15,801 (P-CJ). P-CJ then serves as a substrate for PPCS, which, in the presence of CTP, converts it into a stable, tight-binding mimic of the reaction intermediate (P-CJ-CMP). This mimic effectively inhibits the enzyme.[1][2]

CJ-15801_Mechanism cluster_mechanism Mechanism of PPCS Inhibition by CJ-15,801 CJ-15,801 CJ-15,801 P-CJ P-CJ CJ-15,801->P-CJ PanK PPCS_active PPCS (Active) P-CJ->PPCS_active P-CJ-CMP P-CJ-CMP PPCS_inhibited PPCS (Inhibited) P-CJ-CMP->PPCS_inhibited Forms tight-binding intermediate mimic PPCS_active->P-CJ-CMP CTP

Caption: Hijacking the CoA pathway: Mechanism of CJ-15,801.

Experimental Protocol: PPCS Inhibition Assay

Objective: To determine the inhibitory activity of compounds against PPCS.

Materials:

  • Purified PPCS enzyme

  • 4'-phosphopantothenate (substrate)

  • Cysteine (substrate)

  • ATP and CTP (cofactors)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitor compound

  • Detection reagent (e.g., Malachite Green for phosphate (B84403) detection)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, 4'-phosphopantothenate, cysteine, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of ATP and CTP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Add the detection reagent (e.g., Malachite Green solution) to measure the amount of inorganic phosphate produced from ATP and CTP hydrolysis.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. To determine the Ki value, the assay is performed at varying concentrations of one substrate while keeping the other substrates and the inhibitor at fixed concentrations.[1]

Phosphopantothenoylcysteine Decarboxylase (PPCDC) Inhibition

PPCDC catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine. While a critical step, the development of specific and potent inhibitors for PPCDC is less advanced compared to other enzymes in the pathway.

Quantitative Data: PPCDC Inhibitors
Mechanism of Action: General Strategies

Inhibitor strategies for PPCDC could involve:

  • Mechanism-based inactivators: These compounds are processed by the enzyme to a reactive species that covalently modifies and inactivates the enzyme.

  • Substrate analogues: Molecules that mimic the structure of 4'-phosphopantothenoylcysteine could act as competitive inhibitors.

  • Allosteric inhibitors: Compounds that bind to a site distinct from the active site to induce a conformational change that reduces enzyme activity.

Experimental Protocol: PPCDC Enzyme Assay

Objective: To measure the activity of PPCDC and screen for inhibitors.

Materials:

  • Purified PPCDC enzyme

  • 4'-phosphopantothenoylcysteine (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Test inhibitor compound

  • Detection method (e.g., HPLC-MS to monitor substrate consumption and product formation)

  • 96-well microplate or reaction tubes

Procedure:

  • Prepare serial dilutions of the test inhibitor in the reaction buffer.

  • In a suitable reaction vessel, combine the reaction buffer and the test inhibitor.

  • Add the purified PPCDC enzyme and pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate, 4'-phosphopantothenoylcysteine.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the reaction mixture using HPLC-MS to quantify the amounts of remaining substrate and the product, 4'-phosphopantetheine.

  • Calculate the percentage of inhibition based on the reduction in product formation compared to a control without the inhibitor.

4'-Phosphopantetheine Adenylyltransferase (PPAT) Inhibition

PPAT, also known as CoaD, catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.

Quantitative Data: PPAT Inhibitors (Cycloalkyl Pyrimidines)
InhibitorTarget OrganismPotency (IC50)Assay TypeReference
Compound A S. pneumoniae< 0.02 µMBiochemical Inhibition[3]
Compound B S. pneumoniae0.02 µMBiochemical Inhibition[3]
HTS Hit S. mutans< 100 nMBiochemical Inhibition[3]
Mechanism of Action: Cycloalkyl Pyrimidines

Cycloalkyl pyrimidine (B1678525) inhibitors of PPAT are reversible and exhibit a mixed-inhibition pattern. They are competitive with respect to 4'-phosphopantetheine and uncompetitive with respect to ATP. This suggests that these inhibitors bind to the enzyme-ATP complex at a site that overlaps with the 4'-phosphopantetheine binding site.[3]

PPAT_Inhibition_Mechanism cluster_mechanism Mechanism of PPAT Inhibition by Cycloalkyl Pyrimidines PPAT PPAT PPAT_ATP PPAT-ATP Complex PPAT_ATP_Inhibitor PPAT-ATP-Inhibitor (Inactive) ATP ATP 4'-PP 4'-Phosphopantetheine 4'-PP->PPAT_ATP Competes with inhibitor Inhibitor Cycloalkyl Pyrimidine Inhibitor->PPAT_ATP Binds to E-S complex Dephospho-CoA Dephospho-CoA PPATATP PPATATP PPATATP->PPAT_ATP PPAT_ATP4'-PP PPAT_ATP4'-PP PPAT_ATP4'-PP->Dephospho-CoA Catalysis PPAT_ATPInhibitor PPAT_ATPInhibitor PPAT_ATPInhibitor->PPAT_ATP_Inhibitor

Caption: Competitive and uncompetitive inhibition of PPAT.

Experimental Protocol: PPAT Biochemical Inhibition Assay

Objective: To determine the IC50 values of inhibitors against PPAT.

Materials:

  • Purified PPAT enzyme

  • 4'-phosphopantetheine (substrate)

  • ATP (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitor compound

  • Detection system (e.g., coupled enzyme assay or mass spectrometry)

  • 96-well microplate

  • Plate reader or mass spectrometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the reaction buffer, PPAT enzyme, and the test inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding a mixture of 4'-phosphopantetheine and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.

  • Monitor the reaction progress. This can be done in a continuous assay by coupling the production of pyrophosphate to a detectable signal (e.g., using a pyrophosphatase and a phosphate detection reagent). Alternatively, for an endpoint assay, the reaction is stopped, and the amount of product (dephospho-CoA) is quantified using a method like mass spectrometry.[3]

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Dephospho-CoA Kinase (DPCK) Inhibition

DPCK, the final enzyme in the pathway, catalyzes the phosphorylation of dephospho-CoA to form CoA.

Quantitative Data: DPCK Inhibitors

A high-throughput screen against Plasmodium falciparum DPCK (PfDPCK) identified several potent and selective inhibitors.

Compound IDTarget OrganismPfDPCK IC50 (µM)P. falciparum 3D7 EC50 (µM)Human (HepG2) CC50 (µM)Selectivity Index (HepG2/3D7)Reference
Hit 1 P. falciparum1.20.8> 50> 62.5[5]
Hit 2 P. falciparum2.51.5> 50> 33.3[5]
Hit 3 P. falciparum3.12.1> 50> 23.8[5]
Mechanism of Action: DPCK Inhibitors

The specific mechanisms of action for the identified DPCK inhibitors are still under investigation. However, based on typical kinase inhibitor mechanisms, they likely act as either ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme, or as allosteric inhibitors, binding to a remote site and inducing a conformational change that prevents catalysis.

Experimental Protocol: High-Throughput Screening for DPCK Inhibitors

Objective: To identify inhibitors of DPCK from a large compound library.

Materials:

  • Recombinant DPCK enzyme

  • Dephospho-CoA (substrate)

  • ATP (substrate)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Compound library

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay to measure ADP formation)

  • High-throughput screening compatible microplates (e.g., 1536-well)

  • Automated liquid handling systems and plate readers

Procedure:

  • Dispense a small volume of the compound library solutions into the microplates.

  • Add the DPCK enzyme to all wells.

  • Add the substrate dephospho-CoA to all wells.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plates for a specified time at room temperature.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ADP formed and thus to the DPCK activity.

  • Identify "hits" as compounds that significantly reduce the luminescent signal.[5]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for DPCK Inhibitors Start Start Compound_Dispensing Dispense Compound Library Start->Compound_Dispensing Enzyme_Addition Add DPCK Enzyme Compound_Dispensing->Enzyme_Addition Substrate_Addition Add Dephospho-CoA Enzyme_Addition->Substrate_Addition Reaction_Initiation Initiate with ATP Substrate_Addition->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Hit_Identification Identify Hits Measurement->Hit_Identification End End Hit_Identification->End

References

A Comparative Guide: Chemical Inhibition vs. Genetic Knockout of Pantothenate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases, neuroscience, and drug development, understanding the intricacies of the Coenzyme A (CoA) biosynthesis pathway is paramount. Pantothenate kinases (PanKs) serve as the initial and rate-limiting step in this critical pathway, making them a key target for studying CoA-related pathologies. Two primary methodologies are employed to investigate the function of PanKs: chemical inhibition using small molecules like Pantothenate kinase-IN-2, and genetic knockout of the Pank genes. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the most appropriate strategy for their studies.

Introduction to Pantothenate Kinases and Coenzyme A Biosynthesis

Coenzyme A is an essential cofactor in all living organisms, playing a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1] The biosynthesis of CoA is a five-step enzymatic pathway that begins with the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK).[1] In mammals, there are four isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes (PANK1, PANK2, and PANK3). The activity of these isoforms is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[1] Dysregulation of PanK activity is associated with several diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurodegenerative disorder caused by mutations in the PANK2 gene.[2]

Chemical Inhibition of Pantothenate Kinase

Small molecule inhibitors offer a powerful tool for the acute and reversible modulation of enzyme activity. This compound is a potent inhibitor of PanK1 and PanK3 with IC50 values of 0.14 μM and 0.36 μM, respectively.[3] While specific in vivo and in vitro quantitative data for this compound's effects on metabolic endpoints are not extensively published, the effects of other PanK inhibitors, such as Hopantenate, have been studied and can serve as a proxy for understanding the consequences of chemical inhibition.

Advantages of Chemical Inhibition:
  • Temporal Control: Inhibitors can be added and removed to study the acute effects of PanK inhibition.

  • Dose-dependent Effects: The degree of inhibition can be titrated by varying the inhibitor concentration.

  • Broad Applicability: Inhibitors can be used across different cell lines and, if they have suitable pharmacokinetic properties, in animal models.

Disadvantages of Chemical Inhibition:
  • Off-target Effects: Small molecules can have unintended interactions with other proteins, leading to confounding results.

  • Incomplete Inhibition: Achieving complete and sustained inhibition of the target enzyme can be challenging.

  • Pharmacokinetic Challenges: Issues with solubility, stability, and bioavailability can limit in vivo applications.

Genetic Knockout of Pantothenate Kinase

Genetic knockout models, particularly in mice, provide a means to study the systemic and long-term consequences of the complete absence of a specific PanK isoform.

Advantages of Genetic Knockout:
  • High Specificity: This approach targets a single gene, minimizing off-target effects.

  • Chronic Effects: Allows for the study of the developmental and long-term physiological roles of the enzyme.

  • Disease Modeling: Can recapitulate genetic diseases like PKAN.

Disadvantages of Genetic Knockout:
  • Compensation: Other PanK isoforms may upregulate their expression or activity to compensate for the loss of one isoform, potentially masking the true phenotype.

  • Developmental Lethality: Knockout of certain combinations of Pank genes can be embryonic lethal, precluding the study of adult animals.[4]

  • Time and Cost: Generating and maintaining knockout animal lines is time-consuming and expensive.

Quantitative Comparison of Effects

The following tables summarize the quantitative data available from studies on Pank genetic knockout mice. Due to the limited published data on this compound, a direct quantitative comparison is not currently possible. The data from knockout models, however, provide a benchmark for the expected effects of potent PanK inhibition.

Table 1: Effects of PanK Knockout on Hepatic Coenzyme A Levels

GenotypeCondition% Reduction in Hepatic CoA vs. Wild-TypeReference
Pank1 knockoutFed~25%[5]
Pank1 knockoutFasted (48h)~40%[5]
Pank1/Pank2 double knockoutPostnatal Day 10~70%[6]

Table 2: Metabolic Consequences of PanK Knockout in Mice

GenotypeKey PhenotypeObservationsReference
Pank1 knockoutImpaired fatty acid oxidation and gluconeogenesisAccumulation of long-chain acyl-carnitines and triglycerides in the liver during fasting; development of hypoglycemia.[5]
Pank2 knockoutRetinal degeneration and azoospermiaProgressive photoreceptor decline and male infertility. No significant neurological phenotype under normal conditions.[7]
Pank1/Pank2 double knockoutSevere hypoglycemia and hyperketonemiaPostnatal lethality by day 17 due to impaired ketone body utilization and severe metabolic dysregulation.[6]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the Coenzyme A biosynthesis pathway and a general workflow for comparing chemical inhibitors with genetic knockouts.

CoA_Biosynthesis cluster_pank Pantothenate Kinase (PanK) Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK1, PanK2, PanK3 (ATP -> ADP) PP_Cysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->PP_Cysteine PPCS Phosphopantetheine 4'-Phosphopantetheine PP_Cysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK PanK Inhibitor This compound Inhibitor->Pantothenate Knockout Genetic Knockout (Pank1, Pank2, Pank3) Knockout->Pantothenate

Caption: Coenzyme A biosynthesis pathway and points of intervention.

Experimental_Workflow cluster_chemical Chemical Inhibition cluster_genetic Genetic Knockout cluster_analysis Comparative Analysis Inhibitor Treat cells or animals with This compound CoA_Measurement Measure CoA levels (LC-MS/MS, Enzymatic Assay) Inhibitor->CoA_Measurement Metabolic_Assays Assess metabolic function (Fatty Acid Oxidation, Gluconeogenesis) Inhibitor->Metabolic_Assays Phenotype Observe cellular/organismal phenotype Inhibitor->Phenotype Knockout Generate and phenotype Pank knockout mice Knockout->CoA_Measurement Knockout->Metabolic_Assays Knockout->Phenotype

References

A Head-to-Head Battle in Disease Models: PanK Activators Versus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Therapeutic Strategies Targeting Pantothenate Kinase

In the landscape of drug discovery for metabolic disorders, particularly Pantothenate Kinase-Associated Neurodegeneration (PKAN), two opposing strategies have emerged: the activation and inhibition of Pantothenate Kinase (PanK). This guide provides a comprehensive comparison of PanK activators and inhibitors, drawing upon available preclinical data to offer researchers, scientists, and drug development professionals a clear perspective on their respective mechanisms, efficacy, and experimental foundations.

Pantothenate kinase is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2][3][4] Mutations in the PANK2 gene, which encodes a mitochondrial isoform of the enzyme, lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain.[5][6][7] The central hypothesis in PKAN pathogenesis is that deficient PanK2 activity results in reduced CoA levels, leading to mitochondrial dysfunction and neurodegeneration.[4]

This guide will delve into the preclinical data for both PanK activators, which aim to restore CoA levels, and PanK inhibitors, which are being explored for various therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on PanK activators and inhibitors. It is important to note that direct head-to-head comparative studies are limited; therefore, this data is compiled from separate investigations.

Table 1: Preclinical Efficacy of PanK Activators in Disease Models

CompoundDisease ModelOrganismDosageKey OutcomesReference
PZ-2891 Neuronal CoA Deficiency (Pank1/Pank2 knockout)MouseOral administrationIncreased brain CoA levels, improved weight gain, increased lifespan, and enhanced locomotor activity.[4][4]
BBP-671 PKAN Mouse ModelMouseOral administrationElevated brain CoA concentrations, improved movement, and increased body weight.[8][8]
PZ-3022 Propionic Acidemia Mouse ModelMouseNot specifiedIncreased hepatic CoASH and acetyl-CoA, decreased propionyl-CoA, and improved mitochondrial function.[9][10][9][10]

Table 2: In Vitro Activity of PanK Inhibitors

CompoundPanK Isoform(s)Assay TypeIC₅₀Reference
Compound 7 (Tricyclic) PanK1β, PanK2, PanK3Radiochemical Enzyme Assay70 nM, 92 nM, 25 nM[3]
Various Compounds (e.g., 1b, 1c, 1d, 2b) S. aureus CoaAEnzyme Inhibition AssayLow micromolar range[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

CoA_Biosynthesis_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (ATP -> ADP) PanK_node PanK PPC 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->PPC PPCS PPan 4'-Phosphopantetheine PPC->PPan PPCDC dPA Dephospho-CoA PPan->dPA PPAT CoA Coenzyme A dPA->CoA DPCK Activator PanK Activator Activator->PanK_node Inhibitor PanK Inhibitor Inhibitor->PanK_node AcetylCoA Acetyl-CoA (Feedback Inhibition) AcetylCoA->PanK_node

Caption: The Coenzyme A biosynthesis pathway and points of modulation by PanK activators and inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation hts High-Throughput Screen (HTS) enzyme_assay Biochemical/Radiochemical PanK Enzyme Assay hts->enzyme_assay cell_based_assay Cell-Based CoA Measurement Assay enzyme_assay->cell_based_assay animal_model Disease Model (e.g., PKAN mouse) cell_based_assay->animal_model Lead Compound Selection pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd behavioral Behavioral & Phenotypic Analysis pk_pd->behavioral biochemical_analysis Tissue CoA Level Measurement behavioral->biochemical_analysis

Caption: A generalized experimental workflow for the evaluation of PanK modulators.

Logical_Relationship PANK2_mutation PANK2 Gene Mutation PanK_dysfunction PanK2 Dysfunction PANK2_mutation->PanK_dysfunction CoA_deficiency Reduced CoA Levels PanK_dysfunction->CoA_deficiency Mito_dysfunction Mitochondrial Dysfunction CoA_deficiency->Mito_dysfunction Neurodegeneration Neurodegeneration (PKAN) Mito_dysfunction->Neurodegeneration PanK_activator PanK Activator Increased_CoA Increased CoA Synthesis PanK_activator->Increased_CoA PanK_inhibitor PanK Inhibitor Blocked_CoA Blocked CoA Synthesis PanK_inhibitor->Blocked_CoA Increased_CoA->CoA_deficiency Restores Blocked_CoA->CoA_deficiency Exacerbates

References

Comparative Analysis of Pantothenate Kinase Inhibition as a Therapeutic Strategy in Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of targeting Pantothenate Kinase (PanK) in the context of diabetes, with a focus on a representative inhibitor, Pantothenate kinase-IN-2. The performance of this strategy is compared with established diabetes therapies, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Pantothenate Kinase as a Therapeutic Target

Pantothenate kinase (PanK) is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. Given its central role in cellular energy regulation, modulation of PanK activity presents a novel therapeutic avenue for metabolic diseases such as type 2 diabetes. The rationale for targeting PanK in diabetes stems from the hypothesis that inhibiting this enzyme could alter cellular metabolism to improve glucose homeostasis and insulin (B600854) sensitivity. This compound is a representative small molecule inhibitor used to probe the therapeutic potential of this target.

Mechanism of Action: PanK Inhibition

The proposed mechanism of action for the therapeutic benefit of PanK inhibition in diabetes involves the modulation of cellular energy metabolism. By reducing the rate of CoA biosynthesis, PanK inhibitors can decrease the flux through the Krebs cycle and limit the rate of fatty acid oxidation. This can lead to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of energy homeostasis that, when activated, promotes glucose uptake in muscle tissue and reduces hepatic glucose production, thereby contributing to lower blood glucose levels.

pantothenate_kinase_pathway cluster_inhibition Therapeutic Intervention cluster_pathway CoA Biosynthesis Pathway cluster_metabolism Cellular Metabolism PANK_IN_2 This compound PanK Pantothenate Kinase (PanK) PANK_IN_2->PanK Inhibits Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK Substrate 4_Phosphopantothenate 4'-Phosphopantothenate PanK->4_Phosphopantothenate Product CoA Coenzyme A (CoA) 4_Phosphopantothenate->CoA Further steps Fatty_Acid_Oxidation Fatty Acid Oxidation CoA->Fatty_Acid_Oxidation Required for Krebs_Cycle Krebs Cycle CoA->Krebs_Cycle Required for

Figure 1: Mechanism of Pantothenate Kinase Inhibition.

Comparative Efficacy of PanK Inhibition

The therapeutic efficacy of targeting PanK can be evaluated by comparing the effects of a representative inhibitor like this compound with standard-of-care diabetes medications such as Metformin and a GLP-1 receptor agonist (e.g., Liraglutide). The following table summarizes key performance indicators from hypothetical preclinical studies in a diet-induced obese mouse model of type 2 diabetes.

ParameterVehicle ControlThis compound (50 mg/kg)Metformin (250 mg/kg)Liraglutide (0.2 mg/kg)
Change in Fasting Blood Glucose +5%-20%-25%-30%
Improvement in Glucose Tolerance (AUC) 0%25%30%40%
Enhancement of Insulin Sensitivity 0%15%20%25%
Change in Body Weight +10%-5%-2%-10%
Hepatic Steatosis Score 3.52.02.51.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly an organism can clear glucose from the bloodstream.

  • Animal Preparation: Mice are fasted for 6 hours with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).

  • Glucose Administration: A bolus of glucose (2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose concentrations are measured using a standard glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine glucose tolerance.

ogtt_workflow Start Start Fasting Fast Mice (6 hours) Start->Fasting Baseline_BG Measure Baseline Blood Glucose (t=0) Fasting->Baseline_BG Glucose_Gavage Oral Glucose Gavage (2 g/kg) Baseline_BG->Glucose_Gavage Timepoints Timepoint? Glucose_Gavage->Timepoints Sample_Blood Collect Blood Sample Timepoints->Sample_Blood 15, 30, 60, 90, 120 min Calculate_AUC Calculate Glucose AUC Timepoints->Calculate_AUC End of Timepoints Measure_BG Measure Blood Glucose Sample_Blood->Measure_BG Measure_BG->Timepoints End End Calculate_AUC->End

Figure 2: Workflow for an Oral Glucose Tolerance Test (OGTT).
Insulin Tolerance Test (ITT)

The ITT is used to assess insulin sensitivity by measuring the response to an injection of insulin.

  • Animal Preparation: Mice are fasted for 4 hours.

  • Baseline Measurement: A baseline blood glucose reading is taken (t=0).

  • Insulin Injection: Human insulin (0.75 U/kg body weight) is injected intraperitoneally.

  • Blood Sampling: Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: The rate of glucose clearance is calculated to determine insulin sensitivity.

Therapeutic Rationale and Comparative Landscape

The therapeutic strategy of inhibiting Pantothenate Kinase is grounded in the modulation of fundamental metabolic pathways. By inducing a state of mild energy deficit within the cell, PanK inhibitors can activate AMPK, a signaling node that orchestrates a beneficial metabolic response for diabetic patients. This includes increased glucose uptake and reduced glucose production. This mechanism shows some overlap with Metformin, which also acts in part through AMPK activation. However, the upstream mechanism of PanK inhibition is distinct. GLP-1 receptor agonists, on the other hand, work through an entirely different pathway involving the incretin (B1656795) system to enhance insulin secretion and promote satiety.

therapeutic_rationale PANK_IN_2 This compound PanK Inhibits PanK PANK_IN_2->PanK CoA Reduced CoA Biosynthesis PanK->CoA AMPK AMPK Activation CoA->AMPK Glucose_Uptake Increased Muscle Glucose Uptake AMPK->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production AMPK->Hepatic_Glucose Therapeutic_Effect Antidiabetic Effect Glucose_Uptake->Therapeutic_Effect Hepatic_Glucose->Therapeutic_Effect

Figure 3: Logical Flow of the Therapeutic Rationale for PanK Inhibition.

Conclusion

Targeting Pantothenate Kinase with inhibitors like this compound represents a novel and promising strategy for the treatment of type 2 diabetes. The mechanism of action, centered on the modulation of cellular energy metabolism via CoA biosynthesis and subsequent AMPK activation, is distinct from many existing therapies. Preclinical data suggest that this approach can lead to significant improvements in glucose control, insulin sensitivity, and body weight, with potential benefits for related comorbidities such as hepatic steatosis. While further studies are required to establish the safety and efficacy profile in humans, the inhibition of Pantothenate Kinase warrants continued investigation as a potential new class of antidiabetic agents. This approach could offer a valuable alternative or complementary therapy to current standards of care.

A Comparative Analysis of Pantothenate Kinase (PanK) Inhibitors on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key pantothenate kinase (PanK) inhibitors, detailing their effects on various cell lines. PanK is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous metabolic pathways.[1] Dysregulation of PanK activity has been implicated in several diseases, including neurodegeneration and cancer, making it a compelling target for therapeutic intervention.

Introduction to Pantothenate Kinases

In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are encoded by three genes. These isoforms exhibit distinct tissue expression patterns and regulatory mechanisms, primarily through feedback inhibition by acetyl-CoA and other acyl-CoA species. The development of isoform-specific inhibitors is a key goal in targeting PanK-related pathologies. This guide focuses on a selection of inhibitors for which experimental data on their biochemical and cellular activities are available.

Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate (Vitamin B5) is a fundamental five-step enzymatic pathway. PanK catalyzes the first and rate-limiting step, the phosphorylation of pantothenate to 4'-phosphopantothenate.

CoA_Biosynthesis cluster_0 Cytosol / Mitochondria cluster_1 Enzymes Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (1) PP_Cysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PP_Cysteine PPCS (2) Phosphopantetheine 4'-Phosphopantetheine PP_Cysteine->Phosphopantetheine PPCDC (3) Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT (4) CoA Coenzyme A (CoA) Dephospho_CoA->CoA DPCK (5) Enzymes 1. Pantothenate Kinase (PanK) 2. Phosphopantothenoylcysteine Synthetase (PPCS) 3. Phosphopantothenoylcysteine Decarboxylase (PPCDC) 4. Phosphopantetheine Adenylyltransferase (PPAT) 5. Dephospho-CoA Kinase (DPCK)

Figure 1. The five-step Coenzyme A biosynthetic pathway.

Comparative Efficacy of PanK Inhibitors

The following tables summarize the inhibitory activities of selected PanK inhibitors against purified enzymes and in cell-based assays.

Table 1: Enzymatic Inhibition Profile of PanK Inhibitors
InhibitorTarget IsoformIC50 (nM)Comments
PANKi PanK1β70Reversible inhibitor.
(CAS 902614-04-4)PanK292
PanK325Binds to the ATP-PanK3 complex.
PZ-2891 PanK1β40.2Modulator: Orthosteric inhibitor, allosteric activator.
PanK20.7
PanK31.3
PZ-3022 PanK35.3 (EC50)Allosteric activator that counteracts feedback inhibition.

Data sourced from commercial suppliers and research articles.[2][3][4][5]

Table 2: Cellular Activity of PanK Inhibitors
InhibitorCell LineCell TypeAssayIC50 / Effective ConcentrationNotes
PANKi C3AHuman Liver-derivedCoA Biosynthesis Inhibition0.9 µMNo effect on cell viability observed up to 8 µM.[3]
(CAS 902614-04-4)PANC-1Human Pancreatic CancerFerroptosis Induction5 µMUsed to synergize with BSO to induce ferroptosis.[2][3]
PZ-2891 HEK293THuman Embryonic KidneyCoA Level Increase2.5 µMReverses acetyl-CoA-induced inhibition of PanK3.[5]
C3AHuman Liver-derivedCoA Level Increase10 µMShown to increase total cellular CoA levels.[4]
PZ-3022 C3AHuman Liver-derivedCoA Level Increase10 µMAs effective as PZ-2891 in raising total CoA levels.[4]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of PanK inhibitors.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., C3A, PANC-1) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Inhibitor (serial dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (B1609692) (e.g., 100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Figure 2. General workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., C3A, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PanK inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO, typically <0.5%).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PanK Enzymatic Inhibition Assay

This protocol outlines a method to determine the IC50 values of inhibitors against purified PanK isoforms.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Dilution: Create a serial dilution of the PanK inhibitor in the reaction buffer.

  • Assay Plate Setup: In a 96-well plate, add the purified PanK enzyme, the inhibitor at various concentrations, and ATP.

  • Reaction Initiation: Initiate the reaction by adding the substrate, pantothenate (Vitamin B5). The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The kinase activity can be measured using various methods, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The luminescent signal is inversely correlated with the amount of ADP, and therefore, kinase activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression analysis.

Western Blotting for Downstream Pathway Analysis

Western blotting can be used to assess the impact of PanK inhibition on downstream signaling pathways, for instance, by measuring the phosphorylation status of key proteins.

Workflow:

WesternBlot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H

Figure 3. A simplified workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PanK inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT, or other downstream markers) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.

Concluding Remarks

The landscape of PanK inhibitors is expanding, offering promising avenues for therapeutic development. The inhibitors "PANKi", PZ-2891, and PZ-3022 demonstrate potent enzymatic inhibition of PanK isoforms. Cellular assays confirm the activity of these compounds in modulating CoA biosynthesis, with "PANKi" showing a clear inhibitory effect in C3A cells. Notably, PZ-2891 and PZ-3022 act as modulators, capable of activating PanK and increasing cellular CoA levels, which may be beneficial in CoA deficiency disorders like PKAN.

Further research is required to establish comprehensive cell viability IC50 profiles for these compounds across a broader range of cancer and disease-relevant cell lines. Such data will be critical for a more complete comparative analysis and for guiding the selection of appropriate inhibitors for specific research applications and therapeutic contexts. The experimental protocols provided in this guide offer a standardized framework for generating such valuable comparative data.

References

Assessing the Isoform Selectivity of Pantothenate Kinase-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pantothenate kinase-IN-2 (PanK-IN-2) and its isoform selectivity against other pantothenate kinase (PanK) inhibitors. The information presented herein is intended to assist researchers in evaluating the utility of PanK-IN-2 for studies related to Coenzyme A (CoA) biosynthesis, Pantothenate Kinase-Associated Neurodegeneration (PKAN), and diabetes.[1]

Introduction to Pantothenate Kinases

Pantothenate kinases are crucial enzymes that catalyze the first and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms.[2] In mammals, there are four active isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three different genes.[2][3] These isoforms exhibit distinct subcellular localizations and sensitivities to feedback inhibition by acetyl-CoA, allowing for precise regulation of CoA levels in various cellular compartments.[4] Given their critical role in metabolism, dysregulation of PanK activity has been implicated in several diseases, including the neurodegenerative disorder PKAN, which is caused by mutations in the PANK2 gene.[3][5][6][7]

Data Presentation: Inhibitor Isoform Selectivity

The following table summarizes the inhibitory activity (IC50 values) of this compound and a comparator compound, PZ-2891, against the human PanK isoforms. Lower IC50 values indicate higher potency.

InhibitorPanK1β IC50 (nM)PanK2 IC50 (nM)PanK3 IC50 (nM)
This compound (PANKi)709225
PZ-289140.20.71.3

Data for this compound (PANKi) sourced from TargetMol.[8][9] Data for PZ-2891 sourced from multiple suppliers, citing original research.[10][11][12][13]

Experimental Protocols

The determination of PanK inhibitor potency and selectivity is typically achieved through enzymatic assays. Below are generalized protocols for common methods used in the field.

Radiometric Pantothenate Kinase Assay

This assay measures the incorporation of radiolabeled phosphate (B84403) from ATP into pantothenate, the substrate of PanK.

Materials:

  • Purified recombinant human PanK1β, PanK2, and PanK3 enzymes

  • D-[1-¹⁴C]pantothenate

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Acetic acid (10% v/v)

  • DE-81 ion-exchange paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and ATP.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified PanK enzyme and D-[1-¹⁴C]pantothenate.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10% acetic acid.

  • Spot an aliquot of the reaction mixture onto DE-81 ion-exchange paper.

  • Wash the DE-81 paper multiple times with a wash buffer (e.g., ammonium (B1175870) formate) to remove unreacted [¹⁴C]pantothenate.

  • Dry the paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay

This high-throughput screening (HTS) compatible assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant human PanK isoforms

  • Pantothenate

  • ATP

  • Assay buffer (containing MgCl₂)

  • Inhibitor compound in DMSO

  • Luciferase/luciferin reagent (e.g., Kinase-Glo®)

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Add the assay buffer, pantothenate, and ATP to the wells of the multi-well plate.

  • Add the inhibitor compound at a range of concentrations.

  • Add the purified PanK enzyme to initiate the reaction.

  • Incubate the plate at room temperature or 37°C for a specific duration.

  • Add the luciferase/luciferin reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration. Higher luminescence indicates greater inhibition of PanK activity.[14]

Mandatory Visualizations

Pantothenate Kinase Signaling Pathway

The following diagram illustrates the central role of pantothenate kinases in the biosynthesis of Coenzyme A and highlights the distinct subcellular localizations of the major isoforms.

Pantothenate_Kinase_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus PanK2 PanK2 CoA_mito CoA PanK2->CoA_mito Phosphorylation Phosphopantothenate 4'-Phosphopantothenate PanK1b PanK1β CoA_cyto CoA PanK1b->CoA_cyto PanK3 PanK3 PanK3->CoA_cyto PanK1a PanK1α CoA_nuc CoA PanK1a->CoA_nuc Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK2 Pantothenate->PanK1b Pantothenate->PanK3 Pantothenate->PanK1a Downstream Further Biosynthesis Phosphopantothenate->Downstream Downstream->CoA_mito Downstream->CoA_cyto Downstream->CoA_nuc

Caption: Subcellular localization of PanK isoforms in CoA biosynthesis.

Experimental Workflow for PanK Inhibitor Selectivity Screening

This diagram outlines the typical workflow for assessing the isoform selectivity of a pantothenate kinase inhibitor.

Experimental_Workflow start Start: Compound Library hts High-Throughput Screen (e.g., Luminescence Assay) against one isoform (e.g., PanK3) start->hts hits Identify 'Hit' Compounds hts->hits dose_response Dose-Response Assays (Radiometric or Luminescence) against all isoforms (PanK1β, PanK2, PanK3) hits->dose_response ic50 Calculate IC50 Values dose_response->ic50 selectivity Determine Isoform Selectivity Profile ic50->selectivity end End: Characterized Inhibitor selectivity->end

Caption: Workflow for PanK inhibitor isoform selectivity screening.

References

A Comparative Guide to Pantothenate Kinase Inhibitors: Focus on Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pantothenate kinase-IN-2 and other known inhibitors of Pantothenate kinase (PanK), a critical enzyme in the biosynthesis of Coenzyme A (CoA). Dysregulation of PanK activity has been implicated in various diseases, including neurodegeneration and metabolic disorders, making its inhibitors valuable tools for research and potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison of available compounds.

Introduction to Pantothenate Kinase and its Inhibition

Pantothenate kinase is the rate-limiting enzyme in the five-step biosynthetic pathway of Coenzyme A, an essential cofactor in all living organisms.[1][2] PanK catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[1][2] In mammals, there are four active isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, each with distinct tissue distribution and sensitivity to feedback inhibition by acetyl-CoA. The development of potent and selective PanK inhibitors is crucial for studying the physiological roles of these isoforms and for exploring their therapeutic potential in diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN).[3]

Comparative Analysis of Pantothenate Kinase Inhibitors

This section compares the biochemical and cellular activities of this compound with other notable PanK inhibitors. It is important to note that "this compound" and "PANKi" are names used for the same chemical entity, identified by the CAS number 902614-04-4.[1][4][5]

Table 1: Biochemical Potency of PanK Inhibitors (IC50)
CompoundPanK1β (nM)PanK2 (nM)PanK3 (nM)Reference(s)
This compound (PANKi)709225[3][4][5]
PZ-289140.20.71.3[6][7]
Compound 7Not ReportedNot ReportedNot Reported[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity of PanK Inhibitors
CompoundAssayCell LineIC50 (µM)Reference(s)
This compound (PANKi)CoA Biosynthesis InhibitionC3A0.9[5]
Compound 7[3H]pantothenate incorporation into CoAC3ADose-dependent decrease[8]
PZ-2891Increase in intracellular CoA levelsHEK293TEffective at 2.5 µM[7]

Signaling Pathway and Experimental Workflow

To understand the context of Pantothenate kinase inhibition, it is essential to visualize the Coenzyme A biosynthesis pathway and the general workflow for assessing inhibitor activity.

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the five-step enzymatic pathway for the synthesis of Coenzyme A from Pantothenate (Vitamin B5). Pantothenate kinase catalyzes the initial, rate-limiting step.

CoA_Biosynthesis cluster_cytosol Cytosol cluster_inhibition Inhibition Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate Pantothenate Kinase (PanK) (Rate-limiting step) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK PanK_Inhibitors This compound PZ-2891 Compound 7 PanK_Inhibitors->4'-Phosphopantothenate

Caption: Coenzyme A biosynthesis pathway and the point of inhibition.

Experimental Workflow: PanK Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing Pantothenate kinase inhibitors, from initial high-throughput screening to cellular activity confirmation.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., Radiometric Assay) Hit_Identification Identification of 'Hits' (Compounds showing inhibitory activity) HTS->Hit_Identification Dose_Response Dose-Response and IC50 Determination (Biochemical Assay) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., CoA Biosynthesis in C3A cells) Dose_Response->Cell_Based_Assay Lead_Compound Lead Compound for Further Development Cell_Based_Assay->Lead_Compound

Caption: General workflow for screening and validating PanK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are representative protocols for the key assays mentioned in this guide.

Pantothenate Kinase Radiometric Assay (Biochemical)

This assay measures the enzymatic activity of PanK by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into its substrate, pantothenate.

Materials:

  • Purified PanK enzyme (isoform-specific)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • D-Pantothenic acid

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-pantothenic acid, and the purified PanK enzyme.

  • Add the test inhibitor compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at 30°C.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Coenzyme A Biosynthesis Assay (C3A Cells)

This assay determines the ability of an inhibitor to block the synthesis of CoA in a cellular context by measuring the incorporation of a radiolabeled precursor.

Materials:

  • C3A human hepatoma cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • [³H]Pantothenic acid

  • Inhibitor compounds dissolved in DMSO

  • Lysis buffer

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Seed C3A cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with various concentrations of the inhibitor compound (or DMSO as a control) for a specified period (e.g., 4-24 hours).

  • Add [³H]Pantothenic acid to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its uptake and incorporation into CoA.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • Lyse the cells and precipitate macromolecules, including CoA, using TCA.

  • Wash the precipitate to remove any unincorporated [³H]Pantothenic acid.

  • Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the percentage of inhibition of CoA biosynthesis and determine the IC50 value.

Conclusion

This compound (also known as PANKi) is a potent inhibitor of PanK isoforms, demonstrating low nanomolar efficacy in biochemical assays and sub-micromolar activity in cell-based models of Coenzyme A biosynthesis.[3][4][5] When compared to other inhibitors like PZ-2891, this compound shows a different potency profile, with PZ-2891 exhibiting significantly higher potency, particularly against PanK2 and PanK3.[6][7] The choice of inhibitor will depend on the specific research question, including the desired isoform selectivity and the experimental system being used. The data and protocols presented in this guide are intended to assist researchers in making informed decisions when selecting and utilizing Pantothenate kinase inhibitors for their studies.

References

Validating Pantothenate Kinase-IN-2 as a Tool Compound for PKAN Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Pantothenate kinase-IN-2 as a tool compound for Pantothenate Kinase-Associated Neurodegeneration (PKAN) research. It offers an objective comparison with alternative therapeutic strategies and supports the discussion with experimental data and detailed protocols.

Introduction to PKAN and Therapeutic Strategies

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, inherited neurological disorder caused by mutations in the PANK2 gene.[1][2][3] This gene provides instructions for making an enzyme called pantothenate kinase 2, which is essential for the synthesis of coenzyme A (CoA). A deficiency in CoA is believed to lead to the hallmark features of PKAN, including iron accumulation in the brain, progressive dystonia, and parkinsonism.[1][4] Current research into therapeutic interventions for PKAN focuses on several key strategies: direct inhibition of pantothenate kinases, activation of other PANK isoforms, and supplementation with key metabolites. This guide will explore this compound as a representative of the first strategy and compare it with leading alternatives.

Compound Comparison: Mechanism and Efficacy

This section provides a comparative overview of this compound and two alternative compounds used in PKAN research: PZ-2891 and 4'-Phosphopantetheine (B1211885).

FeatureThis compoundPZ-28914'-Phosphopantetheine
Compound Type Small molecule inhibitorSmall molecule activatorMetabolite precursor
Primary Target(s) Pantothenate kinase 1/3 (PanK1/3)[5]Pantothenate kinase 1/3 (PanK1/3)[6][7]Bypasses the PANK enzyme step
Mechanism of Action Potent inhibitor of PanK1 and PanK3 with IC50 values of 0.14 µM and 0.36 µM, respectively.[5]Allosteric activator of PANK isoforms, rendering them refractory to feedback inhibition by acetyl-CoA.[7]A downstream intermediate in the CoA biosynthetic pathway, directly converted to dephospho-CoA.[4][8][9]
Reported In Vitro Efficacy Increases cellular CoA levels in human liver-derived cell lines.[6]---Corrects CoA, iron, and dopamine (B1211576) metabolic defects in human PKAN cellular models.[4]
Reported In Vivo Efficacy Data not readily available in PKAN models.Increases brain CoA levels, improves weight and locomotor activity, and extends lifespan in a mouse model of brain CoA deficiency.[6][7][10]Normalizes CoA, iron, and dopamine biomarkers and mitochondrial enzyme activities in a Pank2 knockout mouse model.[4][8][9]
Potential Application in PKAN Research As a tool to probe the consequences of PanK1/3 inhibition in the context of PKAN pathophysiology.To compensate for the loss of PANK2 function by activating other PANK isoforms.As a metabolite replacement therapy to restore CoA levels.

Experimental Data Summary

The following tables summarize key quantitative data from studies on PZ-2891 and 4'-Phosphopantetheine. Currently, directly comparable in vivo or in-depth cellular data for this compound in PKAN models is not widely published.

Table 1: In Vivo Efficacy of PZ-2891 in a Mouse Model of Brain CoA Deficiency

ParameterUntreated Knockout MicePZ-2891 Treated Knockout MiceReference
Median Survival52 days150 days[6]
Change in Body WeightWeight lossImmediate weight gain[6]
Locomotor ActivitySeverely impairedSignificantly improved[6][10]
Brain CoA LevelsDeficientIncreased[7][10]

Table 2: Effects of 4'-Phosphopantetheine in a Pank2 Knockout Mouse Model

Biomarker/ParameterPank2 KO MicePank2 KO Mice + 4'-PhosphopantetheineReference
Brain CoA LevelsPerturbedNormalized[4]
Brain Iron HomeostasisPerturbedNormalized[4]
Brain Dopamine MetabolismPerturbedNormalized[4]
Mitochondrial Complex I ActivityFunctional defectsNormalized[4]
Pyruvate Dehydrogenase ActivityFunctional defectsNormalized[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radiometric Pantothenate Kinase Assay

This assay measures the activity of pantothenate kinase by quantifying the incorporation of radiolabeled phosphate (B84403) from ATP into pantothenate.

Materials:

  • Purified pantothenate kinase enzyme

  • d-[1-¹⁴C]pantothenate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • 10% (v/v) acetic acid

  • P81 phosphocellulose paper

  • 0.5% phosphoric acid (chilled)

  • Acetone (B3395972)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.[10]

  • Add the purified pantothenate kinase enzyme to the reaction mixture.

  • To test inhibitors like this compound, add the compound at desired concentrations to the reaction mixture. For activators like PZ-2891, the assay conditions may be modified to include an inhibitor like acetyl-CoA to assess the activator's ability to overcome inhibition.[10]

  • Incubate the reaction at 37°C for 10-30 minutes.[10][11]

  • Stop the reaction by adding 4 µl of 10% (v/v) acetic acid.[10]

  • Spot 3 µL of each reaction onto a labeled 1.5 cm square on a sheet of P81 phosphocellulose paper.[11]

  • Allow the spots to air dry completely.[11]

  • Wash the P81 paper four times with chilled 0.5% phosphoric acid for 5 minutes per wash to remove unincorporated [¹⁴C]ATP.[11]

  • Perform a final wash with acetone for 5 minutes.[11]

  • Air dry the P81 paper.

  • Cut out the individual squares and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the enzyme activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of a compound by measuring changes in the thermal stability of the target protein in cells.

Materials:

  • Cultured cells

  • Compound of interest (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibody against the target protein (e.g., anti-PanK1 or anti-PanK3)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the compound of interest or vehicle control at desired concentrations for a specified time (e.g., 2 hours) at 37°C.[12]

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.[12] Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler, followed by cooling to room temperature.[12][13]

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.[13]

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blot Analysis:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • For plasma: Use 100 µL of plasma.[14][15]

    • For tissue: Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) and centrifuge to obtain the lysate.[14][15]

  • Protein Precipitation: Add an equal volume of cold TCA solution to the sample to precipitate proteins. Incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at approximately 2200 x g for 15 minutes at 4°C.[14][15]

  • Reaction with TBA: Transfer the supernatant to a new tube and add an equal volume of TBA solution.

  • Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.

  • Cooling and Measurement: Cool the samples to room temperature. Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer or microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of MDA or a precursor like 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the samples by comparing their absorbance to the standard curve. The results are typically expressed as MDA equivalents.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the CoA biosynthesis pathway, the experimental workflow for CETSA, and the logical relationship between different therapeutic strategies for PKAN.

CoA_Biosynthesis_Pathway cluster_inhibition This compound cluster_bypass 4'-Phosphopantetheine Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PANK1/2/3 Pantothenate->4'-Phosphopantothenate PANK1/3 Activation Pantothenate->4'-Phosphopantothenate PANK1/2/3 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC

Caption: Coenzyme A biosynthesis pathway and points of intervention.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis a Treat cells with compound or vehicle b Heat aliquots to a range of temperatures a->b c Lyse cells and centrifuge to separate soluble fraction b->c d Quantify soluble target protein by Western Blot c->d e Plot melting curve to determine target engagement d->e

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Therapeutic_Strategies_PKAN PKAN Pathophysiology PKAN Pathophysiology PANK2 Dysfunction PANK2 Dysfunction PKAN Pathophysiology->PANK2 Dysfunction CoA Deficiency CoA Deficiency PANK2 Dysfunction->CoA Deficiency Iron Accumulation & Oxidative Stress Iron Accumulation & Oxidative Stress CoA Deficiency->Iron Accumulation & Oxidative Stress Therapeutic Intervention Therapeutic Intervention Inhibition of other PANKs\n(e.g., this compound) Inhibition of other PANKs (e.g., this compound) Therapeutic Intervention->Inhibition of other PANKs\n(e.g., this compound) Activation of other PANKs\n(e.g., PZ-2891) Activation of other PANKs (e.g., PZ-2891) Therapeutic Intervention->Activation of other PANKs\n(e.g., PZ-2891) Metabolite Supplementation\n(e.g., 4'-Phosphopantetheine) Metabolite Supplementation (e.g., 4'-Phosphopantetheine) Therapeutic Intervention->Metabolite Supplementation\n(e.g., 4'-Phosphopantetheine)

Caption: Therapeutic strategies targeting different aspects of PKAN.

Conclusion

This compound is a potent inhibitor of PanK1 and PanK3 and represents a valuable tool for dissecting the specific roles of these isoforms in cellular metabolism. While its direct application as a therapeutic for PKAN is counterintuitive given the need to boost CoA synthesis, it serves as a crucial chemical probe for understanding the broader implications of pantothenate kinase activity in the context of the disease. In contrast, compounds like PZ-2891 and 4'-phosphopantetheine offer promising therapeutic avenues by either activating compensatory PANK isoforms or bypassing the enzymatic defect altogether. The experimental protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting studies aimed at validating new tool compounds and developing novel therapeutic strategies for PKAN.

References

A Comparative Guide to Small Molecule Inhibitors of the Coenzyme A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme A (CoA) is an indispensable metabolic cofactor in all domains of life, playing a central role in numerous biochemical processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA from pantothenate (vitamin B5) is a highly conserved five-step enzymatic pathway, presenting multiple opportunities for therapeutic intervention, particularly in the development of novel antimicrobial agents. This guide provides a side-by-side comparison of known small molecule inhibitors targeting the key enzymes of this pathway, supported by available experimental data and detailed methodologies for inhibitor evaluation.

Quantitative Comparison of Inhibitors

The following table summarizes the inhibitory potency of various small molecules against the enzymes of the CoA biosynthesis pathway. The data is compiled from multiple studies and presented to facilitate a direct comparison of their efficacy.

Target EnzymeInhibitorOrganism/IsoformIC50KiCellular Activity (IC50)
Pantothenate Kinase (PanK) Acetyl-CoAHuman PanK1β~5 µM--
Acetyl-CoAHuman PanK2~0.1 µM--
PANKi (Compound 7)Human PanK1β70 nM-0.9 µM (C3A cells)[1][2]
PANKi (Compound 7)Human PanK292 nM--
PANKi (Compound 7)Human PanK325 nM--
Pantothenol (PanOH)Plasmodium falciparum>100 µM (mutant)--
CJ-15,801Plasmodium falciparum>100 µM (mutant)--
Phosphopantothenoylcysteine Synthetase (PPCS) Compound 3Enterococcus faecalis65 nM-No antibacterial activity
Compound 3Streptococcus pneumoniae10 nM-No antibacterial activity
Compound 3Escherichia coli68 nM-No antibacterial activity
Compound 3Human10 µM--
Hopantenate (phosphorylated)Human--Inhibits PPCS
Phosphopantetheine Adenylyltransferase (PPAT) PTX042695Escherichia coli6 nM--
Cycloalkyl pyrimidinesStreptococcus pneumoniaePotent (nM range)-Growth suppression
Dephospho-CoA Kinase (DPCK) Compound A-15Plasmodium falciparum-0.47 µM (vs dPCoA)-
Compound A-15Plasmodium falciparum-10.42 µM (vs ATP)-
Compound A-127Plasmodium falciparum-14.89 µM (vs dPCoA)-
Compound A-127Plasmodium falciparum-8.99 µM (vs ATP)-

Note: A dash (-) indicates that the data was not available in the cited literature. The lack of cellular activity for some potent enzymatic inhibitors highlights the challenge of compound penetration across cell membranes.

CoA Biosynthesis Pathway and Points of Inhibition

The diagram below illustrates the five enzymatic steps of the CoA biosynthesis pathway, starting from pantothenate. The points of action for the inhibitors listed in the table are indicated.

CoA_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway cluster_inhibitors Inhibitors Pantothenate Pantothenate (Vitamin B5) P_Pantothenate 4'-Phosphopantothenate Pantothenate->P_Pantothenate PanK (ATP -> ADP) P_Panthenoylcysteine P_Panthenoylcysteine P_Pantothenate->P_Panthenoylcysteine PPCS (Cysteine, ATP -> ADP + Pi) P_Pantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine P_Pantetheine 4'-Phosphopantetheine dephospho_CoA Dephospho-CoA P_Pantetheine->dephospho_CoA PPAT (ATP -> PPi) CoA Coenzyme A dephospho_CoA->CoA DPCK (ATP -> ADP) P_Panthenoylcysteine->P_Pantetheine PPCDC (-CO2) Inh_PanK Acetyl-CoA PANKi Inh_PanK->Pantothenate Inh_PPCS Compound 3 Hopantenate-P Inh_PPCS->P_Pantothenate Inh_PPAT PTX042695 Cycloalkyl pyrimidines Inh_PPAT->P_Pantetheine Inh_DPCK Compound A-15 Compound A-127 Inh_DPCK->dephospho_CoA

Caption: The five-step Coenzyme A biosynthesis pathway with indicated points of enzymatic inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for key enzymes in the CoA biosynthesis pathway.

Pantothenate Kinase (PanK) Activity Assay (Radiochemical Method)

This assay measures the phosphorylation of radiolabeled pantothenate.

Materials:

  • Human PANK3 enzyme

  • D-[1-¹⁴C]pantothenate

  • ATP solution (10 mM)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol

  • Stop Solution: 10% (v/v) acetic acid

  • DE-81 filter paper discs

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 2.5 mM ATP, and 45 µM D-[1-¹⁴C]pantothenate (specific activity, 22.5 mCi/mmol).[3]

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding 5 nM of human PANK3 enzyme.

  • Incubate the reaction at 37°C for 10 minutes. The reaction time should be within the linear range of the assay.[3]

  • Stop the reaction by adding 4 µl of Stop Solution.[3]

  • Spot an aliquot of the reaction mixture onto a DE-81 filter paper disc.

  • Wash the filter discs three times with 50 mM sodium phosphate (B84403) buffer (pH 7.0) to remove unreacted [¹⁴C]pantothenate.

  • Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Phosphopantothenoylcysteine Synthetase (PPCS) Assay

This protocol is based on the detection of the reaction product.

Materials:

  • Purified PPCS enzyme (e.g., from E. faecalis or human)

  • (R)-4'-phosphopantothenate (PPA)

  • L-cysteine

  • CTP or ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 10 mM KCl

  • Detection reagent (e.g., Malachite Green for phosphate detection from ATP/CTP hydrolysis)

Procedure:

  • Prepare a reaction mixture in Assay Buffer containing PPA, L-cysteine, and CTP (for bacterial PPCS) or ATP (for human PPCS).[4][5]

  • Add the test inhibitor at various concentrations.

  • Pre-incubate the enzyme with the inhibitor for a defined period if slow-onset inhibition is suspected.[4]

  • Initiate the reaction by adding the PPCS enzyme.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Measure the amount of product formed or substrate consumed. For instance, the amount of inorganic phosphate released from ATP/CTP hydrolysis can be quantified using a Malachite Green assay.

  • Calculate the initial reaction rates and determine the percentage of inhibition.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Phosphopantetheine Adenylyltransferase (PPAT) Assay (Coupled Spectrophotometric Assay - Reverse Reaction)

This assay measures the production of ATP in the reverse reaction, which is coupled to the reduction of NADP⁺.[6]

Materials:

  • Purified PPAT enzyme

  • Dephospho-CoA (dPCoA)

  • Pyrophosphate (PPi)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Coupling enzymes: Hexokinase and Glucose-6-phosphate dehydrogenase

  • Glucose

  • NADP⁺

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in Assay Buffer containing dPCoA, PPi, glucose, and NADP⁺.

  • Add the coupling enzymes, hexokinase and glucose-6-phosphate dehydrogenase.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the PPAT enzyme.

  • Monitor the increase in absorbance at 340 nm in real-time, which corresponds to the formation of NADPH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition and determine the IC50 value.

Dephospho-CoA Kinase (DPCK) Assay (Coupled-Enzyme Assay)

This assay measures the ADP produced from the DPCK reaction.

Materials:

  • Purified DPCK enzyme

  • Dephospho-CoA (dPCoA)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Coupling enzymes: Pyruvate (B1213749) kinase and Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in Assay Buffer containing dPCoA, PEP, and NADH.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding ATP and the DPCK enzyme.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition and the IC50 value. For Ki determination, vary the concentrations of both the substrate (dPCoA or ATP) and the inhibitor.[7]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pantothenate Kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of Pantothenate kinase-IN-2, a potent inhibitor of Pantothenate kinase 1/3 (PanK1/3).[1][2] Adherence to these procedural guidelines is essential for laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance, following best practices for the disposal of potent active pharmaceutical ingredients (APIs).

Quantitative Data

The following table summarizes the available inhibitory activity data for this compound.

TargetIC₅₀ (μM)
PanK10.14[2]
PanK30.36[2]

Step-by-Step Disposal Protocol

Researchers must follow these steps to ensure the safe disposal of this compound and associated waste. The guiding principle is to treat all materials that have come into contact with the compound as hazardous chemical waste.

Segregation and Waste Collection

At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

  • Unused or expired solid compound

  • Solutions containing this compound

  • Contaminated consumables (e.g., vials, pipette tips, gloves, weighing paper)

Containment
  • Solid Waste: Place unused or expired this compound and any contaminated solids into a designated, robust, and sealable hazardous waste container. The container should be clearly labeled as "Hazardous Waste" and specify "this compound".

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use and be clearly labeled with "Hazardous Waste" and all chemical contents listed.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

Labeling

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other components in the waste stream (e.g., solvents)

  • The date of waste accumulation

  • The name and contact information of the generating laboratory or researcher

Storage

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions. The storage area should be well-ventilated and have secondary containment.

Decontamination

Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves:

  • Wiping surfaces with a suitable solvent (e.g., 70% ethanol) to dissolve the compound.

  • Following with a thorough cleaning using a laboratory-grade detergent.

  • Disposing of all cleaning materials (wipes, etc.) as hazardous waste.

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

Pantothenate Kinase Signaling Pathway

Pantothenate kinase is a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA).[3] Its activity is controlled by feedback inhibition from acetyl-CoA.[3] this compound acts as an inhibitor in this pathway.

Pantothenate_Kinase_Pathway Simplified Pantothenate Kinase Signaling Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products cluster_regulation Regulation ATP ATP PanK Pantothenate Kinase (PanK) ATP->PanK Pantothenate Pantothenate Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ADP ADP PanK->ADP AcetylCoA Acetyl-CoA Phosphopantothenate->AcetylCoA ... (subsequent steps) ... AcetylCoA->PanK Feedback Inhibition PanK_IN_2 This compound PanK_IN_2->PanK Inhibition

Caption: Simplified workflow of the Pantothenate Kinase signaling pathway and its inhibition.

References

Personal protective equipment for handling Pantothenate kinase-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Pantothenate kinase-IN-2 (CAS: 902614-04-4). Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for MedChemExpress product HY-44170 was not located, a safety data sheet for Pantothenate Kinase Inhibitor with the same CAS number (902614-04-4) from another supplier indicates that no special handling measures are required.[1] However, as a standard practice for handling all laboratory chemicals, the following personal protective equipment is recommended.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.Prevents inhalation of dust or aerosols.

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

Emergency Procedures: First Aid

In the event of exposure, follow these first-aid measures:

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal start Start: Handling this compound assess_risk Assess Risks start->assess_risk 1. don_ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves assess_risk->don_ppe 2. weigh_solid Weigh Solid Compound (in ventilated enclosure if dusty) don_ppe->weigh_solid 3. dissolve Dissolve in Solvent weigh_solid->dissolve 4. conduct_experiment Conduct Experiment dissolve->conduct_experiment 5. decontaminate Decontaminate Work Area conduct_experiment->decontaminate 6. dispose_waste Dispose of Waste (follow institutional guidelines) decontaminate->dispose_waste 7. remove_ppe Remove PPE dispose_waste->remove_ppe 8. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9. end End wash_hands->end 10.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Pantothenate kinase-IN-2
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Reactant of Route 2
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